molecular formula C14H18N2O6 B558684 Boc-3-Nitro-D-phenylalanine CAS No. 158741-21-0

Boc-3-Nitro-D-phenylalanine

カタログ番号: B558684
CAS番号: 158741-21-0
分子量: 310.3 g/mol
InChIキー: OWTGPXDXLMNQKK-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-3-Nitro-D-phenylalanine is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTGPXDXLMNQKK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426508
Record name Boc-3-Nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158741-21-0
Record name Boc-3-Nitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-Nitro-D-phenylalanine is a crucial amino acid derivative extensively utilized in peptide synthesis and drug development.[1] This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of D-phenylalanine, with a nitro group (NO₂) positioned at the third carbon of the phenyl ring. The Boc group provides stability and facilitates selective deprotection during peptide synthesis, while the nitro group offers unique electronic properties and serves as a handle for further chemical modifications, making it a valuable building block for creating novel bioactive peptides and therapeutic agents.[1][2] Its applications extend to various research areas, including the development of new drugs for cancer treatment and antimicrobial agents, bioconjugation, neuroscience, and material science.[1][3]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 158741-21-0[1][4]
Molecular Formula C₁₄H₁₈N₂O₆[1][4]
Molecular Weight 310.3 g/mol [1][4]
Appearance White powder[1]
Purity ≥ 97% (HPLC), ≥ 98% (Chiral HPLC)[1][5]
Synonyms Boc-D-Phe(3-NO₂)-OH, Boc-3-nitro-D-Phe-OH[1][4]
Storage Conditions 0-8°C, Sealed in dry conditions[1][6]
Predicted Boiling Point 506.9 ± 45.0 °C[6][7]
Predicted Density 1.290 ± 0.06 g/cm³[6][7]
Predicted pKa 3.73 ± 0.10[6][7]

Key Applications in Research and Development

This compound is a versatile building block with significant applications across multiple scientific disciplines.

  • Peptide Synthesis : Its primary role is as a protected amino acid in solid-phase peptide synthesis (SPPS).[1] The Boc group ensures that the N-terminus does not react during the coupling of subsequent amino acids, and it can be removed under acidic conditions.[8][9] This allows for the precise, stepwise construction of complex peptide sequences.[2]

  • Drug Development : In pharmaceutical research, this compound is used to generate analogs of bioactive peptides.[1] The introduction of the nitro group can modulate the peptide's biological activity, stability, and pharmacokinetic properties.[2] This modification is explored in the design of novel therapeutics, particularly in oncology and neurology.[2]

  • Bioconjugation : The nitro group can be chemically reduced to an amine, providing a reactive site for attaching other molecules, such as fluorescent dyes, imaging agents, or drugs.[1][2] This makes it valuable for creating targeted drug delivery systems and diagnostic tools.[1]

  • Neuroscience Research : Modified amino acids are utilized in studies of neurotransmitter pathways to understand their roles in brain function and behavior.[1]

  • Material Science : this compound is used in the development of functional materials like hydrogels, which can be engineered for applications in tissue engineering and controlled drug release systems.[1]

Experimental Protocols

The following section details a generalized methodology for the incorporation of this compound into a peptide chain using t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin with the N-terminal Boc group removed)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU.

Methodology:

  • Resin Preparation and Swelling:

    • Place the appropriate amount of resin in a reaction vessel.

    • Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[8]

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to the resin to remove the N-terminal Boc protecting group of the preceding amino acid.[9]

    • Agitate for approximately 20-30 minutes.[8]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (at least 5 times) to remove residual TFA.[8]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 10% Diisopropylethylamine (DIEA) in DCM.[9]

    • Agitate for 2-5 minutes and repeat the process.

    • Wash the resin thoroughly with DCM (at least 5 times) to remove excess base.[8] The resin is now ready for the coupling step.

  • Amino Acid Coupling (DCC/HOBt method):

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin's substitution level) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the neutralized resin.

    • In another vial, dissolve DCC (3 equivalents) in DCM.

    • Add the DCC solution to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[8]

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates that the primary amine has been successfully acylated.[8]

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[9]

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualized Experimental Workflow

The logical flow for a standard cycle of Boc-based solid-phase peptide synthesis is illustrated below.

Boc_SPPS_Workflow General Workflow for Boc-Solid Phase Peptide Synthesis start Start with Peptide-Resin (N-terminal Boc-protected) deprotection 1. Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-3-Nitro-D-Phe + Activator) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle Ready for Next Cycle wash3->end_cycle end_cycle->deprotection Repeat for next amino acid

Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.

References

An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a detailed overview of N-α-(t-Butoxycarbonyl)-3-nitro-D-phenylalanine (Boc-3-Nitro-D-phenylalanine), a key amino acid derivative. It covers its physicochemical properties, applications in peptide synthesis, and detailed experimental protocols. The inclusion of structured data and workflow visualizations aims to support advanced research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a protected amino acid derivative widely utilized as a building block in the synthesis of peptides and peptidomimetics.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise peptide chain elongation, while the nitro group on the phenyl ring offers unique opportunities for chemical modification and modulation of biological activity.[1][3][4] This derivative is particularly valuable in drug discovery for creating analogs of bioactive peptides and developing novel therapeutic agents, with applications in fields such as oncology and neurology.[1][3][4] Its stability and compatibility with standard coupling reagents make it a preferred choice for complex peptide synthesis.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Weight 310.3 g/mol ; 310.31 g/mol [1][][6]
Molecular Formula C₁₄H₁₈N₂O₆[1][][6][7]
CAS Number 158741-21-0[1][][6]
Appearance White powder[1][]
Purity ≥ 97% (HPLC); ≥ 98% (Chiral HPLC)[1][2][][8]
Melting Point 127-133 °C[]
Boiling Point 506.9 ± 45.0 °C (Predicted)[][9]
Density 1.290 ± 0.060 g/cm³ (Predicted)[][9]
Storage Conditions 0-8°C; Room Temperature[1][][9]
Synonyms Boc-D-Phe(3-NO2)-OH, Boc-3-nitro-D-Phe-OH[1][][6]

Applications in Research and Drug Development

This compound is a versatile reagent with several key applications in scientific research and pharmaceutical development.

  • Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][3] The Boc group provides robust protection under coupling conditions and can be selectively removed with mild acids like trifluoroacetic acid (TFA).[10][11]

  • Drug Development: The nitro-functionalized phenyl ring is of particular interest in medicinal chemistry.[1] It can act as a bioisostere, influence peptide conformation, or serve as a chemical handle for further modification or bioconjugation.[1][3] These features are exploited to enhance the efficacy, selectivity, and pharmacokinetic properties of peptide-based drug candidates.[1]

  • Bioconjugation: The compound is valuable for bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which can be beneficial for creating targeted drug delivery systems or diagnostic tools.[1][3]

Experimental Protocols

The following section details a representative protocol for the incorporation of this compound into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS).

4.1 General Workflow for Boc-SPPS

The synthesis involves the iterative cycle of deprotection, neutralization, and coupling on a solid support resin.

SPPS_Workflow Resin Resin with N-terminal Boc-Protected Amino Acid Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Step 1 Wash1 Wash (DCM, Neutralization) Deprotection->Wash1 Step 2 Coupling Coupling: Activate & Add Boc-3-Nitro-D-Phe-OH Wash1->Coupling Step 3 Wash2 Wash (DMF, DCM) Coupling->Wash2 Step 4 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cleavage Final Cleavage from Resin (e.g., HF) Wash2->Cleavage Final Step Cycle->Deprotection n Cycles

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

4.2 Detailed Protocol: Single Coupling Cycle

  • Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amine.

  • Materials:

    • Peptide-resin with a free amino group.

    • This compound.

    • Dichloromethane (DCM), peptide synthesis grade.

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Trifluoroacetic acid (TFA).

    • N,N-Diisopropylethylamine (DIPEA).

    • Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or an alternative like DIC/Oxyma.

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

    • Boc Deprotection:

      • Drain the DCM.

      • Add a solution of 25-50% TFA in DCM to the resin.[10]

      • Agitate for 30 minutes at room temperature.

      • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[10]

    • Neutralization:

      • Wash the resin with a 5-10% solution of DIPEA in DCM for 10-15 minutes to neutralize the ammonium salt.[10]

      • Wash the resin again with DCM (3-5 times) to remove excess base.[10]

    • Amino Acid Activation and Coupling:

      • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.

      • Add DCC (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at 0°C.

      • Filter the activated solution to remove the dicyclohexylurea (DCU) byproduct.

      • Add the filtered, activated amino acid solution to the neutralized resin.[10]

      • Agitate the reaction mixture for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor reaction completion.

    • Washing:

      • Drain the coupling solution.

      • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove unreacted reagents.

    • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Conclusion

This compound is an indispensable tool for researchers in peptide chemistry and drug development. Its well-defined physicochemical properties, combined with its utility in established synthetic protocols, enable the rational design and synthesis of complex peptides. The nitro functionality, in particular, provides a strategic element for creating novel molecular entities with potentially enhanced therapeutic profiles. This guide serves as a foundational resource for the effective application of this compound in advanced research settings.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butyloxycarbonyl-3-nitro-D-phenylalanine (Boc-3-Nitro-D-phenylalanine), a key building block in peptide synthesis and drug discovery. The introduction of a nitro group onto the phenyl ring of D-phenylalanine offers unique opportunities for creating novel peptides and therapeutic agents with enhanced biological activity and stability.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis workflow to support researchers in their endeavors.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the protection of the amino group of D-phenylalanine with a tert-butyloxycarbonyl (Boc) group, followed by the nitration of the aromatic ring.

Step 1: N-Boc Protection of D-Phenylalanine

The protection of the primary amine of D-phenylalanine is crucial to prevent unwanted side reactions during the subsequent nitration step. A widely used and efficient method involves the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol:

  • Dissolution: Dissolve D-phenylalanine in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) followed by sodium hydroxide (NaOH).

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-D-phenylalanine. The product can be further purified by silica gel column chromatography if necessary.[2]

Logical Workflow for N-Boc Protection of D-Phenylalanine:

D_Phe D-Phenylalanine Reaction Stir at Room Temperature D_Phe->Reaction Boc2O (Boc)₂O Boc2O->Reaction Solvent THF/Water, NaOH Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Boc-D-Phenylalanine Purification->Product

Workflow for the Boc protection of D-phenylalanine.
Step 2: Nitration of Boc-D-Phenylalanine

The introduction of the nitro group at the meta-position of the phenyl ring is achieved through electrophilic aromatic substitution using a nitrating agent. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Experimental Protocol:

  • Dissolution: Dissolve Boc-D-phenylalanine in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for a specified time, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Note: The nitration of phenylalanine can yield a mixture of ortho, meta, and para isomers. The reaction conditions must be carefully controlled to favor the formation of the desired 3-nitro isomer.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₆--INVALID-LINK--
Molecular Weight 310.31 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Purity (HPLC) ≥97%[3]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
Boc (9H, s)~1.4
β-CH₂ (2H, m)~3.2-3.4
α-CH (1H, m)~4.5
NH (1H, d)~5.1
Aromatic (4H, m)~7.5-8.2
Carboxyl OH (1H, br s)~12.5

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For Boc-protected amino acids, characteristic fragmentation involves the loss of the Boc group.

Ion Predicted m/z Fragmentation
[M+H]⁺311.12Molecular ion
[M-C₄H₈+H]⁺255.08Loss of isobutylene
[M-Boc+H]⁺211.07Loss of the entire Boc group

Experimental Workflow for Characterization:

Synthesized_Product Synthesized this compound HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity Purity Confirmation HPLC->Purity Structure Structural Elucidation NMR->Structure Molecular_Weight Molecular Weight and Fragmentation Analysis MS->Molecular_Weight Final_Characterization Characterized Product Purity->Final_Characterization Structure->Final_Characterization Molecular_Weight->Final_Characterization

Workflow for the characterization of this compound.
Chromatographic Data

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically used.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature Ambient

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptides with modified properties.[1] The nitro group can serve as a precursor for other functional groups or can be utilized to modulate the electronic properties and conformation of the peptide. Its applications include:

  • Peptide Synthesis: Incorporation into peptide sequences to create analogs of bioactive peptides.[1]

  • Drug Development: Used in the design of novel therapeutic agents with enhanced efficacy and selectivity.[1]

  • Photolabile Protecting Groups: The nitrobenzyl group has applications as a photolabile protecting group in organic synthesis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of peptide chemistry, medicinal chemistry, and drug development, enabling the exploration of novel peptide-based therapeutics. The careful execution of the described synthetic and analytical procedures is critical for obtaining high-purity material essential for successful research outcomes.

References

Navigating the Solubility of Boc-3-Nitro-D-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This technical guide offers an in-depth exploration of the solubility of Boc-3-Nitro-D-phenylalanine, a key building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a centralized resource on its solubility in organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solubility testing.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a compound is a critical parameter that influences its reactivity, purification, and formulation. For protected amino acids like this compound, solubility is governed by a combination of factors including the nature of the protecting group, the amino acid side chain, and the properties of the solvent. The tert-butyloxycarbonyl (Boc) protecting group is known to enhance the stability and, in many cases, the solubility of amino acids in organic solvents, a crucial aspect for their application in peptide synthesis.

While specific quantitative solubility data for this compound is not extensively available in public literature, valuable insights can be drawn from the known solubility of analogous Boc-protected amino acids and the general characteristics of aromatic nitro compounds. Aromatic nitro compounds are typically sparingly soluble in water but readily dissolve in a range of organic solvents.

Qualitative and Analogous Quantitative Solubility Data

Boc-protected amino acids generally exhibit good solubility in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). For compounds that are more challenging to dissolve, Dimethyl sulfoxide (DMSO) is often an effective solvent.

The following table summarizes the solubility of several other Boc-protected amino acids in common organic solvents. This data should be considered as a guideline to inform solvent selection for this compound.

CompoundSolventSolubilityNotes
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL
Boc-Gly-Gly-OHDMSO~100 mg/mLRequires sonication
Boc-β-Ala-OHDMSO~100 mg/mLRequires sonication and warming

It is important to note that actual solubility can vary depending on factors such as the specific batch, purity of the compound, and the experimental conditions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible approach for quantifying the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, NMP, DCM, DMSO, Ethanol, Methanol, Acetonitrile)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess this compound combine Combine compound and solvent in vial prep_compound->combine prep_solvent Measure known volume of solvent prep_solvent->combine shake Shake at constant temperature (24-72h) combine->shake settle Allow excess solid to settle shake->settle filter Filter supernatant (0.22 µm filter) settle->filter dilute Dilute filtered sample filter->dilute hplc Quantify concentration via HPLC dilute->hplc calculate Calculate solubility (mg/mL or mol/L) hplc->calculate

Caption: Experimental workflow for solubility determination.

logical_workflow start Start: Need to dissolve This compound select_solvent Select initial solvent (e.g., DMF, DCM) start->select_solvent dissolve_attempt Attempt to dissolve at room temperature select_solvent->dissolve_attempt is_soluble Is it fully dissolved? dissolve_attempt->is_soluble failure Failure: Re-evaluate solvent system dissolve_attempt->failure stronger_solvent Try a stronger solvent (e.g., DMSO) is_soluble->stronger_solvent No success Success: Proceed with experiment is_soluble->success Yes stronger_solvent->dissolve_attempt use_cosolvent Use a co-solvent system (e.g., DCM/DMF/NMP) stronger_solvent->use_cosolvent gentle_heat Apply gentle heating and/or sonication stronger_solvent->gentle_heat use_cosolvent->dissolve_attempt gentle_heat->dissolve_attempt

Caption: Logical workflow for troubleshooting solubility issues.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data remains sparse, the provided information on analogous compounds and a robust experimental protocol will empower researchers to make informed decisions in their experimental design and execution. The systematic approach to solubility determination outlined here is crucial for advancing drug discovery and development projects that utilize this important chemical intermediate.

An In-depth Technical Guide to the NMR Spectral Data of Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for N-tert-butoxycarbonyl-3-nitro-D-phenylalanine (Boc-3-Nitro-D-phenylalanine). Due to the limited availability of publicly accessible, complete, and quantitative ¹H and ¹³C NMR datasets for this specific compound, this guide presents a detailed analysis based on expected chemical shifts derived from analogous structures and established principles of NMR spectroscopy for protected amino acids. It also includes a standardized experimental protocol for acquiring such data and a workflow for its analysis.

Introduction to this compound and its NMR Characterization

This compound is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise peptide chain elongation. The presence of a nitro group on the phenyl ring introduces unique electronic and steric properties, making it a valuable component for creating peptide analogs with modified biological activity and stability.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such modified amino acids. ¹H and ¹³C NMR spectra provide a detailed atomic-level fingerprint of the molecule, confirming the presence of the Boc group, the integrity of the amino acid backbone, and the substitution pattern of the aromatic ring.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The following table summarizes the expected proton chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. The data is presented for a standard deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Boc-CH₃~1.40s-9H
β-CH₂~3.10 - 3.30m-2H
α-CH~4.50m-1H
NH~5.10d~8.01H
Ar-H (H-5)~7.50t~8.01H
Ar-H (H-6)~7.70d~8.01H
Ar-H (H-4)~8.05d~8.01H
Ar-H (H-2)~8.15s-1H
COOH>10 (or not observed)br s-1H

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent. The assignments are based on the expected deshielding effect of the nitro group. The carboxylic acid proton signal is often broad and may not be observed depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted carbon chemical shifts for this compound.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Boc-C(CH₃)₃~28.5
β-CH₂~38.0
α-CH~54.0
Boc-C(CH₃)₃~80.5
Ar-C (C-6)~122.0
Ar-C (C-2)~124.0
Ar-C (C-4)~129.5
Ar-C (C-5)~135.0
Ar-C (C-1)~140.0
Ar-C (C-3)~148.0
Boc-C=O~155.5
COOH~175.0

Note: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitro group.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire NMR data for this compound, the following general protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (NH and COOH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

For ¹H NMR:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K (25 °C)

For ¹³C NMR:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Temperature: 298 K (25 °C)

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Spectrometer Setup (Lock, Tune, Shim) Transfer->Setup Acquire_1H Acquire ¹H NMR Setup->Acquire_1H Acquire_13C Acquire ¹³C NMR Setup->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra Baseline->Reference Integrate Integrate ¹H Peaks Reference->Integrate Assign Assign Signals Integrate->Assign Structure Confirm Structure Assign->Structure

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural integrity and fragmentation behavior of modified amino acids is paramount. This in-depth technical guide provides a detailed exploration of the mass spectrometry analysis of Boc-3-Nitro-D-phenylalanine, a critical building block in peptide synthesis and pharmaceutical development.

This guide outlines the expected fragmentation patterns, provides detailed experimental protocols for robust analysis, and presents visual representations of the fragmentation pathways and experimental workflows to facilitate a deeper understanding of the analytical process.

Data Presentation: Predicted Mass Spectrometry Data

The analysis of this compound by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to yield a protonated molecular ion ([M+H]⁺) and several characteristic fragment ions resulting from the lability of the tert-butyloxycarbonyl (Boc) protecting group. The predicted data is summarized in the table below.

Ion DescriptionProposed StructureTheoretical m/z
Protonated Molecule[C₁₄H₁₈N₂O₆+H]⁺311.12
Sodium Adduct[C₁₄H₁₈N₂O₆+Na]⁺333.10
Loss of Isobutylene[M+H - C₄H₈]⁺255.08
Loss of tert-Butanol[M+H - C₄H₁₀O]⁺237.07
Loss of Boc Group[M+H - C₅H₈O₂]⁺211.07
Phenylalanine Immonium Ion[C₈H₈NO]⁺134.06

Elucidating the Fragmentation Pathway

The fragmentation of this compound is primarily dictated by the facile cleavage of the Boc protecting group under typical tandem mass spectrometry (MS/MS) conditions. The following diagram illustrates the predicted fragmentation cascade.

fragmentation_pathway parent [M+H]⁺ m/z = 311.12 frag1 [M+H - C₄H₈]⁺ m/z = 255.08 parent->frag1 - 56 Da frag2 [M+H - C₄H₁₀O]⁺ m/z = 237.07 parent->frag2 - 74 Da frag3 [M+H - C₅H₈O₂]⁺ m/z = 211.07 parent->frag3 - 100 Da frag4 Immonium Ion m/z = 134.06 frag3->frag4 - CO₂ - H₂O

Predicted fragmentation pathway of this compound.

Experimental Protocols for Mass Spectrometry Analysis

A detailed and optimized experimental protocol is crucial for obtaining high-quality and reproducible mass spectrometry data.

1. Sample Preparation

  • Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the same solvent mixture to a final concentration of 10 µg/mL for direct infusion analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Desolvation Temperature: 350 °C.

  • Cone Voltage: 20 V (Note: This may need to be optimized to minimize in-source fragmentation).

  • Acquisition Mode: Full scan MS from m/z 100-500, followed by data-dependent MS/MS of the most abundant ions.

  • Collision Energy (for MS/MS): A ramp of 10-30 eV can be used to observe the different fragmentation pathways.

Experimental Workflow

The following diagram outlines the logical flow of the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Acquisition & Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (10 µg/mL) stock->working lc Liquid Chromatography (C18 Column) working->lc ms Mass Spectrometry (ESI+) lc->ms ms1 Full Scan MS (m/z 100-500) ms->ms1 ms2 Tandem MS (MS/MS) (Collision Energy Ramp) ms1->ms2 process Data Analysis (Fragmentation Pattern) ms2->process

General experimental workflow for the LC-MS analysis.

This guide provides a foundational framework for the mass spectrometry analysis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific instrumentation and analytical objectives. A thorough understanding of the fragmentation behavior of this important molecule will undoubtedly aid in its effective utilization in drug discovery and development.

The Strategic Role of the Nitro Group in Boc-3-Nitro-D-phenylalanine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids is a key strategy to modulate the pharmacological properties of bioactive peptides. Among these, Boc-3-Nitro-D-phenylalanine stands out as a versatile building block. The presence of a nitro group on the phenyl ring, combined with the Boc-protecting group on the alpha-amino group, offers a unique set of functionalities that can be strategically exploited. This technical guide provides an in-depth exploration of the function of the nitro group in this compound, detailing its impact on physicochemical properties, its role in peptide synthesis, and its application in modifying the biological activity of peptides, with a specific focus on Substance P analogues as a case study.

Physicochemical Impact of the Nitro Group

The introduction of a nitro group onto the phenyl ring of phenylalanine significantly alters the amino acid's physicochemical properties. These changes are fundamental to its function in modifying peptide characteristics.

  • Electronic Effects : The nitro group is a strong electron-withdrawing group.[1] This property decreases the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions. This can lead to altered peptide conformations and potentially improved receptor binding affinity.[2]

  • Increased Hydrophobicity : Contrary to what might be expected from the presence of oxygen atoms, the nitro group can increase the hydrophobicity of the amino acid side chain. This is a critical factor in peptide-membrane interactions and can influence the overall solubility and aggregation propensity of the peptide.[3]

  • Spectroscopic Handle : The nitro group imparts a distinct UV-Vis absorption profile, allowing for the quantification of peptides containing this modified amino acid.[4]

  • Precursor for Further Functionalization : The nitro group can be readily and selectively reduced to an amino group, providing a reactive handle for further chemical modifications such as fluorescent labeling or the attachment of other functional moieties.[5][6]

The Nitro Group in Peptide Synthesis

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for its seamless integration into established SPPS protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis of a Substance P Analogue

This protocol describes the manual solid-phase synthesis of a Substance P (SP) analogue, [3-NO₂-Phe⁷]-SP, using this compound. Substance P is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂.[7] In this analogue, the phenylalanine at position 7 is replaced by 3-nitrophenylalanine.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc-Deprotection (if using Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at position 7.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

StepParameterTypical Value
Resin LoadingSubstitution0.5 - 1.0 mmol/g
Coupling EfficiencyYield per step>99% (monitored by Kaiser test)
CleavageCrude Yield70-90%
PurificationFinal Yield30-60%
PurityHPLC>95%

Table 1: Representative quantitative data for solid-phase peptide synthesis.

Logical Workflow for SPPS using this compound

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Boc-Amino Acid (DIC/HOBt) Wash2 Wash (DMF) Couple->Wash2 Wash1->Couple Kaiser Kaiser Test Wash2->Kaiser Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Kaiser->Couple Positive Repeat Repeat for next Amino Acid Kaiser->Repeat Negative Repeat->Deprotect Purify Purify Peptide (RP-HPLC) Cleave->Purify SubstanceP_Pathway cluster_cell Cell Membrane NK1R NK-1 Receptor G_protein G-protein (Gq/11) NK1R->G_protein Activates SP Substance P SP->NK1R Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates Inflammation Inflammation & Pain Signaling MAPK->Inflammation Nitro_Reduction_Workflow Nitro_Peptide Nitro-Peptide in MeOH Add_Catalyst Add 10% Pd/C Nitro_Peptide->Add_Catalyst Hydrogenation Hydrogenation (H₂ balloon) Add_Catalyst->Hydrogenation Monitor Monitor Reaction (HPLC/MS) Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate Amino_Peptide Amino-Peptide Evaporate->Amino_Peptide

References

The Strategic Integration of Boc-3-Nitro-D-phenylalanine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel therapeutic agents with enhanced efficacy and specificity are paramount. Unnatural amino acids represent a powerful tool in this endeavor, offering unique structural and functional properties that can be leveraged to overcome the limitations of traditional peptide-based drugs. Among these, Boc-3-Nitro-D-phenylalanine has emerged as a valuable building block for the synthesis of bioactive peptides and peptidomimetics. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer and antimicrobial agents. We will explore its incorporation into peptide scaffolds, the resulting biological activities, and the experimental methodologies employed in its utilization.

Core Applications and Rationale

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a nitro group at the meta position of the phenyl ring.[1] This unique combination of features makes it a versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

The primary applications of this compound in medicinal chemistry are centered on:

  • Enhancing Biological Activity: The introduction of a nitro group can significantly influence the electronic properties of the phenyl ring, potentially leading to enhanced binding affinity and biological activity of the resulting peptide.[2]

  • Improving Metabolic Stability: The incorporation of a D-amino acid, such as D-phenylalanine, can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[3]

  • Facilitating Further Functionalization: The nitro group can serve as a handle for post-synthetic modifications, allowing for the introduction of various functional groups to fine-tune the pharmacological properties of the peptide.[4][5][6][7][8]

  • Serving as a Pharmacophore: The nitroaromatic moiety itself can act as a key pharmacophore, interacting with biological targets to elicit a therapeutic effect.

Applications in Anticancer Drug Discovery

The development of novel anticancer agents is a major focus of medicinal chemistry, and this compound has been utilized in the synthesis of peptides with promising anticancer activity. The rationale behind its use in this context often involves mimicking natural peptide ligands or disrupting protein-protein interactions crucial for cancer cell survival and proliferation.

The general workflow for synthesizing and evaluating such anticancer peptides is depicted below:

anticancer_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Boc_Phe This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Phe->SPPS Incorporation Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Apoptosis Apoptosis Assays Cytotoxicity->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway IC50 IC50 Determination Pathway->IC50

Caption: Workflow for Anticancer Peptide Development.

Applications in Antimicrobial Drug Discovery

The rising threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of unnatural amino acids like 3-nitro-D-phenylalanine can enhance their activity and stability.[1]

The introduction of a D-amino acid can make the peptide less susceptible to bacterial proteases, a common resistance mechanism.[3] Furthermore, the nitro group can modulate the peptide's hydrophobicity and charge distribution, which are critical for its interaction with and disruption of bacterial membranes.

A study on adhesive antimicrobial peptides containing 3,4-dihydroxy-L-phenylalanine (L-DOPA) demonstrated that modifications to the peptide sequence can impact antimicrobial activity, as measured by the Minimum Inhibitory Concentration (MIC).[11] While this study did not use 3-nitro-D-phenylalanine, it highlights the principle of how amino acid modifications can be used to tune the properties of AMPs. The MIC for the parent peptide NKC was 1 µM, which increased to 16 µM upon fusion with a flexible linker and L-DOPA.[11]

Table 1: Illustrative Antimicrobial Activity Data

PeptideModificationTarget OrganismMIC (µM)Reference
NKCParent PeptideE. coli1[11]
NKC-(G4S)2-DOPAL-DOPA FusionE. coli16[11]

The general experimental workflow for the development of antimicrobial peptides incorporating this compound is as follows:

antimicrobial_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Antimicrobial Testing cluster_data Data Analysis Boc_Phe This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Phe->SPPS Incorporation Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification MIC_Assay MIC Assay (Broth Microdilution) Purification->MIC_Assay MBC_Assay MBC Assay MIC_Assay->MBC_Assay Mechanism Mechanism of Action Studies MBC_Assay->Mechanism MIC_Value MIC Value Determination Mechanism->MIC_Value

Caption: Workflow for Antimicrobial Peptide Development.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using SPPS. Specific conditions may need to be optimized based on the target peptide.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).[12]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.[12]

  • Incorporation of this compound: Follow the general amino acid coupling protocol (step 3), using this compound as the amino acid to be coupled.

  • Boc Deprotection: After coupling the final amino acid, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM, 10% DIPEA in DCM (for neutralization), and finally with DCM.[13]

  • Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane (TIS) at a 95:2.5:2.5 ratio) for 2-3 hours at room temperature. Filter the resin and precipitate the crude peptide in cold diethyl ether.[12]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized peptide.[3][11][14]

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and grow overnight at 37°C. Dilute the overnight culture in fresh MHB to a final concentration of 5 x 10⁵ CFU/mL.[3]

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate using MHB.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a strategic approach to the design and synthesis of novel peptide-based therapeutics. Its incorporation can enhance biological activity, improve metabolic stability, and provide opportunities for further molecular diversification. While the full potential of this unnatural amino acid is still being explored, its application in the development of new anticancer and antimicrobial agents holds significant promise for addressing unmet medical needs. Further research focusing on the synthesis and evaluation of a broader range of peptides containing this compound is warranted to fully elucidate its structure-activity relationships and to identify lead compounds for clinical development.

References

A Technical Guide to Boc-3-Nitro-D-phenylalanine for Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the application of Boc-3-Nitro-D-phenylalanine as a strategic building block in the solid-phase synthesis of diverse peptide libraries. Its unique functionality serves as a cornerstone for post-synthetic modification, enabling the creation of novel peptide analogs for drug discovery and chemical biology.

Introduction: The Strategic Advantage of a Modifiable Residue

In modern drug discovery, peptide libraries are indispensable tools for identifying lead compounds, mapping protein-protein interactions, and defining epitopes.[1][2] The diversity of these libraries is a critical factor for success. While libraries can be constructed from the 20 proteinogenic amino acids, the incorporation of non-canonical amino acids with unique functionalities dramatically expands the accessible chemical space.

This compound is a versatile amino acid derivative designed for this purpose.[3][4] It features two key components:

  • A tert-butyloxycarbonyl (Boc) protecting group on the α-amine, making it fully compatible with the well-established Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[5][6][7]

  • A nitro (NO₂) group on the phenyl ring, which acts as a latent amine. This nitro group is stable throughout the SPPS process but can be chemically reduced to a primary amine (NH₂) post-synthesis.

This resultant amino group provides a reactive handle for a wide array of chemical modifications, allowing a single synthesized peptide sequence to be diversified into a library of analogs. Furthermore, the D-configuration of the amino acid backbone enhances the proteolytic stability of the resulting peptides, a desirable trait for therapeutic candidates.[8]

Core Concept: Synthesis and On-Resin Diversification

The central strategy involves a two-stage process: the initial synthesis of a parent peptide followed by a diversification step. This workflow allows for the efficient generation of a multitude of related compounds from a common intermediate, all performed on the solid support to minimize purification steps.

G cluster_0 Stage 1: Incorporation cluster_1 Stage 2: Diversification A Solid Support (e.g., PAM Resin) B Iterative Boc-SPPS Cycles (Deprotection & Coupling) A->B C Couple Boc-3-Nitro-D-Phe B->C D Complete Synthesis of Parent Peptide-Resin C->D E On-Resin Reduction (NO₂ → NH₂) D->E Post-Synthesis Modification F Split Resin into Multiple Pools E->F G Parallel Acylation (R₁-COOH, R₂-COOH, etc.) F->G H Diverse Library of Modified Peptides on Resin G->H I Cleavage from Resin & Final Deprotection H->I

Caption: High-level workflow for peptide library diversification.

Physicochemical and Synthesis Data

Quantitative data is essential for planning and executing peptide synthesis. The properties of the core building block are summarized below.

Table 1: Properties of this compound

Property Value Source(s)
Synonyms Boc-D-Phe(3-NO₂)-OH [3]
CAS Number 158741-21-0 [3]
Molecular Formula C₁₄H₁₈N₂O₆ [3][4]
Molecular Weight 310.3 g/mol [3][4]
Appearance White powder [3][4]
Purity (HPLC) ≥ 97% [3][9]

| Storage Conditions | 0-8°C |[3][4] |

Table 2: Representative Yields in Peptide Modification Note: Specific yield data for this compound is not extensively published. The following data for analogous post-synthetic modifications are provided for context.

Reaction StepReagents/ConditionsTypical Yield RangeSource(s)
SPPS Coupling (per step) HBTU/DIEA or DCC/HOBt in DMF>99% (qualitative)[5]
On-Resin Nitro Reduction SnCl₂·2H₂O in DMF85-95% (expected)General Knowledge
Post-Synthetic Olefination Pd-catalyzed C-H functionalization60-76%[10]
On-Resin Macrocyclization DBU in DMF>95% (relative efficiency)[11]

Experimental Protocols

The following sections provide detailed methodologies for the key stages of synthesis and modification.

This protocol outlines a standard manual synthesis cycle for incorporating this compound into a growing peptide chain on a PAM (phenylacetamidomethyl) resin.

  • Resin Swelling: Swell the PAM-resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[6]

    • Agitate for 1-2 minutes, drain, and repeat with a 20-minute agitation step.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM.

    • Agitate for 2 minutes and drain. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the desired Boc-amino acid (3 eq. relative to resin substitution) with a coupling agent like HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm reaction completion. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence. The procedure for this compound is identical to other standard amino acids.

G start Start Cycle swell 1. Swell Resin in DCM start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash_dcm1 3. Wash (DCM, IPA) deprotect->wash_dcm1 neutralize 4. Neutralize (5% DIEA in DCM) wash_dcm1->neutralize wash_dcm2 5. Wash (DCM) neutralize->wash_dcm2 couple 6. Couple Activated Boc-AA wash_dcm2->couple kaiser 7. Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash_final 8. Wash (DMF, DCM) kaiser->wash_final Negative next_aa Next Amino Acid? wash_final->next_aa next_aa->deprotect Yes modification Proceed to Modification next_aa->modification No end Synthesis Complete modification->end

Caption: Detailed workflow for a single Boc-SPPS cycle.

This protocol converts the 3-nitro-phenylalanine residue into a 3-amino-phenylalanine residue, unmasking the reactive handle. The most common reagent for this on-resin transformation is tin(II) chloride.

  • Resin Preparation: After completing the peptide synthesis, wash the peptide-resin with DMF (5x).

  • Reduction Solution: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10-15 eq. per nitro group) in DMF. Ensure the salt is fully dissolved, sonicating if necessary.

  • Reaction:

    • Add the SnCl₂ solution to the peptide-resin.

    • Agitate the mixture at room temperature.

    • Monitor the reaction over 4-12 hours. The completeness of the reduction can be checked by cleaving a small sample of resin and analyzing the peptide by mass spectrometry.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (5x).

    • Perform a wash with a chelating solution, such as 5% DIEA in DMF, to remove residual tin salts.

    • Wash again with DMF (3x) and DCM (3x). The resin is now ready for diversification.

This protocol describes a general method for acylating the newly formed amine on the 3-amino-phenylalanine residue.

  • Resin Preparation: Use the washed resin directly from Protocol 2.

  • Acylation Mixture:

    • For each parallel reaction pool, prepare a solution containing a specific carboxylic acid (R-COOH, 5 eq.), a coupling agent (e.g., HBTU, 5 eq.), and a non-nucleophilic base (e.g., DIEA, 10 eq.) in DMF.

  • Reaction:

    • Add the acylation mixture to the resin.

    • Agitate for 2-4 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the derivatized peptide-resin.

    • Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole).[6][12]

    • Precipitate the crude peptide in cold diethyl ether, purify by HPLC, and confirm by mass spectrometry.

Applications in Drug Development

The use of this compound enables several advanced applications:

  • Structure-Activity Relationship (SAR) Studies: Rapidly generate dozens of analogs to probe how modifications at a specific position affect biological activity.

  • Development of Peptide Conjugates: The unmasked amine serves as an attachment point for conjugating molecules like imaging agents, cytotoxic drugs, or polymers (e.g., PEG) to enhance therapeutic properties.[4]

  • Creating Novel Receptor Ligands: The introduction of diverse, non-natural functionalities can lead to peptides with improved binding affinity, selectivity, or altered signaling outcomes compared to their natural counterparts.[13]

By providing a reliable method for post-synthetic diversification, this compound stands as a powerful tool for accelerating peptide-based research and the development of next-generation therapeutics.

References

The Role of Boc-3-Nitro-D-phenylalanine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-Nitro-D-phenylalanine is a synthetic derivative of the amino acid D-phenylalanine. The introduction of a nitro group (NO₂) to the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group to the amine fundamentally alters its chemical properties, making it a valuable tool in neuroscience research. While direct experimental data on this compound's neurological effects is limited in publicly available literature, its structural similarity to other phenylalanine derivatives that exhibit neuromodulatory activity suggests its primary role as a potential antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, plasticity, and excitotoxicity. This technical guide synthesizes the current understanding of related compounds and provides a framework for investigating the neuropharmacological profile of this compound.

Core Concepts: The Glutamatergic Synapse and the NMDA Receptor

Glutamate is the principal excitatory neurotransmitter in the central nervous system. It acts on several receptor subtypes, including the ionotropic NMDA, AMPA, and kainate receptors, as well as metabotropic glutamate receptors. The NMDA receptor is unique in its requirement for dual agonists—glutamate and a co-agonist, typically glycine or D-serine—for activation. Upon binding of both agonists and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, the NMDA receptor channel opens, allowing an influx of calcium (Ca²⁺) ions. This Ca²⁺ influx is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, a pathological process implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's disease.

This compound as a Putative NMDA Receptor Antagonist

Based on studies of structurally related compounds, this compound is hypothesized to function as a competitive antagonist at the glycine binding site (also known as the GlycineB site) on the GluN1 subunit of the NMDA receptor. By competing with the endogenous co-agonists glycine and D-serine, it would prevent the conformational changes necessary for channel opening, thereby inhibiting NMDA receptor-mediated currents. The D-isomeric form is often synthesized to reduce susceptibility to enzymatic degradation, prolonging its potential therapeutic window. The nitro substitution may influence the compound's binding affinity and selectivity for the glycine site.

Quantitative Data on Related Phenylalanine Derivatives

CompoundAssayTargetKey ParameterValueReference
L-PhenylalanineWhole-cell patch-clampNMDA Receptor Current (INMDA)IC₅₀1.71 ± 0.24 mM[1]
3,5-Dibromo-L-phenylalanineWhole-cell patch-clampNMDA Receptor (Partial Agonist)EC₅₀331.6 ± 78.6 µM[2]
3,5-Dibromo-L-phenylalanineWhole-cell patch-clampAMPA/Kainate mEPSC FrequencyIC₅₀29.4 ± 4.3 µM[2]

Signaling Pathways

The primary signaling pathway modulated by this compound is anticipated to be the glutamatergic signaling cascade, with a specific focus on the NMDA receptor.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling_Cascades Ca²⁺ Influx LTP_LTD Synaptic Plasticity (LTP/LTD) Signaling_Cascades->LTP_LTD Activation Glycine Glycine/ D-Serine Glycine->NMDA_R Binds GluN1 (Co-agonist) Boc_3_Nitro_D_Phe This compound Boc_3_Nitro_D_Phe->NMDA_R Antagonizes Glycine Site

Figure 1: Proposed mechanism of action of this compound at the glutamatergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of this compound in neuroscience research.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.[3][4]

Experimental Workflow:

Patch_Clamp_Workflow A Neuronal Culture (e.g., hippocampal or cortical neurons) B Establish Whole-Cell Configuration A->B C Voltage-Clamp at -70 mV B->C D Perfuse with Mg²⁺-free external solution containing NMDA and Glycine C->D E Record Baseline I_NMDA D->E F Co-perfuse with varying concentrations of this compound E->F G Record I_NMDA Inhibition F->G H Data Analysis (IC₅₀ determination) G->H

Figure 2: Workflow for whole-cell patch-clamp electrophysiology experiment.

Methodology:

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4. Prepare a Mg²⁺-free version for NMDA receptor activation.

    • Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Voltage-clamp the neuron at -70 mV.

    • Perfuse the chamber with Mg²⁺-free external solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward NMDA receptor-mediated current (INMDA).

    • After establishing a stable baseline INMDA, co-apply varying concentrations of this compound with the NMDA/glycine solution.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration of the test compound.

    • Normalize the current to the baseline INMDA.

    • Plot the normalized current as a function of the log concentration of this compound and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its modulation by this compound.[5][6][7][8]

Methodology:

  • Cell Preparation: Plate cultured neurons on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with a perfusion system and a camera.

    • Continuously perfuse with a Mg²⁺-free buffer.

    • Establish a baseline fluorescence.

    • Stimulate the cells with a solution containing NMDA and glycine.

    • After the initial response, perfuse with a solution containing NMDA, glycine, and this compound.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Quantify the peak fluorescence response in the presence and absence of the test compound.

    • Determine the concentration-dependent inhibition of the calcium response.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound to the glycine site of the NMDA receptor.[9][10][11][12][13]

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).

  • Assay:

    • In a multi-well plate, incubate the membrane preparation with a radiolabeled glycine site antagonist (e.g., [³H]DCKA) at a concentration near its Kd.

    • Add increasing concentrations of unlabeled this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound represents a promising chemical tool for the investigation of glutamatergic neurotransmission. Based on the activity of related compounds, its primary role in neuroscience research is likely as a selective antagonist of the NMDA receptor at the glycine co-agonist site. The experimental protocols outlined in this guide provide a comprehensive framework for characterizing its pharmacological profile, including its potency, mechanism of action, and potential as a neuroprotective agent. Such investigations are crucial for advancing our understanding of neurological disorders associated with NMDA receptor dysfunction and for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutic agents with enhanced stability, potency, and unique functionalities. Boc-3-Nitro-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) for several reasons. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major SPPS strategies, while the D-configuration of the amino acid can confer resistance to enzymatic degradation. The nitro group on the phenyl ring serves as a versatile functional handle that can be readily reduced to an amino group, allowing for further modifications or to act as a key pharmacophoric element. This application note provides a detailed protocol for the use of this compound in Boc-SPPS, including the subsequent on-resin reduction of the nitro group. The primary application highlighted is the synthesis of peptide-based plasmin inhibitors, which are of significant interest in the development of antifibrinolytic agents.

Applications in Drug Development

Peptides containing 3-amino-phenylalanine, derived from the reduction of 3-nitro-phenylalanine, have been shown to be potent inhibitors of serine proteases such as plasmin.[1] Plasmin is a key enzyme in the fibrinolytic system, responsible for the breakdown of fibrin clots.[2] In certain medical conditions, excessive plasmin activity can lead to uncontrolled bleeding. Therefore, inhibitors of plasmin are valuable therapeutic agents for managing hyperfibrinolysis. The 3-amidinophenylalanine moiety, in particular, has been identified as a strong inhibitor of trypsin, plasmin, and thrombin.[1]

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively reported in comparative studies, its performance is expected to be in line with other sterically non-hindered amino acids in Boc-SPPS. The following table provides typical values for a standard Boc-SPPS cycle.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[3]
Deprotection Efficiency>99%Spectrophotometric analysis of fulvene-piperidine adduct (for Fmoc) or indirect assays.Incomplete deprotection leads to deletion sequences.
Coupling Time2-4 hoursKaiser TestCan be extended for sterically hindered amino acids.[4]
Crude Peptide Purity>70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.[3]
Final Peptide Yield (Purified)5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material.[3]

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the incorporation of an amino acid, including this compound, into a growing peptide chain on a solid support.

Materials:

  • Pre-loaded resin (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or DCC)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DCM to swell the resin for 30-60 minutes with gentle agitation.[3]

    • Drain the solvent.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, then drain.[3]

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[3]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.[3]

    • Wash the resin with DCM (5 times) to remove excess base.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (e.g., this compound) (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.[5]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[4]

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.[3]

    • After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[3]

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol describes the reduction of the 3-nitro-phenylalanine residue to 3-amino-phenylalanine on the solid support.

Materials:

  • Peptide-resin containing the 3-nitro-phenylalanine residue

  • Anhydrous Stannous Chloride (SnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Preparation:

    • After the completion of the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).

    • Swell the resin in DMF for 30 minutes.

  • Reduction Reaction:

    • Prepare a solution of SnCl₂ (10 equivalents relative to the nitro group) in DMF.

    • Add the SnCl₂ solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

    • Drain the reaction solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 times) to remove any remaining tin salts.

    • Wash the resin with DCM (5 times).

    • Dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in the reaction vessel of the HF apparatus.

    • Add appropriate scavengers.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • Work-up:

    • Remove the HF by vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether several times.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat for each Amino Acid) cluster_post_synthesis Post-Synthesis Modification & Cleavage Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next Cycle Reduction On-Resin Nitro Reduction (SnCl2 in DMF) Wash3->Reduction Final Cycle Cleavage Final Cleavage (Anhydrous HF) Reduction->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Boc-Solid Phase Peptide Synthesis incorporating this compound and subsequent on-resin reduction.

Plasmin_Inhibition cluster_activation Plasminogen Activation Cascade cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Activation tPA_uPA tPA / uPA (Plasminogen Activators) tPA_uPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin Acts on FDPs Fibrin Degradation Products (Soluble) Fibrin->FDPs Degradation Inhibitor Synthetic Peptide Inhibitor (containing 3-amino-D-phenylalanine) Inhibitor->Plasmin Inhibition

Caption: Simplified signaling pathway of plasminogen activation and inhibition by a synthetic peptide containing 3-amino-D-phenylalanine.

References

Application Notes and Protocols for the Efficient Coupling of Boc-3-Nitro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-3-Nitro-D-phenylalanine is a valuable non-canonical amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with unique structural and functional properties. The nitro group can serve as a precursor for an amino group or be used to modulate the electronic properties and conformation of the final peptide.[1][2] However, the electron-withdrawing nature of the nitro group on the phenyl ring can deactivate the carboxylic acid, potentially leading to lower coupling efficiencies compared to standard amino acids. This document provides detailed protocols and guidelines to optimize the incorporation of this compound into peptide sequences using the Boc/Bzl SPPS strategy.

Factors Influencing Coupling Efficiency

The success of incorporating modified amino acids like this compound is governed by several factors inherent to SPPS. The reaction follows pseudo-first-order kinetics, where both reagent diffusion to the solid support and the chemical reaction rate are critical.[3] Key conditions to control include:

  • Reagent Concentration: Higher concentrations of the activated amino acid and coupling reagents can drive the reaction to completion.[3]

  • Coupling Reagents: The choice of coupling reagent is critical. For potentially hindered or less reactive amino acids, potent activating agents are recommended.

  • Reaction Time & Temperature: Extending reaction times or moderately increasing temperature can improve yields, though this must be balanced against the risk of side reactions or racemization.[3][4]

  • Steric Hindrance: The bulky nature of the Boc protecting group combined with the substituted phenyl ring can create steric challenges that impede the approach to the N-terminal amine on the growing peptide chain.[5][6]

  • Peptide Aggregation: Sequence-dependent aggregation of the growing peptide chain on the resin can mask reactive sites, preventing efficient coupling.[4]

Recommended Coupling Reagents and Quantitative Data

Due to the deactivating effect of the nitro group, standard coupling reagents like DCC may not be sufficient to achieve high efficiency. The use of more potent uronium or phosphonium salt-based coupling reagents is strongly recommended to ensure complete incorporation.[4] While specific quantitative data for this compound is not extensively published, the following table summarizes the typical coupling efficiencies achieved with high-performance reagents for other challenging amino acids, which can be considered a benchmark.[4]

Coupling ReagentTypical Coupling Efficiency (%)Reaction Time (hr)Key Advantages & Notes
HATU >95%0.5 - 2High reactivity, suitable for sterically hindered couplings with low racemization.[4]
HBTU 85-95%2 - 6Good balance of reactivity and stability; cost-effective.[4]
COMU >95%0.5 - 1Third-generation uronium salt with high reactivity and safer byproducts.[4]
PyBOP 80-90%2 - 8Phosphonium-based reagent; avoids potential guanidinylation side products.[4]

Experimental Workflows and Protocols

General Boc-SPPS Workflow

The following diagram outlines the fundamental cycle of Boc-based Solid-Phase Peptide Synthesis. Each cycle adds one amino acid residue to the growing peptide chain.

Start Start: Resin with N-terminal Amine Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM) Deprotection->Wash_1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM/DMF) Neutralization->Wash_2 Coupling 3. Amino Acid Coupling (Boc-AA-OH, Activator, Base in DMF) Wash_2->Coupling Wash_3 Wash (DMF/DCM) Coupling->Wash_3 Monitoring 4. Monitoring (Kaiser Test) Wash_3->Monitoring Incomplete Incomplete Coupling (Positive Kaiser Test) Monitoring->Incomplete Blue Beads Complete Complete Coupling (Negative Kaiser Test) Monitoring->Complete Yellow Beads Incomplete->Coupling Recouple Repeat Next Cycle or Final Cleavage Complete->Repeat Repeat->Deprotection Continue Synthesis

Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.

Protocol 1: Coupling this compound using HATU

This protocol details the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[7]

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.[8]

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[7]

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

    • Add DIEA (6.0 eq) to the solution and agitate for 2 minutes to pre-activate the amino acid.[4]

    • Immediately add the activated amino acid solution to the deprotected, neutralized resin.[4]

    • Agitate the reaction mixture for 2-4 hours at room temperature.[4]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor reaction completion. A negative test (yellow beads) indicates successful coupling.[4]

    • If the test is positive (blue beads), the coupling is incomplete. A second coupling can be performed with fresh reagents.[4]

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.[7]

Amino Acid Coupling Workflow

The core coupling step involves two main processes: the activation of the carboxylic acid and its subsequent transfer to the resin-bound amine.

Reagents Boc-3-Nitro-D-Phe-OH + HATU/DIEA in DMF Activation 1. Carboxyl Activation (Formation of OAt-ester) Reagents->Activation Pre-activation (2 mins) Coupling 2. Aminolysis (Coupling) (Nucleophilic attack by Amine) Activation->Coupling Resin Peptide-Resin with free N-terminal Amine Resin->Coupling Product Peptide-Resin + 1 Residue Coupling->Product Forms new peptide bond

Caption: Key steps in the activation and coupling of the amino acid to the resin.

Troubleshooting Low Coupling Efficiency

If monitoring indicates incomplete coupling, several factors could be the cause. The following guide provides potential solutions.[4]

Problem Problem: Low Coupling Efficiency (Positive Kaiser Test) Cause1 Cause: Insufficient Reagent Activity Problem->Cause1 Cause2 Cause: Steric Hindrance Problem->Cause2 Cause3 Cause: Inadequate Reaction Time Problem->Cause3 Cause4 Cause: Peptide Aggregation Problem->Cause4 Solution1 Solution: Switch to a more potent coupling reagent (HATU, COMU). Cause1->Solution1 Solution2 Solution: Increase excess of amino acid and coupling reagent (3-5 eq). Cause2->Solution2 Solution3 Solution: Extend coupling time to 2-4 hours or perform a second coupling. Cause3->Solution3 Solution4 Solution: Use solvents like NMP or 'magic mixture' (DCM/DMF/NMP). Cause4->Solution4

Caption: Troubleshooting guide for low coupling efficiency of challenging amino acids.

Conclusion: The successful incorporation of this compound in SPPS is readily achievable with careful optimization of the coupling protocol. The primary considerations are the use of potent coupling reagents, such as HATU or COMU, and vigilant monitoring of the reaction progress. By employing the detailed protocols and troubleshooting guides provided, researchers can efficiently synthesize peptides containing this valuable non-canonical residue for applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the TFA-Mediated Deprotection of Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-Nitro-D-phenylalanine using trifluoroacetic acid (TFA). The information compiled herein is intended to guide researchers in achieving efficient and clean deprotection, a critical step in peptide synthesis and the development of novel therapeutics.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, offering high efficiency and straightforward workup procedures. Boc-3-Nitro-D-phenylalanine is a valuable building block in the synthesis of peptides and other complex molecules, where the nitro group can serve as a handle for further functionalization or as a modulator of biological activity.

The successful deprotection of this compound requires careful consideration of reaction conditions to ensure complete removal of the Boc group while minimizing potential side reactions. The electron-withdrawing nature of the nitro group on the phenyl ring can influence the reactivity of the substrate.

Reaction Mechanism and Signaling Pathway

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the loss of a stable tert-butyl cation, forming a carbamic acid intermediate which readily decarboxylates to yield the free amine and carbon dioxide. The resulting amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPheNO2 This compound ProtonatedBoc Protonated Boc Group BocPheNO2->ProtonatedBoc + TFA TFA_reac TFA (Trifluoroacetic Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-Butyl Cation tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation AmineSalt 3-Nitro-D-phenylalanine TFA Salt CarbamicAcid->AmineSalt - CO2 CO2 Carbon Dioxide CarbamicAcid->CO2 TrappedCation Trapped Cation (e.g., tert-butylated scavenger) tButylCation->TrappedCation + Scavenger

Boc Deprotection Mechanism with TFA.

Potential Side Reactions and Mitigation Strategies

The primary side reaction during TFA-mediated Boc deprotection is the alkylation of nucleophilic residues by the electrophilic tert-butyl cation generated during the reaction. While the phenyl ring of phenylalanine is less nucleophilic than the side chains of tryptophan or cysteine, tert-butylation of the aromatic ring can still occur.

The nitro group on the phenyl ring is generally stable under the acidic conditions of TFA deprotection. However, prolonged exposure to strong acids or high temperatures should be avoided to prevent any unforeseen degradation.

Mitigation Strategy: Use of Scavengers

To minimize side reactions, scavengers are added to the cleavage cocktail to trap the reactive tert-butyl cations. Common scavengers and their functions are listed in the table below.

ScavengerConcentration (v/v)Function
Water (H₂O)2.5% - 5%Traps tert-butyl cations and serves as a proton source.
Triisopropylsilane (TIS)1% - 5%A highly effective scavenger for carbocations.
Thioanisole2.5% - 5%Scavenges tert-butyl cations.
1,2-Ethanedithiol (EDT)1% - 2.5%Traps tert-butyl cations.

Experimental Protocols

Below are general protocols for the deprotection of this compound using TFA. The optimal conditions may vary depending on the specific substrate and scale of the reaction. Monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) is highly recommended.

Protocol 1: Standard Deprotection in Dichloromethane (DCM)

This protocol is suitable for general lab-scale deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (concentration typically 0.1 M to 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v).[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction for the disappearance of the starting material.[1]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-Nitro-D-phenylalanine.

  • Purification: The crude product can be further purified by techniques such as crystallization or column chromatography if necessary.

Protocol 2: Deprotection with Scavengers

This protocol is recommended when working with sensitive substrates or to ensure high purity of the final product.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Scavenger(s) of choice (e.g., TIS, water)

  • Cold diethyl ether

  • Centrifuge (optional)

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by adding the chosen scavenger(s) to TFA. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Deprotection: Add the cleavage cocktail to the this compound substrate.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Work-up: a. Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA. b. Precipitate the deprotected amino acid by adding the concentrated solution dropwise to a stirred, cold solution of diethyl ether (approximately 10 times the volume of the TFA solution). c. Collect the precipitate by filtration or centrifugation. d. Wash the solid product with cold diethyl ether to remove the scavengers and byproducts. e. Dry the product under vacuum.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various reported conditions for TFA-mediated Boc deprotection. While specific data for this compound is limited in publicly available literature, these general conditions provide a starting point for optimization.

TFA Concentration (% in DCM)Reaction TimeTemperatureExpected YieldReference
20%1 - 4 hRoom Temp.High[1]
50%30 min - 2 hRoom Temp.High[1]
100% (neat TFA)15 - 60 minRoom Temp.HighGeneral Knowledge
95% (with scavengers)1 - 3 hRoom Temp.HighGeneral Knowledge

Note: Higher concentrations of TFA generally lead to faster reaction times but may increase the risk of side reactions. The optimal conditions should be determined empirically for the specific application.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the deprotection of this compound.

Deprotection_Workflow Start Start: This compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at Room Temperature (1-4 hours) Add_TFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: - Concentrate - Redissolve - Wash with NaHCO₃ - Wash with Brine - Dry and Concentrate Monitor->Workup Reaction Complete Purify Purification (Crystallization/Chromatography) Workup->Purify End End: 3-Nitro-D-phenylalanine Purify->End

General workflow for Boc deprotection.

By following these guidelines and protocols, researchers can effectively perform the TFA-mediated deprotection of this compound, a key transformation in the synthesis of modified peptides and other valuable molecules.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced stability, modified receptor affinity, and novel biological activities. Boc-3-Nitro-D-phenylalanine is one such unnatural amino acid, utilized to introduce a nitro group that can serve as a versatile chemical handle or modulate the peptide's properties. The successful synthesis of these modified peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates a robust purification strategy to isolate the target peptide from a heterogeneous mixture of deletion sequences, truncated peptides, and other synthesis-related impurities.

This document provides detailed application notes and a comprehensive protocol for the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is the standard for peptide purification, separating molecules based on their hydrophobicity.[1]

Physicochemical Considerations for Purification

The presence of the this compound residue introduces specific characteristics that influence the HPLC purification strategy:

  • Increased Hydrophobicity: The nitro group, in conjunction with the phenyl ring, increases the hydrophobicity of the amino acid side chain compared to standard phenylalanine.[2][3] This generally leads to longer retention times on reversed-phase columns, which must be accounted for in the gradient design.

  • UV Absorbance: The peptide backbone can be detected at approximately 220 nm.[4] The aromatic nitro group in 3-Nitro-D-phenylalanine provides a distinct UV absorbance at longer wavelengths, typically between 260 nm and 280 nm, similar to other nitro-aromatic compounds.[5][6] Monitoring at a secondary, longer wavelength can aid in identifying the target peptide and differentiating it from impurities that lack this chromophore.

  • Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to strong acids.[7] However, it is generally stable under the standard RP-HPLC mobile phase conditions, which typically include 0.1% trifluoroacetic acid (TFA).[8] Prolonged exposure to the acidic mobile phase in collected fractions should be avoided to prevent premature deprotection.[8]

Experimental Protocols

This protocol outlines a general method for the purification of a crude peptide containing this compound. Optimization may be required based on the specific peptide sequence, its length, and overall hydrophobicity.

Materials and Reagents
  • Crude peptide containing this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 reversed-phase semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm particle size)

  • HPLC system with a gradient pump, autosampler, and UV detector

  • 0.22 µm syringe filters

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degas both mobile phases by sonication or vacuum filtration before use.

Sample Preparation
  • Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to the potential for increased hydrophobicity, a small amount of ACN or dimethyl sulfoxide (DMSO) may be necessary to fully dissolve the peptide before diluting with Mobile Phase A.

  • Dilute the dissolved peptide with Mobile Phase A to a final concentration of approximately 1-5 mg/mL.

  • Ensure the final concentration of the initial organic solvent (if used) is low enough to permit binding of the peptide to the column.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Method
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is often necessary for good resolution of peptides. A starting point for the gradient is provided in the table below.

  • Detection: Monitor the elution profile at 220 nm and a secondary wavelength, such as 275 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak(s) that elute from the column.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC with a faster gradient and/or mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions that contain the peptide of the desired purity. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The following table summarizes a typical set of HPLC parameters and expected results for the purification of a hypothetical peptide containing this compound. These values are illustrative and will vary depending on the specific peptide sequence and HPLC system.

ParameterAnalytical HPLCPreparative HPLCRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 10 x 250 mm, 5 µmStandard chemistry for peptide purification.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterProvides acidic conditions for good peak shape.
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNAcetonitrile is a common organic modifier for peptide elution.
Flow Rate 1.0 mL/min4.0 mL/minScaled for the respective column dimensions.
Detection Wavelength 220 nm & 275 nm220 nm & 275 nm220 nm for peptide bonds; ~275 nm for the nitro-phenylalanine.
Gradient 5-65% B over 30 min20-50% B over 60 minA shallower gradient for preparative scale enhances resolution.
Expected Retention Time 18-25 min30-45 minHighly dependent on the full peptide sequence.
Expected Purity >95%>95%Target purity for most research applications.
Expected Yield N/A30-50%Dependent on crude peptide purity and chromatographic resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of peptides containing this compound.

hplc_workflow start Start: Crude Peptide sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_system HPLC System Setup (Column Equilibration) sample_prep->hplc_system injection Sample Injection hplc_system->injection gradient_elution Gradient Elution & UV Detection injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_analysis Purity Analysis (Analytical HPLC / MS) fraction_collection->purity_analysis purity_analysis->fraction_collection Re-purify if necessary pooling Pooling of Pure Fractions purity_analysis->pooling Fractions >95% Pure lyophilization Lyophilization pooling->lyophilization end End: Purified Peptide lyophilization->end

HPLC Purification Workflow
Signaling Pathway (Illustrative Example)

This diagram illustrates a hypothetical signaling pathway where a peptide containing this compound might act as an inhibitor. This is a conceptual representation.

signaling_pathway receptor Cell Surface Receptor g_protein G-Protein Activation receptor->g_protein ligand Endogenous Ligand ligand->receptor Binds & Activates peptide Peptide Inhibitor (with Boc-3-Nitro-D-Phe) peptide->receptor Blocks Binding effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Hypothetical Inhibitory Action

References

Application Notes and Protocols: Incorporation of Boc-3-Nitro-D-phenylalanine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid Boc-3-Nitro-D-phenylalanine into bioactive peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The introduction of a 3-nitro group on the D-phenylalanine residue offers a valuable tool for modifying the pharmacological properties of peptides, such as receptor affinity, selectivity, and metabolic stability.

The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. Furthermore, the electron-withdrawing nature of the nitro group can influence the peptide's conformation and its interactions with biological targets, making it a key component in the design of novel peptide-based therapeutics, particularly in the fields of oncology and neuropharmacology.[1][2]

This document outlines the synthesis protocol, potential challenges, characterization methods, and an example of a relevant signaling pathway that can be modulated by such modified peptides.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol details the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence. The workflow is based on the well-established Merrifield solid-phase synthesis method, which involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.[1][3][4]

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide).

  • Amino Acids: Nα-Boc protected amino acids, including this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • Standard: Dicyclohexylcarbodiimide (DCC) with Hydroxybenzotriazole (HOBt).

    • High-efficiency (recommended for potentially challenging couplings): HBTU, HATU, or COMU.[5][6]

  • Cleavage Cocktail (HF Cleavage): Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger). (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions) .

  • Precipitation/Washing: Cold diethyl ether.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

  • Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Experimental Workflow

The following diagram outlines the cyclical process of Boc-SPPS.

Boc_SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash Washing Steps (DCM/DMF) Deprotection->Wash Wash Neutralization 3. Neutralization (10% DIEA in DCM) Coupling 4. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) Neutralization->Coupling Repeat Repeat for next amino acid Coupling->Repeat Wash->Neutralization Repeat->Deprotection Yes Cleavage 5. Cleavage from Resin (e.g., HF) Repeat->Cleavage No (Final AA) Purification 6. Purification & Analysis (RP-HPLC, Mass Spectrometry) Cleavage->Purification Final Final Peptide Purification->Final

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Synthesis Steps (Single Cycle)

This protocol is for a standard 0.1 mmol synthesis scale.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DCM to swell the resin for 30-60 minutes with gentle agitation.[7]

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Add 50% TFA in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), then drain.[8]

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DCM and IPA to remove residual TFA.[7]

  • Neutralization:

    • Add 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM to remove excess DIEA.[1]

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the electron-withdrawing nitro group, a longer coupling time or a double coupling may be necessary to ensure completion.

    • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a successful coupling.

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Purification
  • Cleavage: After the final coupling and deprotection steps, the peptide-resin is dried. The peptide is cleaved from the resin using a strong acid like anhydrous HF, typically with a scavenger such as anisole. This step also removes side-chain protecting groups.

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the resulting solid is washed several times with cold ether to remove scavengers and byproducts.

  • Purification: The crude peptide is dissolved in a suitable aqueous/organic solvent mixture and purified by preparative RP-HPLC.

  • Characterization: The purity of the final peptide is confirmed by analytical RP-HPLC, and its identity is verified by mass spectrometry.

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound is not extensively published, the following table provides representative data expected from a well-optimized Boc-SPPS of a short peptide containing a modified amino acid. Actual results will be sequence-dependent.

ParameterTypical ValueMethod of DeterminationNotes
Resin Loading 0.4 - 0.8 mmol/gManufacturer's specification or back-titrationThe initial loading capacity of the resin is crucial for calculating reagent equivalents.
Single Coupling Efficiency >98%Kaiser Test / Quantitative Ninhydrin AssayDue to the electron-withdrawing nitro group, a more potent coupling reagent like HATU or HBTU is recommended to achieve high efficiency. A double coupling may be required.
Overall Crude Yield 60 - 80%Gravimetric analysis of crude peptideThis is highly dependent on the peptide length and sequence.
Final Purity (post-HPLC) >95%Analytical RP-HPLC (UV detection at 214/280 nm)A high purity is essential for biological assays.
Isotopic Purity (MS) >99%Mass Spectrometry (e.g., ESI-MS)Confirms the correct mass of the peptide, indicating successful incorporation of the modified amino acid.

Application in Bioactive Peptides: Substance P Analogue

Substance P is a neuropeptide that plays a significant role in pain perception and inflammation by binding to the Neurokinin-1 (NK-1) receptor. Modifying Substance P with this compound can lead to analogues with altered receptor binding affinity and increased stability, making them valuable tools for studying the NK-1 receptor signaling pathway and for developing novel analgesics.

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The NK-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P or its analogues, the receptor activates heterotrimeric G-proteins, primarily Gq and Gs, initiating downstream signaling cascades.

NK1R_Signaling cluster_membrane Plasma Membrane NK1R NK-1 Receptor Gq Gαq NK1R->Gq activates Gs Gαs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP SP Substance P (or analogue) SP->NK1R binds IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates CellularResponse Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->CellularResponse PKA->CellularResponse

Caption: Substance P signaling via the Neurokinin-1 receptor.

Experimental Protocol: Receptor Binding Assay

To evaluate the affinity of a newly synthesized peptide analogue for the NK-1 receptor, a competitive radioligand binding assay is performed.

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the NK-1 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Reaction Mixture: In a microplate, combine the membrane homogenate, a known concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test peptide (the 3-Nitro-D-phenylalanine analogue).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Representative Biological Data

The following table illustrates the kind of data obtained from receptor binding and functional assays for a hypothetical Substance P analogue.

PeptideReceptor Affinity (Ki, nM)Functional Activity (EC50, nM)Assay Type
Substance P (Native) 0.5 ± 0.11.2 ± 0.3NK-1 Receptor Binding & Calcium Mobilization
Analogue (with 3-NO₂-D-Phe) 1.2 ± 0.25.8 ± 0.9NK-1 Receptor Binding & Calcium Mobilization
Scrambled Peptide (Control) >10,000No activityNK-1 Receptor Binding & Calcium Mobilization

Note: These values are illustrative and serve as an example of the data that would be generated to characterize a novel peptide analogue.

Conclusion

The incorporation of this compound into bioactive peptides is a valuable strategy for developing novel therapeutic agents with enhanced stability and potentially altered receptor interaction profiles. The use of Boc-SPPS, with careful consideration for the coupling of this electron-deficient amino acid, allows for the efficient synthesis of these modified peptides. Subsequent characterization through receptor binding and functional assays is essential to elucidate their pharmacological properties and to advance the field of peptide-based drug discovery.

References

Application Notes and Protocols for the Use of HOBt/DCC Coupling Agents with Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-Hydroxybenzotriazole (HOBt) and N,N'-Dicyclohexylcarbodiimide (DCC) as coupling agents for the incorporation of N-α-Boc-3-Nitro-D-phenylalanine into peptide sequences. This document covers both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, offering detailed protocols, data presentation, and a discussion of the reaction mechanism and potential side reactions.

Boc-3-Nitro-D-phenylalanine is a valuable non-canonical amino acid utilized in peptide synthesis to introduce a nitro group, which can serve as a handle for further functionalization or to modulate the biological activity of the peptide.[1][2] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise peptide chain elongation.[2]

The Role of DCC/HOBt in Peptide Coupling

The formation of a peptide bond between a carboxylic acid and an amine is a condensation reaction that is not spontaneous under mild conditions. Coupling agents are therefore essential to activate the carboxylic acid group. DCC is a widely used carbodiimide that reacts with the carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and can complicate purification.[3]

To mitigate these issues, an additive such as HOBt is introduced. HOBt serves two primary functions:

  • Suppression of Racemization: HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester. This active ester is more stable and less prone to racemization than the O-acylisourea.[3][4]

  • Increased Coupling Efficiency: The HOBt-ester is highly reactive towards the amine component, leading to a more efficient and faster coupling reaction.[3]

The strong electron-withdrawing nature of the nitro group on the phenylalanine ring in this compound can influence the reactivity of the carboxylic acid, potentially affecting coupling kinetics.[5][6]

Reaction Mechanism and Experimental Workflow

The general mechanism for the DCC/HOBt mediated coupling of this compound is depicted below. The process involves the activation of the carboxylic acid by DCC, followed by the formation of the HOBt active ester, which then reacts with the free amine of the growing peptide chain.

DCC_HOBt_Mechanism BocPheNO2 Boc-3-Nitro-D-Phe-OH O_acylisourea O-Acylisourea Intermediate BocPheNO2->O_acylisourea + DCC DCC DCC DCC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DCU DCU (precipitate) O_acylisourea->DCU N_acylurea N-Acylurea (side product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt->HOBt_ester Peptide Boc-3-Nitro-D-Phe-Peptide HOBt_ester->Peptide + H₂N-Peptide Amine H₂N-Peptide Amine->Peptide Experimental_Workflow start Start dissolve Dissolve Boc-3-Nitro-D-Phe-OH and HOBt in solvent start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_dcc Add DCC solution cool->add_dcc preactivate Pre-activation (formation of HOBt ester) add_dcc->preactivate add_amine Add amine component (e.g., deprotected peptide-resin or amino acid ester) preactivate->add_amine couple Coupling reaction add_amine->couple monitor Monitor reaction progress (e.g., TLC, Kaiser test) couple->monitor workup Work-up and Purification monitor->workup product Isolated Peptide workup->product

References

Application Notes and Protocols: Monitoring Boc-3-Nitro-D-phenylalanine Coupling Reaction by Ninhydrin Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry and drug development, enabling the efficient synthesis of peptides. A critical step in SPPS is the coupling of amino acids to the growing peptide chain. Incomplete coupling reactions can lead to deletion sequences, resulting in a complex mixture of final products that is difficult to purify. Therefore, monitoring the completion of each coupling step is crucial for the synthesis of high-quality peptides.

The ninhydrin test, also known as the Kaiser test, is a highly sensitive colorimetric method used to detect the presence of free primary amines.[1][2] In the context of SPPS, it is an invaluable tool for qualitatively and quantitatively assessing the completion of coupling reactions.[2][3] This application note provides a detailed protocol for using the ninhydrin test to monitor the coupling of Boc-3-Nitro-D-phenylalanine, a key building block in the synthesis of various bioactive peptides.[4][5]

Principle of the Ninhydrin Test

The ninhydrin test is based on the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with primary amines.[1] In this reaction, two molecules of ninhydrin react with a primary amine to produce a deep blue or purple-colored product known as Ruhemann's purple.[1][6] The intensity of the color is directly proportional to the concentration of free primary amines in the sample.[2]

In SPPS, after the deprotection of the N-terminal protecting group (e.g., Boc), a free primary amine is exposed on the resin-bound peptide. A positive ninhydrin test (blue color) at this stage indicates a successful deprotection step.[7] Following the coupling of the next amino acid, in this case, this compound, the free primary amines should be consumed. A negative ninhydrin test (colorless or yellow solution) confirms the completion of the coupling reaction.[2][8]

Experimental Protocols

Reagents
  • Reagent A (KCN in Pyridine):

    • Dissolve 16.5 mg of KCN in 25 mL of distilled water.

    • Dilute 1.0 mL of this solution with 49 mL of pyridine (freshly distilled from ninhydrin).[8]

  • Reagent B (Ninhydrin in n-Butanol):

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[8]

  • Reagent C (Phenol in n-Butanol):

    • Dissolve 40 g of phenol in 20 mL of n-butanol.[8]

  • Washing Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (EtOH).

  • Deprotection Solution (for Boc-SPPS): 25-50% Trifluoroacetic acid (TFA) in DCM.[9]

  • Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DMF.[9]

Qualitative Ninhydrin Test Protocol

This rapid test provides a visual indication of the presence or absence of free primary amines.

  • Sample Preparation: Collect a small sample of the peptide-resin (10-15 beads) in a small test tube.[8]

  • Washing: Wash the resin beads several times with ethanol to remove any residual solvents or reagents.[10]

  • Reagent Addition: To the test tube containing the resin beads, add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.[8]

  • Heating: Heat the test tube at 110°C for 5 minutes.[8]

  • Observation: Observe the color of the beads and the solution.

Quantitative Ninhydrin Test Protocol

This method allows for the quantification of free amines, providing a more precise measure of coupling efficiency.

  • Sample Preparation: Accurately weigh 1-5 mg of the dried peptide-resin into a clean test tube.[2]

  • Reagent Addition: Add a known volume of a solution prepared by mixing Reagent A, B, and C in a specific ratio (e.g., 1:1:1).

  • Heating: Heat the mixture in a boiling water bath or a heating block at 100°C for 15-20 minutes.[2]

  • Cooling and Dilution: Cool the tubes to room temperature. Add a known volume of a diluent solvent (e.g., 1:1 water/n-propanol) to dilute the sample to a suitable concentration for spectrophotometric measurement.[1][2]

  • Spectrophotometry: Measure the absorbance of the solution at 570 nm using a spectrophotometer. Use a blank sample containing only the reagents and the diluent solvent to zero the instrument.[1][6]

  • Calculation: The concentration of free amines can be determined by comparing the absorbance to a standard curve prepared using a known concentration of a primary amine standard (e.g., glycine).

Data Presentation

The results of the qualitative and quantitative ninhydrin tests can be summarized as follows:

Table 1: Interpretation of Qualitative Ninhydrin Test Results

ObservationInterpretationAction
Intense blue solution and blue beads Incomplete coupling reaction.[2][8]Repeat the coupling reaction. If the problem persists, consider using a different coupling reagent or strategy.[3]
Colorless or yellow solution and colorless beads Complete coupling reaction.[2]Proceed with the next deprotection step.
Dark blue solution but colorless beads Nearly complete coupling.[8]Extend the coupling time or proceed to the next step if the level of unreacted sites is acceptable.
Light blue solution but dark blue beads Incomplete coupling, with most unreacted sites on the resin beads.[8]Recouple the amino acid.

Table 2: Example of Quantitative Ninhydrin Test Data for this compound Coupling

StepSampleAbsorbance at 570 nmCalculated Free Amines (µmol/g resin)Coupling Efficiency (%)
Before Coupling (After Deprotection)Positive Control0.850100N/A
After 1st Coupling (1 hour)Coupling Reaction 10.042595.0
After 2nd Coupling (1 hour)Coupling Reaction 20.008199.0
After CappingCapped Resin0.002< 0.5>99.5

Visualizations

Ninhydrin_Reaction_Pathway cluster_reactants Reactants cluster_products Products Ninhydrin1 Ninhydrin RuhemannsPurple Ruhemann's Purple (Deep Blue Color) Ninhydrin1->RuhemannsPurple PrimaryAmine Primary Amine (from peptide-resin) PrimaryAmine->RuhemannsPurple Ninhydrin2 Ninhydrin Ninhydrin2->RuhemannsPurple Aldehyde Aldehyde CO2 CO₂ H2O 3 H₂O

Caption: Chemical reaction pathway of the Ninhydrin test.

SPPS_Monitoring_Workflow start Start: Resin with N-terminal protected peptide deprotection Deprotection Step (e.g., TFA/DCM) start->deprotection wash1 Wash Resin deprotection->wash1 ninhydrin_test1 Qualitative Ninhydrin Test wash1->ninhydrin_test1 coupling Couple this compound ninhydrin_test1->coupling Positive (Blue) wash2 Wash Resin coupling->wash2 ninhydrin_test2 Qualitative Ninhydrin Test wash2->ninhydrin_test2 recouple Recouple or Cap ninhydrin_test2->recouple Positive (Blue) next_cycle Proceed to Next Cycle ninhydrin_test2->next_cycle Negative (Colorless) recouple->wash2

Caption: Experimental workflow for monitoring SPPS.

Conclusion

The ninhydrin test is a simple, rapid, and sensitive method for monitoring the efficiency of coupling reactions in SPPS, including the coupling of specialized amino acids like this compound. Both qualitative and quantitative protocols provide valuable feedback on the progress of the synthesis, enabling researchers to make informed decisions to ensure the production of high-purity peptides. By implementing this test, scientists can optimize coupling conditions, troubleshoot problematic sequences, and ultimately improve the overall yield and quality of synthetic peptides for research and drug development.

References

Application Notes and Protocols for Boc-3-Nitro-D-phenylalanine in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-3-Nitro-D-phenylalanine as a versatile building block in bioconjugation. The strategic incorporation of this unnatural amino acid into a peptide sequence introduces a latent chemical handle that, after a straightforward reduction, can be selectively modified. This enables the site-specific conjugation of a wide array of molecules, including fluorophores, small molecule drugs, and polyethylene glycol (PEG) chains, to peptides of interest.

Introduction

This compound is a protected amino acid derivative that serves as a valuable tool in peptide synthesis and the development of novel bioconjugates.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[4][5] The key feature of this amino acid is the nitro group on the phenyl ring. This group is chemically inert during peptide synthesis but can be selectively reduced to a primary aromatic amine (aniline) under mild conditions. This newly formed aniline serves as a versatile nucleophilic handle for a variety of bioconjugation reactions, offering a site-specific point of attachment for functional moieties.

The use of the D-enantiomer can also impart increased proteolytic resistance to the resulting peptide, a desirable property for many therapeutic and diagnostic applications.

Key Applications

The unique properties of this compound make it suitable for a range of applications in research and drug development:

  • Site-Specific Labeling: The aniline group formed after reduction allows for the precise attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic purposes.

  • Peptide Drug Conjugates: Small molecule drugs can be conjugated to the peptide to create targeted delivery systems, potentially increasing efficacy and reducing off-target toxicity.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides, such as increasing their half-life in circulation.

  • Surface Immobilization: Peptides containing the reactive aniline handle can be covalently attached to solid supports or nanoparticles for various biotechnological applications.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and bioconjugation of a model peptide containing 3-Amino-D-phenylalanine.

Table 1: Peptide Synthesis and Characterization

ParameterResultMethod
Peptide SequenceAc-Gly-Ala-(3-Amino-D-Phe)-Gly-Lys-NH₂Boc-SPPS
Crude Purity>85%RP-HPLC (220 nm)
Purified Purity>98%RP-HPLC (220 nm)
Theoretical Mass (monoisotopic)549.29 g/mol -
Observed Mass (M+H)⁺550.30 m/zESI-MS

Table 2: Bioconjugation Reaction Efficiency

ReactionReagentConversion EfficiencyAnalysis Method
On-resin Nitro ReductionSnCl₂·2H₂O>95%Kaiser Test / LC-MS of cleaved aliquot
Fluorescent LabelingFITC>90%RP-HPLC with fluorescence detection

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual Boc-SPPS of a model pentapeptide, Ac-Gly-Ala-(3-NO₂-D-Phe)-Gly-Lys(2-Cl-Z)-NH₂, on a Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Boc-Gly-OH, Boc-Ala-OH, this compound, Boc-Lys(2-Cl-Z)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the initial Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-Lys(2-Cl-Z)-OH):

    • Pre-activate Boc-Lys(2-Cl-Z)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM for 10 minutes. Wash with DCM.

  • Subsequent Amino Acid Couplings (Boc-Gly-OH, this compound, Boc-Ala-OH, Boc-Gly-OH): Repeat steps 3 (using the respective amino acid), 4, and 5 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation: After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

  • Resin Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of the D-phenylalanine residue to an aniline while the peptide is still attached to the resin.

Materials:

  • Peptide-resin from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • DCM

  • 10% DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 1 hour.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.

    • Add the solution to the resin and agitate at room temperature for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and 10% DIPEA in DMF to remove tin salts. Follow with washes of DMF and DCM.

  • Monitoring: A small amount of resin can be cleaved and analyzed by LC-MS to confirm the mass change corresponding to the reduction of the nitro group to an amine (-NO₂ to -NH₂; a decrease of 30 Da). A Kaiser test should be positive for the newly formed aromatic amine.

Protocol 3: Peptide Cleavage and Purification

This protocol describes the cleavage of the peptide from the resin and its subsequent purification.

Materials:

  • Reduced peptide-resin from Protocol 2

  • Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water

  • RP-HPLC system with a C18 column

Procedure:

  • Cleavage: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by RP-HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization: Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry.

Protocol 4: Bioconjugation with an Amine-Reactive Dye (FITC)

This protocol describes the conjugation of the purified aniline-containing peptide with fluorescein isothiocyanate (FITC).

Materials:

  • Purified peptide with a 3-amino-D-phenylalanine residue

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • RP-HPLC system

Procedure:

  • Prepare Peptide Solution: Dissolve the purified peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 1-5 mg/mL.

  • Prepare FITC Solution: Dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 5-fold molar excess of the FITC solution to the peptide solution with gentle stirring.

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification of the Conjugate:

    • Purify the FITC-labeled peptide from unreacted dye and peptide by RP-HPLC using a suitable gradient.

    • Monitor the elution profile using both UV (220 nm and 495 nm) and fluorescence detectors.

  • Lyophilization and Characterization: Lyophilize the pure, labeled peptide fractions. Confirm the identity of the conjugate by mass spectrometry. The mass will increase by the molecular weight of FITC (389.38 g/mol ).

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_finalization Finalization cluster_bioconjugation Bioconjugation Resin Rink Amide Resin Coupling1 Couple Boc-Lys(2-Cl-Z)-OH Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Coupling2 Couple Boc-Gly-OH Deprotection1->Coupling2 Deprotection2 Boc Deprotection (TFA) Coupling2->Deprotection2 Coupling3 Couple Boc-3-Nitro-D-Phe-OH Deprotection2->Coupling3 Deprotection3 Boc Deprotection (TFA) Coupling3->Deprotection3 Coupling4 Couple Boc-Ala-OH Deprotection3->Coupling4 Deprotection4 Boc Deprotection (TFA) Coupling4->Deprotection4 Coupling5 Couple Boc-Gly-OH Deprotection4->Coupling5 Deprotection5 Boc Deprotection (TFA) Coupling5->Deprotection5 Acetylation N-terminal Acetylation Deprotection5->Acetylation Nitro_Reduction On-Resin Nitro Reduction (SnCl2·2H2O) Acetylation->Nitro_Reduction Cleavage Cleavage from Resin (TFA) Nitro_Reduction->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Aniline_Peptide Aniline-Containing Peptide Purification1->Aniline_Peptide Conjugation Conjugation with FITC Aniline_Peptide->Conjugation Purification2 RP-HPLC Purification Conjugation->Purification2 Final_Product Fluorescently Labeled Peptide Purification2->Final_Product

Caption: Experimental workflow for the synthesis and bioconjugation of a peptide.

signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Activation Peptide Fluorescently Labeled Peptide Ligand Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Activation Response Cellular Response Downstream->Response

Caption: A generic GPCR signaling pathway that can be studied using a labeled peptide ligand.

References

Application Notes and Protocols for Quantifying the Incorporation of Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for modulating their structure, function, and therapeutic properties. Boc-3-Nitro-D-phenylalanine is a valuable UAA that introduces a nitro group for further chemical modification or to alter the electronic properties of the peptide. Additionally, the D-configuration of this amino acid can enhance peptide stability against enzymatic degradation.

Accurate quantification of the incorporation efficiency of this compound is critical for ensuring the quality and consistency of the synthesized peptide. These application notes provide a comprehensive workflow and detailed protocols for the quantification of this compound incorporation into a target peptide using a combination of solid-phase peptide synthesis (SPPS), acid hydrolysis, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

It is important to note that the tert-butyloxycarbonyl (Boc) protecting group is labile under the strong acidic conditions required for peptide hydrolysis. Therefore, the analytical method is designed to quantify the resulting 3-Nitro-D-phenylalanine in the peptide hydrolysate.

Overall Experimental Workflow

The quantification process involves three main stages: peptide synthesis, peptide hydrolysis, and quantitative analysis of the resulting amino acids.

Workflow cluster_0 Peptide Synthesis cluster_1 Sample Preparation cluster_2 Quantitative Analysis spps Solid-Phase Peptide Synthesis (Incorporate Boc-3-Nitro-D-Phe) cleavage Cleavage from Resin & Global Deprotection spps->cleavage purification Peptide Purification (RP-HPLC) cleavage->purification hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) purification->hydrolysis Purified Peptide drying Sample Drying hydrolysis->drying reconstitution Reconstitution in LC-MS Buffer drying->reconstitution lcms LC-MS/MS Analysis (Quantify 3-Nitro-D-Phe) reconstitution->lcms Hydrolysate data Data Analysis lcms->data

Caption: Overall experimental workflow for quantifying this compound incorporation.

Key Methodologies and Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model peptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution, add a fresh 20% piperidine in DMF solution, and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid or this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.

Protocol 2: Acid Hydrolysis of the Peptide

This protocol describes the complete hydrolysis of the purified peptide into its constituent amino acids.

Hydrolysis Peptide Peptide Chain with Boc-3-Nitro-D-Phe Hydrolysis Hydrolysis Peptide->Hydrolysis HCl 6M HCl, 110°C HCl->Hydrolysis AminoAcids Free Amino Acids Hydrolysis->AminoAcids NitroPhe 3-Nitro-D-phenylalanine Hydrolysis->NitroPhe Boc group is cleaved

Caption: Acid-catalyzed hydrolysis of the peptide and deprotection of the Boc group.

Materials:

  • Lyophilized purified peptide

  • 6 M HCl with 1% phenol (phenol is added to prevent halogenation of tyrosine, if present)

  • Hydrolysis tubes

  • Vacuum centrifugation system (e.g., SpeedVac)

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh 100-500 µg of the lyophilized peptide into a hydrolysis tube.

  • Acid Addition: Add 200 µL of 6 M HCl with 1% phenol to the tube.

  • Sealing and Hydrolysis:

    • Freeze the sample in a dry ice/ethanol bath.

    • Evacuate the tube and seal it under vacuum.

    • Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • Drying:

    • After hydrolysis, cool the tube to room temperature and carefully open it.

    • Dry the hydrolysate completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried amino acid mixture in a known volume of an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Quantification of 3-Nitro-D-phenylalanine

This protocol outlines the quantitative analysis of 3-Nitro-D-phenylalanine in the peptide hydrolysate using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Columns:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • High-performance liquid chromatography (HPLC) system.

  • Reversed-phase C18 column suitable for amino acid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Calibration Curve: Prepare a series of calibration standards of 3-Nitro-D-phenylalanine of known concentrations in the same buffer used for reconstituting the hydrolysate.

  • LC Separation:

    • Inject the reconstituted hydrolysate and calibration standards onto the LC system.

    • Separate the amino acids using a suitable gradient. A typical gradient might be:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 50% B

      • 5-6 min: 50% to 95% B

      • 6-7 min: 95% B

      • 7-7.1 min: 95% to 2% B

      • 7.1-10 min: 2% B

  • MS/MS Detection:

    • Analyze the eluent using the mass spectrometer in positive ESI mode.

    • Use the MRM mode to monitor the specific precursor-to-product ion transitions for 3-Nitro-D-phenylalanine.

MRM Precursor Precursor Ion (Q1) [3-Nitro-Phe + H]+ m/z 211.1 Collision Collision Cell (Q2) Precursor->Collision Product1 Product Ion 1 (Q3) m/z 165.1 (-HCOOH) Collision->Product1 Quantifier Product2 Product Ion 2 (Q3) m/z 119.1 (-HCOOH, -NO2) Collision->Product2 Qualifier

Caption: Proposed precursor-product ion relationship for 3-Nitro-D-phenylalanine in MRM analysis.

  • Data Analysis:

    • Integrate the peak areas for the quantifier transition of 3-Nitro-D-phenylalanine in both the standards and the sample hydrolysate.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 3-Nitro-D-phenylalanine in the hydrolysate using the calibration curve.

    • Calculate the molar amount of 3-Nitro-D-phenylalanine and compare it to the molar amount of a stable, natural amino acid from the peptide sequence (quantified using its own calibration curve) to determine the incorporation efficiency.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₄H₁₈N₂O₆
Molecular Weight 310.3 g/mol
Appearance White to off-white powder
Protecting Group tert-butyloxycarbonyl (Boc)
Key Functional Group Nitro (-NO₂)

| Chirality | D-configuration |

Table 2: Proposed LC-MS/MS Parameters for 3-Nitro-D-phenylalanine

Parameter Setting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 211.1
Product Ion (Q3) - Quantifier m/z 165.1 (Loss of HCOOH)
Product Ion (Q3) - Qualifier m/z 119.1 (Loss of HCOOH and NO₂)
Collision Energy To be optimized (typically 15-25 eV)

| Dwell Time | 50-100 ms |

Table 3: Example Calculation of Incorporation Efficiency

Analyte Molar Amount in Hydrolysate (pmol) Theoretical Molar Ratio Actual Molar Ratio Incorporation Efficiency (%)
Leucine (Control) 495 1 - -

| 3-Nitro-D-phenylalanine | 470 | 1 | 0.95 | 95% |

Concluding Remarks

The methods described provide a robust framework for the accurate quantification of this compound incorporation into synthetic peptides. The key consideration is the lability of the Boc group during acid hydrolysis, necessitating the quantification of the resulting 3-Nitro-D-phenylalanine. Careful optimization of the LC-MS/MS parameters and the use of appropriate calibration standards are crucial for obtaining reliable and reproducible results. This quantitative data is essential for the quality control of synthetic peptides and for understanding the structure-activity relationships in drug development and other research applications.

Synthesis of Nitro-Containing Peptide Analogs with Boc-3-Nitro-D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nitro-containing peptide analogs utilizing Boc-3-Nitro-D-phenylalanine. The incorporation of this non-canonical amino acid can significantly influence the conformational properties, stability, and biological activity of peptides, making it a valuable tool in drug discovery and development.

Introduction

The introduction of a nitro group onto the phenyl ring of phenylalanine offers a unique modification for designing peptide analogs. The electron-withdrawing nature of the nitro group can alter the electronic and steric properties of the peptide backbone, potentially leading to enhanced binding affinity to biological targets and increased resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of amino acids into a desired sequence. This guide details the synthesis of a model tripeptide, Gly-Phe(3-NO₂)-Ala, using Boc-SPPS methodology.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of the tripeptide Gly-Phe(3-NO₂)-Ala. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterTypical ValueNotes
Resin
TypeMerrifield ResinA common choice for Boc-SPPS.
Substitution Level0.5 - 1.0 mmol/gLower substitution is often preferred for longer or more complex peptides.
Coupling
Boc-Amino Acid Excess2.5 - 3.0 equivalentsAn excess drives the reaction to completion.
Coupling Time (Standard Amino Acids)1 - 2 hoursMonitored by the Kaiser test.
Coupling Time (this compound)2 - 4 hoursMay require longer coupling times or double coupling due to steric hindrance.
Coupling Efficiency> 99%Crucial for the synthesis of high-purity peptides.
Deprotection
TFA Concentration in DCM50% (v/v)Standard condition for Boc group removal.
Deprotection Time30 minutesA pre-wash of 2-5 minutes followed by a longer incubation.
Cleavage
Cleavage ReagentAnhydrous HFA strong acid for cleaving the peptide from the resin.
Scavengersp-Cresol, ThioanisoleUsed to prevent side reactions.
Overall Yield & Purity
Crude Peptide Yield70 - 90%Based on the initial resin loading.
Final Purity (after HPLC)> 95%Achieved through purification by reverse-phase high-performance liquid chromatography.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Tripeptide (Gly-Phe(3-NO₂)-Ala) using Boc Chemistry

This protocol outlines the manual solid-phase synthesis of the tripeptide Gly-Phe(3-NO₂)-Ala on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene), 1% DVB, 200-400 mesh

  • Boc-Ala-OH

  • This compound

  • Boc-Gly-OH

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Isopropanol (IPA)

  • Anhydrous Hydrogen Fluoride (HF)

  • p-Cresol

  • Thioanisole

  • Diethyl ether, cold

  • Kaiser test kit

Procedure:

  • Resin Preparation and First Amino Acid Attachment (Boc-Ala-OH): a. Swell 1 g of Merrifield resin in DCM (10 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. In a separate flask, dissolve Boc-Ala-OH (3 equivalents relative to resin substitution) and cesium carbonate (Cs₂CO₃) (1.5 equivalents) in a mixture of ethanol and water. Lyophilize to obtain the cesium salt. d. Dissolve the Boc-Ala-cesium salt in DMF (10 mL) and add it to the swollen resin. e. Agitate the mixture at 50°C for 24 hours. f. Wash the resin sequentially with DMF (3x), DMF/water (1:1, v/v) (3x), DMF (3x), and DCM (3x). g. Dry the resin under vacuum.

  • Peptide Chain Elongation (One Cycle):

    a. Boc Deprotection: i. Wash the resin with DCM (3 x 10 mL). ii. Add a solution of 50% TFA in DCM (10 mL) and agitate for 2 minutes. iii. Drain the solution and add a fresh 50% TFA in DCM solution (10 mL). Agitate for 30 minutes. iv. Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

    b. Neutralization: i. Wash the resin with DMF (3 x 10 mL). ii. Add a solution of 10% DIEA in DMF (10 mL) and agitate for 5 minutes. Repeat this step. iii. Wash the resin with DMF (5 x 10 mL).

    c. Coupling of this compound: i. In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF (8 mL). ii. Add DCC (3 eq.) in DCM (2 mL) and pre-activate for 10 minutes at 0°C. iii. Add the activated amino acid solution to the resin. iv. Agitate the mixture for 2-4 hours at room temperature. v. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step. vi. Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Boc-Gly-OH: a. Repeat the deprotection (Step 2a) and neutralization (Step 2b) steps. b. Repeat the coupling procedure (Step 2c) using Boc-Gly-OH.

  • Final Boc Deprotection: a. Repeat the deprotection step (Step 2a) to remove the final Boc group from the N-terminal glycine.

  • Cleavage and Deprotection: a. CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment. b. Transfer the dried peptide-resin to a specialized HF cleavage apparatus. c. Add a scavenger cocktail (e.g., 1 mL of p-cresol and 1 mL of thioanisole per gram of resin). d. Carefully condense anhydrous HF (10 mL per gram of resin) into the reaction vessel at -78°C. e. Stir the mixture at 0°C for 1-2 hours. f. Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification: a. Triturate the residue with cold diethyl ether to precipitate the crude peptide. b. Wash the precipitate several times with cold diethyl ether and dry under vacuum. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Characterize the purified peptide by mass spectrometry and amino acid analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of the nitro-containing tripeptide.

SPPS_Workflow Resin Merrifield Resin Attach_AA1 Attach Boc-Ala-OH Resin->Attach_AA1 Deprotection1 Boc Deprotection (50% TFA/DCM) Attach_AA1->Deprotection1 Neutralization1 Neutralization (DIEA/DMF) Deprotection1->Neutralization1 Couple_AA2 Couple Boc-Phe(3-NO2)-OH (DCC/HOBt) Neutralization1->Couple_AA2 Deprotection2 Boc Deprotection (50% TFA/DCM) Couple_AA2->Deprotection2 Neutralization2 Neutralization (DIEA/DMF) Deprotection2->Neutralization2 Couple_AA3 Couple Boc-Gly-OH (DCC/HOBt) Neutralization2->Couple_AA3 Final_Deprotection Final Boc Deprotection (50% TFA/DCM) Couple_AA3->Final_Deprotection Cleavage Cleavage from Resin (Anhydrous HF) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Gly-Phe(3-NO2)-Ala Purification->Final_Peptide

Caption: Solid-phase synthesis workflow for a nitro-containing tripeptide.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by peptides containing 3-Nitro-D-phenylalanine are an active area of research, many bioactive peptides are known to influence inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation. It is plausible that nitro-containing peptide analogs could be designed to inhibit this pathway. The following diagram illustrates a simplified canonical NF-κB signaling pathway, a potential target for such peptide analogs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor Peptide_Analog Nitro-Peptide Analog (Hypothetical Inhibitor) IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates DNA DNA (κB sites) Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates transcription Peptide_Analog->IKK_Complex inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals experiencing challenges with the incorporation of Boc-3-Nitro-D-phenylalanine during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address common issues and enhance coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

A1: The difficulty in coupling this compound primarily stems from two factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group creates significant spatial obstruction. This bulkiness can physically impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.[1][2][3][4][5][6][7]

  • Electronic Effects of the Nitro Group: The nitro group (-NO2) on the phenyl ring is strongly electron-withdrawing. This effect can decrease the nucleophilicity of the carboxylate anion, potentially making the activation of the carboxylic acid more difficult and slowing down the coupling reaction.

Q2: What are the signs of an incomplete coupling reaction?

A2: Incomplete coupling can be identified through several methods:

  • Positive Qualitative Colorimetric Tests: The most common method is the Kaiser (ninhydrin) test, which detects free primary amines.[3][4][5] A blue or purple color indicates the presence of unreacted amines, signifying an incomplete reaction.[3][4][5] Other tests like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can also be used.[5]

  • Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, the presence of deletion sequences (peptides lacking the this compound residue) in the mass spectrum is a definitive sign of incomplete coupling.[5]

  • High-Performance Liquid Chromatography (HPLC) Analysis: A complex HPLC chromatogram of the crude peptide with multiple peaks can indicate the presence of deletion sequences and other impurities resulting from incomplete coupling.[4][5]

Q3: Which coupling reagents are recommended for a sterically hindered and electronically deactivated amino acid like this compound?

A3: For challenging couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[2] More potent onium salt-based reagents (uronium/aminium or phosphonium salts) are generally required.[2][8]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended.[2][8] HATU is known for its high reactivity and speed.[1][2][8] COMU offers high efficiency and a better safety profile as it does not generate potentially explosive byproducts.[1][2][8][9]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[2][8]

Troubleshooting Guide

If you are experiencing incomplete coupling of this compound, follow the steps outlined in the workflow below.

start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Perform a 'Double Coupling' with fresh reagents. start->double_coupling check1 Perform Kaiser Test double_coupling->check1 increase_time_temp Increase Reaction Time and/or Temperature check1->increase_time_temp Positive proceed Proceed to Next Deprotection Step check1->proceed Negative check2 Perform Kaiser Test increase_time_temp->check2 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) check2->change_reagent Positive check2->proceed Negative check3 Perform Kaiser Test change_reagent->check3 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check3->capping Positive check3->proceed Negative capping->proceed stop Problem Persists: Consider sequence redesign or use of pseudoproline dipeptides. capping->stop

Caption: A logical workflow for troubleshooting incomplete coupling.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The selection of a coupling reagent is critical for success. The table below summarizes the performance of several common high-efficiency reagents used for hindered couplings.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.Slower reaction times; byproducts can be problematic.[2]
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective.[2][8]Can cause guanidinylation of the N-terminus if used in excess.[1][2]
HATU Aminium SaltVery HighVery LowHighly reactive, fast reaction rates, and effective for sterically hindered amino acids.[1][2][8]Potential for guanidinylation side reaction.[1]
COMU Aminium SaltVery HighVery LowHigh efficiency, good safety profile (non-explosive byproducts), and good solubility.[1][2][8][9]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[2][8]Byproducts can be difficult to remove.[2]

Experimental Protocols

Protocol 1: Standard Coupling Cycle in Boc-SPPS

This protocol outlines a general coupling cycle in Boc-based solid-phase peptide synthesis.

cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling deprotection Treat resin with 25-50% TFA in DCM (2 x 1-2 min and 1 x 20-30 min) wash1 Wash with DCM deprotection->wash1 neutralization Neutralize with 5-10% DIEA in DCM or DMF (2 x 2 min) wash1->neutralization wash2 Wash with DCM and DMF neutralization->wash2 preactivation Pre-activate Boc-AA-OH with coupling reagent and base in DMF wash2->preactivation coupling Add activated amino acid to resin (1-2 hours) preactivation->coupling wash3 Wash with DMF and DCM coupling->wash3 monitoring Monitor reaction completion (e.g., Kaiser Test) wash3->monitoring

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).[10]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU)

  • N,N'-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

    • Repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.[11]

    • Wash the resin thoroughly with DCM (3-5 times).[11]

  • Neutralization:

    • Neutralize the resin-bound peptide hydrochloride salt with a solution of 5-10% DIEA in DCM or DMF for 2 minutes. Repeat this step.[11]

    • Wash the resin with DCM (3 times) and then DMF (3 times).[11]

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading), the coupling reagent (e.g., HATU, 2-4 equivalents), and a base (e.g., DIEA, 4-8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.[3][12]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.[3] For difficult couplings, this time can be extended.[3][13]

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[11][12]

  • Monitoring:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[1][3]

Protocol 2: Double Coupling

This procedure should be followed if a positive Kaiser test is observed after the initial coupling attempt.

Procedure:

  • After the initial coupling reaction (Protocol 1, step 3), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4]

  • Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling reaction to proceed for 1-2 hours.[4]

  • Wash the resin as described in Protocol 1, step 4.

  • Perform another Kaiser test to verify the completion of the reaction. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.[5]

Protocol 3: Capping of Unreacted Amines

If double coupling does not result in a negative Kaiser test, capping is recommended to terminate the unreacted peptide chains and prevent the formation of deletion sequences.[14][15]

Materials:

  • Acetic anhydride

  • DIEA or Pyridine

  • DMF

Procedure:

  • After the final coupling attempt and washing, add a capping solution to the resin. A common capping solution is a mixture of acetic anhydride and a base (e.g., 10% acetic anhydride and 5% DIEA in DMF).

  • Agitate the resin with the capping solution for 30 minutes.[4]

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[4]

References

Navigating the Nuances of Boc-3-Nitro-D-phenylalanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals incorporating Boc-3-Nitro-D-phenylalanine into their peptide synthesis workflows, this technical support center offers a comprehensive resource to troubleshoot and prevent common side reactions. This guide provides detailed experimental protocols, quantitative data summaries, and clear visual aids to ensure the successful synthesis of peptides containing this unique amino acid derivative.

The introduction of a nitro group onto the D-phenylalanine scaffold provides a valuable tool for modulating peptide structure and function. However, this modification also presents specific challenges during peptide synthesis. This document addresses the most frequently encountered issues, from coupling and deprotection to final cleavage, offering solutions to maintain peptide integrity and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound?

The primary concerns when using this compound revolve around three main areas: potential reduction of the nitro group, side reactions stemming from the generation of the tert-butyl cation during Boc deprotection, and the influence of the electron-withdrawing nitro group on coupling efficiency and potential for racemization. Careful control of reaction conditions and the use of appropriate scavengers are crucial to mitigate these issues.

Q2: Is the nitro group on the phenylalanine side chain stable throughout the peptide synthesis process?

The nitro group is generally stable under the standard conditions of Solid-Phase Peptide Synthesis (SPPS). Specifically:

  • Coupling: The nitro group is compatible with common coupling reagents such as HBTU and HATU.[1][2]

  • Boc Deprotection: The nitro group is stable to the acidic conditions of trifluoroacetic acid (TFA) used for Boc group removal.[3]

However, the nitro group can be susceptible to reduction during the final cleavage from the resin, particularly when using strong reducing conditions or certain scavengers.

Q3: Can the nitro group be reduced to an amino group unintentionally?

Yes, unintentional reduction of the nitro group to an amine is a potential side reaction, primarily during the final cleavage step. This is particularly relevant when using cleavage cocktails that contain thiol-based scavengers, which can have reducing properties. For instance, while not directly involving 3-nitrophenylalanine, studies on azide-containing peptides have shown that scavengers like 1,2-ethanedithiol (EDT) can reduce the azide group, highlighting the reducing potential of some scavengers.[4] For Arg(NO2), reduction can be intentionally achieved with reagents like stannous chloride (SnCl2).[3]

Q4: What are the common side reactions during the TFA-mediated deprotection of the Boc group?

The primary side reaction during TFA deprotection is the alkylation of sensitive amino acid residues by the reactive tert-butyl cation that is generated.[5] Nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this modification.[5]

Q5: How does the electron-withdrawing nitro group affect the coupling reaction?

The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the amino acid.[6] While generally compatible with standard coupling reagents, this electronic effect could potentially impact the rate of coupling and the susceptibility of the activated amino acid to racemization.[1][2][7] It is crucial to employ optimized coupling protocols and consider the use of racemization-suppressing additives.

Troubleshooting Guides

Problem 1: Incomplete Coupling of this compound

Symptoms:

  • Positive ninhydrin test after the coupling step.

  • Presence of a deletion peptide (missing the 3-Nitro-D-phenylalanine residue) in the final LC-MS analysis.

Possible Causes:

  • Steric Hindrance: The bulky Boc group and the phenyl ring can create steric challenges.

  • Aggregation: The growing peptide chain may aggregate, preventing access of the activated amino acid.

Solutions:

  • Choice of Coupling Reagent: Utilize highly efficient aminium/uronium-based coupling reagents like HATU, which is known for its high reactivity and effectiveness in challenging couplings.[8]

  • Extended Coupling Time: Increase the reaction time from the standard 1-4 hours to ensure completion.[8]

  • Solvent Choice: Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP).[9]

Problem 2: Racemization of the 3-Nitro-D-phenylalanine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the final peptide, detected by chiral HPLC or LC-MS.

Possible Causes:

  • Over-activation: Highly reactive activated esters can be more prone to racemization through oxazolone formation.[10]

  • Base: The type and concentration of the tertiary amine base (e.g., DIEA) can influence the rate of racemization.[10]

Solutions:

  • Use of Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into the coupling cocktail.[11]

  • Optimize Base: Use a more sterically hindered base or reduce the equivalents of the base used.

Problem 3: Side Product Formation During TFA Deprotection

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to sensitive residues.

Possible Causes:

  • Alkylation of nucleophilic side chains (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc deprotection.[12]

Solutions:

  • Use of Scavengers: Employ a scavenger cocktail in the TFA deprotection solution to trap the tert-butyl cation. A common and effective cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[5]

Problem 4: Reduction of the Nitro Group During Final Cleavage

Symptoms:

  • Presence of a peptide with a mass difference of -30 Da (loss of O and gain of H2) corresponding to the conversion of the nitro group (NO2) to an amino group (NH2).

Possible Causes:

  • Strong Reducing Conditions: Use of harsh cleavage conditions or reducing agents.

  • Inappropriate Scavengers: Certain scavengers, particularly thiols, can reduce the nitro group. For example, while used for Arg(NO2) removal, stannous chloride demonstrates the susceptibility of the nitro group to reduction.[3]

Solutions:

  • Avoid Thiol-based Scavengers: If nitro group preservation is desired, avoid scavengers like 1,2-ethanedithiol (EDT). Opt for a scavenger cocktail containing TIS and water.[4]

  • Milder Cleavage: If compatible with other protecting groups, consider using a milder cleavage cocktail.

Quantitative Data Summary

IssueParameterRecommended Condition/ReagentExpected OutcomeReference(s)
Coupling Efficiency Coupling ReagentHATU>90% yield[8]
Reaction Time (HBTU)1 - 4 hours>90% yield[8]
Reaction Time (HATU)30 minutes - 2 hours>90% yield[8]
Racemization AdditivesHOBt, HOAtReduced racemization[11]
TFA Deprotection Scavenger CocktailTFA/Water/TIS (95:2.5:2.5 v/v/v)Minimizes tert-butylation[5]
Final Cleavage Scavenger Cocktail for Tyr(Bzl)90% TFA, 5% p-Cresol, 5% Thioanisole90-97% purity[12]

Key Experimental Protocols

Protocol 1: Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Activation: In a separate vessel, pre-activate this compound (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Shake the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 2: Boc Deprotection with Scavengers
  • Resin Preparation: Wash the Boc-protected peptide-resin with DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Deprotection: Treat the resin with the deprotection cocktail for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA and scavengers.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DMF.

  • Final Wash: Wash the resin with DMF to remove excess base before proceeding to the next coupling step.

Visualizing Workflows and Pathways

experimental_workflow General Workflow for Incorporating this compound start Start: Resin with Free Amine coupling Coupling: Boc-3-Nitro-D-Phe-OH HATU, DIEA in DMF start->coupling wash1 Wash: DMF, DCM coupling->wash1 deprotection Boc Deprotection: TFA/H2O/TIS wash1->deprotection wash2 Wash: DCM, IPA, DMF deprotection->wash2 neutralization Neutralization: 10% DIEA in DMF wash2->neutralization wash3 Wash: DMF neutralization->wash3 next_cycle Ready for Next Coupling Cycle wash3->next_cycle

Caption: Standard solid-phase peptide synthesis cycle.

side_reaction_pathway Key Side Reaction Pathways and Prevention cluster_deprotection Boc Deprotection (TFA) cluster_cleavage Final Cleavage (e.g., HF) boc_deprotection Boc-Peptide tfa TFA tert_butyl_cation tert-Butyl Cation boc_deprotection->tert_butyl_cation Cleavage deprotected_peptide Deprotected Peptide boc_deprotection->deprotected_peptide scavengers Scavengers (TIS, H2O) tert_butyl_cation->scavengers Trapping alkylation Alkylation of Trp, Met, Cys, Tyr tert_butyl_cation->alkylation trapped_cation Trapped Cation scavengers->trapped_cation nitro_peptide Peptide-NO2 on Resin reducing_conditions Reducing Scavengers (e.g., thiols) nitro_peptide->reducing_conditions Reduction reduced_peptide Peptide-NH2 (Side Product) reducing_conditions->reduced_peptide

Caption: Prevention of common side reactions.

References

Technical Support Center: Optimizing TFA Cleavage of Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful trifluoroacetic acid (TFA) cleavage of Boc-3-Nitro-D-phenylalanine from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA cleavage for a Boc-protected amino acid?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. The cleavage mechanism involves treatment with a strong acid, such as trifluoroacetic acid (TFA). The acid protonates the carbamate's carbonyl oxygen, which leads to the cleavage of the tert-butyl-oxygen bond. This process generates a stable t-butyl cation and a carbamic acid intermediate, which rapidly decomposes into the free amine and carbon dioxide.[1][2]

Q2: Are there specific concerns related to the 3-nitro group on the phenylalanine side chain during TFA cleavage?

A2: The phenyl side chain of phenylalanine is generally inert during TFA cleavage.[3] The primary concern with any Boc cleavage is the generation of the tert-butyl cation, which can alkylate nucleophilic residues.[3][4][5] While the 3-nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic attack, it is crucial to consider other sensitive amino acids (like Trp, Met, Cys) if they are present elsewhere in the peptide sequence.[3][5] Additionally, the free p-amino group on a similar compound, p-aminophenylalanine, is susceptible to oxidation after deprotection, which can be minimized with appropriate scavengers.[6] While the nitro group is not an amino group, using scavengers is a good preventative measure against potential side reactions.

Q3: What is a "scavenger" and why is it essential in a cleavage cocktail?

A3: A scavenger is a nucleophilic reagent added to the TFA cleavage cocktail to trap or "scavenge" reactive carbocations (primarily t-butyl cations) that are generated from the removal of the Boc group and other acid-labile side-chain protecting groups.[4][7] By quenching these electrophilic species, scavengers prevent them from modifying sensitive amino acid residues, thus minimizing the formation of side products and improving the purity of the final peptide.[7]

Q4: Can I monitor the progress of the Boc deprotection reaction?

A4: Yes, monitoring the reaction is crucial for optimization. For solid-phase synthesis, a small sample of the peptide-resin can be taken at different time points. After washing, the presence of free primary amines can be qualitatively checked using the Kaiser (ninhydrin) test.[8] For a more quantitative assessment, an aliquot of the resin can be cleaved, and the resulting peptide analyzed by Reverse-Phase HPLC (RP-HPLC) to determine the extent of deprotection.[9]

Troubleshooting Guide

Issue 1: Incomplete Cleavage or Low Peptide Yield

  • Potential Cause: Insufficient acid strength, concentration, or reaction time.

  • Solution: The standard concentration for Boc deprotection during synthesis is 50% TFA in dichloromethane (DCM).[3][10] For the final cleavage from the resin, a higher concentration (e.g., 95% TFA) is common.[6] If cleavage is incomplete, ensure you are using fresh, high-quality TFA, as it can be hygroscopic, and water can reduce its effective acidity.[8] You can also extend the reaction time, typically from 1.5-2 hours up to 4 hours, monitoring for any degradation.[6]

  • Potential Cause: Poor resin swelling.

  • Solution: If the resin is not adequately swollen, the TFA cannot efficiently access all the peptide chains.[3][8] Ensure the peptide-resin is fully swollen in an appropriate solvent like DCM for 15-30 minutes before adding the cleavage cocktail.[3][8]

  • Potential Cause: Premature cleavage from the resin during synthesis.

  • Solution: This can occur with standard Merrifield resins due to repeated acid exposure during Boc deprotection cycles.[3] To mitigate this, consider using a more acid-stable linker, such as a PAM (phenylacetamidomethyl) resin, which is significantly more resistant to premature cleavage.[3]

Issue 2: Presence of Unexpected Side Products in HPLC/MS

  • Potential Cause: Alkylation of sensitive residues by t-butyl cations.

  • Solution: This is the most common source of side products. The addition of scavengers to the cleavage cocktail is critical. A standard and effective "odorless" cocktail is Reagent B (TFA/Phenol/Water/Triisopropylsilane).[11] For peptides containing other sensitive residues like Cys or Met, a thiol-based scavenger like 1,2-ethanedithiol (EDT) may be necessary.[7]

  • Potential Cause: Oxidation of the nitro group or other residues.

  • Solution: While TFA itself is not an oxidizing agent, prolonged exposure to air during workup can cause oxidation of sensitive residues.[6] Using scavengers like dithiothreitol (DTT) can help minimize oxidation.[7][12] Work efficiently and consider blanketing the reaction with an inert gas like nitrogen or argon.

Quantitative Data: Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the presence of other sensitive amino acids in the peptide sequence.

Reagent CocktailComposition (v/v/v)Target Residues & NotesCitation
Standard (General Use) 95% TFA / 2.5% Water / 2.5% TISEffective for most sequences. Triisopropylsilane (TIS) is a good scavenger for trityl cations and t-butyl cations. Water helps suppress t-butylation.
Reagent B ("Odorless") 88% TFA / 5% Phenol / 5% Water / 2% TISA good general-purpose cocktail where TIS replaces more odorous thiols. Phenol is a scavenger for Tyr protection.[11]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA robust, universal cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.
Low-HF Method HF/DMS/p-cresol (25:65:10)A stronger acid system for difficult cleavages or very stable protecting groups. Requires specialized equipment.[13]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of this compound-Resin

Materials:

  • Dried this compound-peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., Triisopropylsilane (TIS), deionized water)

  • Cold methyl t-butyl ether (MTBE) or diethyl ether

  • Reaction vessel, sintered glass funnel, centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Swell the resin in DCM for 15-30 minutes. Drain the DCM.[3]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard reaction, use a mixture of TFA/Water/TIS (95:2.5:2.5, v/v/v). Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the swollen resin. Stopper the flask and agitate gently at room temperature for 1.5 to 2 hours.[4][6]

  • Peptide Isolation: Filter the TFA solution through a sintered glass funnel to separate the resin beads. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.

  • Peptide Precipitation: Combine the filtrates and add this solution dropwise into a centrifuge tube containing a 10-fold volume of cold MTBE or diethyl ether. A white precipitate of the crude peptide should form.[4]

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet 2-3 times with cold ether to remove scavengers and cleaved protecting group byproducts. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

  • Analysis: The dried peptide is now ready for analysis by HPLC and mass spectrometry to confirm its purity and identity.

Visualizations

Cleavage_Mechanism cluster_0 TFA Cleavage cluster_1 Side Reaction Pathways Boc_Peptide Boc-NH-Peptide Protonated Boc(+H)-NH-Peptide Boc_Peptide->Protonated + TFA Carbamic_Acid HOC(O)-NH-Peptide (Carbamic Acid) Protonated->Carbamic_Acid - tBu⁺ tBu_Cation t-Butyl Cation (Reactive) Free_Amine H₂N-Peptide (Deprotected Peptide) Carbamic_Acid->Free_Amine - CO₂ Sensitive_Residue Sensitive Residue (e.g., Trp, Met) tBu_Cation->Sensitive_Residue Undesired Alkylation Scavenger Scavenger (e.g., TIS, H₂O) tBu_Cation->Scavenger Desired Scavenging Side_Product Alkylated Peptide (Side Product) Trapped_Product Scavenger-tBu (Inactive)

Caption: Mechanism of Boc deprotection, t-butyl cation generation, and scavenger action.

Experimental_Workflow start Start: Dried Peptide-Resin swell 1. Swell Resin in DCM (15-30 min) start->swell prepare 2. Prepare Fresh Cleavage Cocktail (e.g., TFA/H₂O/TIS) swell->prepare cleave 3. Add Cocktail to Resin (1.5-2h at RT) prepare->cleave filter 4. Filter to Separate Resin Wash with TFA cleave->filter precipitate 5. Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash 6. Centrifuge and Wash Peptide Pellet precipitate->wash dry 7. Dry Crude Peptide wash->dry end End: Crude Peptide for Analysis dry->end

Caption: Standard experimental workflow for TFA cleavage of peptides from resin.

Troubleshooting_Tree problem Problem: Low Yield or Purity cause1 Cause: Incomplete Cleavage problem->cause1 Check HPLC for starting material cause2 Cause: Side Reactions problem->cause2 Check MS for adduct masses sol1a Solution: Increase TFA Conc. or Reaction Time cause1->sol1a sol1b Solution: Ensure Proper Resin Swelling cause1->sol1b sol1c Solution: Use Fresh TFA cause1->sol1c sol2a Solution: Add/Optimize Scavengers (TIS, H₂O, EDT, etc.) cause2->sol2a sol2b Solution: Minimize Reaction Time cause2->sol2b sol2c Solution: Work Under Inert Atmosphere cause2->sol2c

Caption: Decision tree for troubleshooting common TFA cleavage issues.

References

Technical Support Center: Managing Peptide Aggregation with Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing challenges associated with the aggregation of peptides containing Boc-3-Nitro-D-phenylalanine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for common issues encountered during the synthesis, purification, and handling of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern with peptides containing this compound?

A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble and non-functional assemblies. This is a significant issue during solid-phase peptide synthesis (SPPS) as it can block reactive sites, leading to incomplete reactions, truncated sequences, and low yields.[1][2] Peptides incorporating this compound can be particularly susceptible to aggregation due to the hydrophobic nature of the Boc protecting group and the phenyl ring.[3] These hydrophobic interactions can promote the formation of stable secondary structures, such as β-sheets, which are precursors to aggregation.[4][5]

Q2: How can I predict if my peptide sequence containing this compound is likely to aggregate?

Q3: Does the nitro group on the phenylalanine side chain influence aggregation?

A3: The primary drivers of aggregation for peptides containing this compound are the hydrophobic Boc group and the aromatic side chain. The nitro group itself is a polar modification, which could potentially modulate aggregation, but its impact is generally considered secondary to the overall hydrophobicity of the protected amino acid. The main purpose of the nitro group is often for further chemical modification or to act as a photo-cleavable group.[7][8]

Q4: What is the first step I should take if I suspect on-resin aggregation during synthesis?

A4: A key indicator of on-resin aggregation is the poor swelling of the resin beads.[1] If you observe this, or if you experience slow or incomplete coupling and deprotection reactions, a good first step is to perform a solvent exchange to disrupt the aggregates. Washing the resin with a sequence of different solvents, such as alternating between DMF and DCM, can help to break up the secondary structures.[2]

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Positive ninhydrin test (for primary amines) or bromophenol blue test after coupling.

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).

Possible Causes:

  • On-resin aggregation: The growing peptide chains are self-associating on the resin, hindering the access of the incoming activated amino acid.

  • Steric hindrance: The bulky this compound residue may slow down the coupling reaction.

  • Inefficient activation: The coupling reagents may not be sufficiently activating the incoming amino acid.

Solutions:

StrategyRecommendationRationale
Optimize Coupling Conditions Use a more potent coupling reagent like HATU or HCTU. Double couple the this compound and subsequent residues. Increase the coupling time.Stronger activating agents can overcome the kinetic barriers of difficult couplings. Repetitive coupling ensures the reaction goes to completion.
Change Solvent System Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to the DMF.These solvents are better at disrupting hydrogen bonds and solvating the peptide chains, thus reducing aggregation.[1][9]
Incorporate Disrupting Elements If the sequence allows, strategically insert a pseudoproline dipeptide before the problematic region.Pseudoprolines introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[5]
Microwave-Assisted Synthesis Perform the coupling and deprotection steps using a microwave peptide synthesizer.Microwave energy can disrupt intermolecular hydrogen bonds and accelerate reaction rates, improving efficiency.[5][10]
Issue 2: Incomplete Fmoc-Deprotection (if using Fmoc chemistry for other residues)

Symptoms:

  • Incomplete removal of the Fmoc group, leading to deletion sequences.

  • A broadening of the UV absorbance peak during piperidine treatment.

Possible Causes:

  • Aggregation is preventing the piperidine solution from reaching the N-terminus of the peptide.

Solutions:

StrategyRecommendationRationale
Modify Deprotection Reagent Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1-2%) to the piperidine solution.DBU can enhance the efficiency of Fmoc removal, especially in aggregated sequences.[1][11]
Increase Deprotection Time Extend the deprotection time and perform multiple short deprotection steps.This allows for better penetration of the deprotection reagent into the aggregated peptide-resin matrix.
Issue 3: Peptide Insolubility After Cleavage and Purification

Symptoms:

  • The lyophilized peptide does not dissolve in aqueous buffers.

  • The solution becomes cloudy or forms a precipitate upon standing.

Possible Causes:

  • The overall peptide sequence is highly hydrophobic due to the presence of this compound and other nonpolar residues.

  • The peptide is aggregating in solution.

Solutions:

StrategyRecommendationRationale
Systematic Solubility Testing Start with a small aliquot of the peptide. Test solubility in a range of solvents, starting with organic solvents like DMSO, DMF, or acetonitrile.This prevents wasting the entire batch of peptide and helps identify a suitable solvent for initial dissolution.
pH Adjustment Determine the isoelectric point (pI) of the peptide. Adjust the pH of the aqueous buffer to be at least two units away from the pI.At pH values far from the pI, the peptide will have a net positive or negative charge, increasing electrostatic repulsion between chains and improving solubility.[4]
Use of Additives Add chaotropic agents like guanidine hydrochloride (up to 6 M) or non-ionic detergents to the buffer.These agents disrupt the hydrophobic interactions and hydrogen bonding that lead to aggregation.[5]
Controlled Dilution Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then slowly add this solution dropwise into the stirred aqueous buffer.This method avoids localized high concentrations of the peptide in the aqueous phase, which can trigger precipitation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound during Boc-SPPS

Objective: To efficiently couple this compound onto the growing peptide chain on the resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HBTU (2.9-4.9 equivalents)

  • HOBt (3-5 equivalents)

  • DIEA (6-10 equivalents)

  • DMF (synthesis grade)

  • DCM (synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

  • Add DIEA to the amino acid/activating agent solution and mix for 5-10 minutes at room temperature to pre-activate.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Shake the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test for primary amines, bromophenol blue for secondary amines).

  • If the coupling is incomplete, drain the solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Once the coupling is complete, filter and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Chaotropic Salt Wash for Disrupting On-Resin Aggregation

Objective: To disrupt secondary structures on the resin prior to a difficult coupling step.

Materials:

  • Aggregated peptide-resin

  • 0.8 M LiCl in DMF

Procedure:

  • Before the coupling step, drain the synthesis solvent from the peptide-resin.

  • Add the 0.8 M LiCl in DMF solution to the resin and shake for 15-30 minutes.

  • Drain the chaotropic salt solution.

  • Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the LiCl, as it can interfere with the subsequent coupling reaction.

  • Proceed with the standard coupling protocol.[5]

Visualizations

experimental_workflow Experimental Workflow for Managing Peptide Aggregation cluster_synthesis Peptide Synthesis (SPPS) cluster_troubleshooting Troubleshooting Aggregation cluster_cleavage Cleavage and Purification synthesis Start Synthesis coupling Coupling Step synthesis->coupling deprotection Deprotection Step coupling->deprotection check_agg Monitor for Aggregation (e.g., resin swelling, reaction kinetics) deprotection->check_agg check_agg->coupling Next cycle agg_detected Aggregation Detected check_agg->agg_detected Yes cleavage Cleavage from Resin check_agg->cleavage No Aggregation / Synthesis Complete chaotropic_wash Chaotropic Salt Wash agg_detected->chaotropic_wash change_solvent Change Solvent (e.g., NMP, DMSO) agg_detected->change_solvent microwave Use Microwave Synthesis agg_detected->microwave stronger_reagents Use Stronger Reagents (e.g., HATU, DBU) agg_detected->stronger_reagents chaotropic_wash->coupling change_solvent->coupling microwave->coupling stronger_reagents->coupling purification HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization final_peptide Final Peptide lyophilization->final_peptide

Caption: Workflow for peptide synthesis with integrated troubleshooting for aggregation.

logical_relationship Logical Relationships in Peptide Aggregation cluster_causes Primary Causes cluster_consequences Consequences cluster_solutions Mitigation Strategies hydrophobicity Hydrophobic Interactions (Boc group, Phenylalanine) beta_sheet β-Sheet Formation hydrophobicity->beta_sheet h_bonding Intermolecular H-Bonding h_bonding->beta_sheet aggregation Aggregation beta_sheet->aggregation poor_coupling Poor Coupling aggregation->poor_coupling low_yield Low Yield aggregation->low_yield insolubility Insolubility aggregation->insolubility disrupt_hydro Disrupt Hydrophobic Interactions (Organic Solvents, Detergents) disrupt_hydro->hydrophobicity disrupt_h_bond Disrupt H-Bonding (Chaotropic Salts, NMP, Microwave) disrupt_h_bond->h_bonding disrupt_structure Disrupt Secondary Structure (Pseudoprolines) disrupt_structure->beta_sheet

Caption: Key factors contributing to and mitigating peptide aggregation.

References

Technical Support Center: Boc-3-Nitro-D-phenylalanine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of scavengers during the deprotection of Boc-3-Nitro-D-phenylalanine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure a successful deprotection process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the deprotection of this compound?

A1: The main challenge during the acid-catalyzed deprotection of any Boc-protected amino acid, including this compound, is the generation of a highly reactive tert-butyl cation (tBu⁺).[1][2] This carbocation is a potent electrophile that can lead to unwanted side reactions by alkylating nucleophilic sites on the target molecule.[1][3][4]

Q2: Is the nitro group on the phenylalanine side chain stable during TFA-mediated Boc deprotection?

A2: Yes, the nitro group is generally stable under the standard acidic conditions used for Boc deprotection, such as treatment with trifluoroacetic acid (TFA).[5] The conditions for nitro group reduction typically involve catalytic hydrogenation or the use of metals in acidic media, which are not present in a standard deprotection cocktail.[5]

Q3: How does the nitro group affect the susceptibility of the phenylalanine ring to side reactions?

A3: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This makes the phenyl ring of 3-Nitro-D-phenylalanine less susceptible to alkylation by the tert-butyl cation compared to electron-rich aromatic side chains like those of tryptophan or tyrosine.[4]

Q4: What are scavengers and how do they prevent side reactions?

A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2][3] They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[3]

Q5: Which scavengers are recommended for the deprotection of this compound?

A5: For amino acids with aromatic side chains like phenylalanine, common and effective scavengers include triisopropylsilane (TIS) or triethylsilane (TES) and water.[4] A widely used and generally effective cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[3][6] Given the electron-deficient nature of the 3-nitrophenylalanine ring, the risk of ring alkylation is lower than for other aromatic amino acids, and this standard cocktail is expected to be highly effective.

Troubleshooting Guides

Issue Possible Cause Solution
Unexpected peaks in HPLC/LC-MS after deprotection (e.g., +56 Da) Formation of tert-butylated side products due to incomplete scavenging of the tert-butyl cation.[1][2][4]- Ensure an adequate amount of scavenger (e.g., TIS) is used in the cleavage cocktail.- Optimize the scavenger cocktail; for complex peptides, a more comprehensive mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT) might be considered.[3]
Incomplete deprotection of the Boc group - Insufficient acid concentration or reaction time.[1][3]- Steric hindrance around the Boc-protected amine.[1][2]- Increase the concentration of TFA or extend the reaction time, monitoring progress by TLC or LC-MS.- For sterically hindered substrates, consider using a stronger acid like 4M HCl in dioxane, ensuring a potent scavenger cocktail is present.[1]
Presence of byproducts related to other sensitive residues (if any in the peptide) Alkylation or oxidation of other susceptible amino acids in the sequence (e.g., Met, Cys, Trp).[1][3]- Tailor the scavenger cocktail to the specific residues present. For example, add thioanisole to protect methionine from oxidation.[3][6]

Data Presentation

While specific quantitative data for the deprotection of this compound is not extensively available, the following table provides a general comparison of common scavenger cocktails and their intended applications. The efficiency of these cocktails is well-established for preventing side reactions on various sensitive amino acids, and their principles are applicable to ensuring a clean deprotection of molecules containing 3-Nitro-D-phenylalanine.

Scavenger CocktailComposition (v/v/v)Primary Use & Key Features
Standard TFA/TIS/H₂O (95:2.5:2.5)A general-purpose and highly effective cocktail for most peptides. TIS is an excellent carbocation scavenger.[3][6]
For Tryptophan-containing peptides TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)1,2-Ethanedithiol (EDT) is particularly effective at preventing the alkylation of the electron-rich indole ring of tryptophan.[6]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues, offering broad protection against various side reactions.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase
  • Preparation: Dissolve the this compound containing compound in an appropriate anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The typical concentration is between 0.1-0.5 M.[7]

  • Addition of Scavengers: Add the chosen scavenger(s) to the solution. For a standard deprotection, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Deprotection: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common final concentration of TFA is 20-50% in DCM.[7][8]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product, often as a TFA salt, can then be purified by standard methods such as precipitation from cold diethyl ether or column chromatography.[3]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the peptide-resin (containing the this compound residue) in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.

  • Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin. Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in DCM until a neutral pH is achieved.

  • Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base and prepare for the next coupling step.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Deprotection Pathway cluster_1 Side Reaction Pathway Boc_PheNO2 This compound Protonated Protonated Intermediate Boc_PheNO2->Protonated + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tBu⁺ tBu_cation tert-Butyl Cation (tBu⁺) Protonated->tBu_cation Deprotected_Amine Deprotected Amine (TFA Salt) Carbamic_Acid->Deprotected_Amine - CO₂ Side_Product Alkylated Side Product tBu_cation->Side_Product + Nucleophilic Residue

Caption: Mechanism of Boc deprotection and potential side reaction.

Scavenger_Mechanism tBu_cation tert-Butyl Cation (tBu⁺) Trapped_Intermediate Trapped Intermediate tBu_cation->Trapped_Intermediate + Scavenger (fast) Side_Product Alkylated Side Product tBu_cation->Side_Product + Nucleophilic Residue (slow) Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Intermediate Nucleophilic_Residue Nucleophilic Residue Nucleophilic_Residue->Side_Product

Caption: Role of scavengers in preventing side reactions.

Experimental_Workflow_SPPS Start Boc-Protected Peptide-Resin Swell Swell Resin in DCM Start->Swell Deprotect Deprotect with TFA/Scavenger Cocktail Swell->Deprotect Wash_DCM1 Wash with DCM Deprotect->Wash_DCM1 Neutralize Neutralize with DIPEA/DCM Wash_DCM1->Neutralize Wash_DCM2 Wash with DCM Neutralize->Wash_DCM2 Next_Step Proceed to Next Coupling Step Wash_DCM2->Next_Step

Caption: Experimental workflow for Boc deprotection in SPPS.

References

Technical Support Center: Improving the Yield of Peptides Containing Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing Boc-3-Nitro-D-phenylalanine, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges stem from the steric hindrance and electronic effects of the nitro group on the phenylalanine side chain. These can lead to:

  • Lower Coupling Efficiency: The bulky nitro group can hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, resulting in incomplete coupling reactions.

  • Increased Risk of Side Reactions: The electron-withdrawing nature of the nitro group can influence the reactivity of the amino acid and the peptide chain.

  • Solubility Issues: Peptides containing this modified amino acid may exhibit altered solubility profiles, which can complicate synthesis and purification.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. While specific data for this particular amino acid is limited, performance data for other hindered amino acids suggests that uronium/aminium-based reagents like HATU, HBTU, and COMU, or phosphonium-based reagents like PyAOP and PyBOP, are superior to standard carbodiimide reagents like DCC/HOBt.[2]

Q3: Can the nitro group on the phenylalanine side chain cause side reactions during peptide synthesis?

A3: Yes, the nitro group can be susceptible to certain side reactions. Although the nitro group is generally stable under standard Boc-SPPS conditions, potential side reactions include:

  • Reduction of the Nitro Group: While less common during the synthesis itself, the nitro group can be reduced to an amino group during the final cleavage from the resin if strong reducing agents are present in the cleavage cocktail.

  • Modification during Mass Spectrometry: During analysis by mass spectrometry (e.g., MALDI-MS), peptides containing a nitro group may show characteristic fragmentation patterns, including the loss of oxygen atoms from the nitro group. This is important to recognize during product analysis to avoid misinterpretation of results.[3]

Q4: Are there specific considerations for the deprotection of the Boc group when this compound is present in the peptide?

A4: Standard Boc deprotection protocols using trifluoroacetic acid (TFA) are generally effective.[4] However, due to the potential for peptide aggregation, which can be influenced by the presence of modified amino acids, it is crucial to ensure complete deprotection. Incomplete Boc removal will lead to truncated peptide sequences and significantly lower the yield of the desired full-length peptide.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Low Coupling Efficiency and Low Crude Peptide Yield

Symptoms:

  • Mass spectrometry (MS) analysis of the crude product shows a significant presence of deletion sequences lacking the 3-Nitro-D-phenylalanine residue.

  • The overall yield of the final peptide is lower than expected.

Troubleshooting Workflow:

G start Low Yield or Deletion Sequence Detected kaiser_test Perform Kaiser Test After Coupling start->kaiser_test positive_kaiser Positive Kaiser Test (Incomplete Coupling) kaiser_test->positive_kaiser negative_kaiser Negative Kaiser Test (Coupling Appears Complete) kaiser_test->negative_kaiser double_couple Implement Double Coupling positive_kaiser->double_couple Action check_deprotection Verify Complete Boc Deprotection of the Preceding Residue negative_kaiser->check_deprotection Next Step increase_reagents Increase Equivalents of Amino Acid and Coupling Reagent double_couple->increase_reagents change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_reagents->change_reagent extend_time Extend Coupling Reaction Time change_reagent->extend_time other_issues Investigate Other Potential Issues: - Peptide Aggregation - Suboptimal Cleavage check_deprotection->other_issues G start Unexpected Masses in MS check_mass_diff Analyze Mass Differences start->check_mass_diff loss_of_o Mass Difference of -16 Da or -32 Da check_mass_diff->loss_of_o other_mass Other Mass Differences check_mass_diff->other_mass ms_artifact Likely a Mass Spectrometry Artifact (Photochemical Decomposition) loss_of_o->ms_artifact Probable Cause investigate_side_reactions Investigate Other Side Reactions: - Incomplete Deprotection - Deletion Sequences - Side-chain Acylation other_mass->investigate_side_reactions Action confirm_structure Confirm Structure with Tandem MS (MS/MS) ms_artifact->confirm_structure G start Peptide Solubility Issue analyze_sequence Analyze Peptide Sequence (Hydrophobicity and Net Charge) start->analyze_sequence hydrophobic High Hydrophobicity analyze_sequence->hydrophobic charged Net Positive or Negative Charge analyze_sequence->charged use_organic Use Organic Co-solvents (e.g., DMSO, Acetonitrile, Isopropanol) hydrophobic->use_organic Solution adjust_ph Adjust pH of the Buffer (Acidic for Basic Peptides, Basic for Acidic Peptides) charged->adjust_ph Solution G start Start of Cycle (Peptide-Resin) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (e.g., with HATU) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End of Cycle (Ready for Next Amino Acid) wash3->end

References

Technical Support Center: Stability of the Nitro Group During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the nitro group during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the nitro group in peptide synthesis?

A1: The nitro (NO₂) group is primarily used as a protecting group for the guanidino side chain of arginine (Arg). Its strong electron-withdrawing nature reduces the basicity of the guanidino group, preventing it from participating in unwanted side reactions during peptide chain elongation.[1] A significant advantage of using the nitro group is its effectiveness in preventing the formation of δ-lactam, a common and problematic side reaction during the coupling of arginine.[1][2][3]

Q2: How stable is the nitro-protecting group during standard solid-phase peptide synthesis (SPPS) conditions?

A2: The nitro group is generally very stable under the standard conditions of Fmoc-based SPPS. Fmoc-Arg(NO₂)-OH demonstrates high stability in common solvents like dimethylformamide (DMF) and N-butylpyrrolidinone (NBP), even at elevated temperatures.[1][2] It is also stable to the trifluoroacetic acid (TFA) cocktails typically used for the final cleavage of the peptide from the resin.

Q3: What are the common methods for removing the nitro-protecting group?

A3: Traditionally, the removal of the nitro group has required relatively harsh conditions. In Boc-based synthesis, it is often removed during the final cleavage with hydrogen fluoride (HF). For peptides synthesized via the Fmoc strategy, catalytic hydrogenation is a common deprotection method.[4] More recently, milder and more orthogonal methods have been developed, such as on-resin deprotection using reagents like tin(II) chloride (SnCl₂) in a mildly acidic environment.[2][3]

Q4: Can the nitro group be reduced unintentionally during peptide synthesis?

A4: While generally stable, the nitro group can be susceptible to reduction under certain conditions. The most common cause of unintentional reduction is the presence of reducing agents or catalysts. For instance, if catalytic transfer hydrogenation is used to remove another protecting group, the nitro group on arginine can also be reduced. Care must be taken when using reagents known to reduce nitro groups, especially if orthogonality is desired.

Troubleshooting Guides

Issue 1: Incomplete removal of the nitro group after deprotection.

  • Symptom: Mass spectrometry analysis of the crude peptide shows a mass corresponding to the peptide with the nitro group still attached (+45 Da for NO₂ minus H).

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient reaction time or catalyst for catalytic hydrogenation. - Increase the reaction time. - Increase the catalyst (e.g., Pd/C) loading. - Ensure the catalyst is fresh and active. - Consider using a different hydrogen source, such as 1,4-cyclohexadiene, which can be effective with microwave heating.[5]
Inefficient SnCl₂-mediated reduction. - Ensure the SnCl₂ is of high quality and not oxidized. - Optimize the reaction temperature; 55 °C has been shown to be effective.[2][3] - The presence of a mild acid, like aqueous HCl, is crucial for the reaction.[2] - Sonication can be used to accelerate the deprotection of multiple nitroarginine residues.[2]
Precipitation of the peptide during deprotection. - Ensure the peptide remains fully solvated during the deprotection reaction. - If performing the reaction in solution post-cleavage, choose a solvent system in which the protected peptide is soluble.

Issue 2: Observation of a side product with a mass corresponding to ornithine.

  • Symptom: Mass spectrometry reveals a peak with a mass 43 Da lower than the expected arginine-containing peptide, corresponding to the substitution of arginine with ornithine.

  • Possible Cause & Solution: This side reaction is primarily associated with the use of hydrogen fluoride (HF) for cleavage and deprotection in Boc-SPPS.[6]

CauseTroubleshooting Steps
HF-mediated side reaction. - If using Boc chemistry, consider alternative arginine protecting groups like Tosyl (Tos) if ornithine formation is a significant issue. - In Fmoc chemistry, this is less of a concern as HF is not used. If ornithine is still observed, investigate potential degradation pathways of the arginine side chain under your specific cleavage conditions.

Issue 3: Reduction of the nitro group when other protecting groups are being removed.

  • Symptom: The nitro group is prematurely removed during a deprotection step intended for another protecting group.

  • Possible Cause & Solution: This indicates a lack of orthogonality in the protection strategy.

CauseTroubleshooting Steps
Non-orthogonal deprotection conditions. - Carefully review the deprotection conditions for all protecting groups in your peptide. - If using catalytic hydrogenation to remove a group like Cbz, be aware that it will also reduce the nitro group.[7] - Select protecting groups that can be removed under conditions that do not affect the nitro group. For example, use acid-labile (e.g., Boc, Trt) or base-labile (e.g., Fmoc) groups for other residues if you wish to retain the nitro group for later removal.[8]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Nitroarginine using SnCl₂

This protocol is adapted from recent literature demonstrating a mild and efficient method for nitro group removal on the solid support.[2][3]

  • Resin Swelling: Swell the peptide-resin (containing Arg(NO₂)) in 2-methyltetrahydrofuran (2-MeTHF).

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 2 M SnCl₂ and 0.04 M phenol in 2-MeTHF with 0.2 M aqueous HCl.

  • Reaction: Add the deprotection cocktail to the swollen resin.

  • Incubation: Heat the reaction mixture at 55 °C. The reaction progress can be monitored by taking small resin samples and analyzing the cleaved peptide by HPLC-MS. Typical reaction times can range from 1 to several hours. For peptides with multiple Arg(NO₂) residues, repeated treatments or the use of sonication may be necessary to drive the reaction to completion.[2]

  • Washing: After complete deprotection, thoroughly wash the resin with 2-MeTHF, followed by dichloromethane (DCM) and dimethylformamide (DMF) to remove any residual reagents.

  • Cleavage: Proceed with the final cleavage of the peptide from the resin using a standard TFA-based cocktail.

Data Summary

Table 1: Stability of Different Arginine Protecting Groups in Solution

Fmoc-Arg DerivativeSolventTemperatureStability
Fmoc-Arg(NO₂)OHDMF45 °CStable[2]
Fmoc-Arg(Pbf)-OHDMF45 °CStable[2]
Fmoc-Arg(Boc)₂-OHDMF45 °CSlowly degrades[2]
Fmoc-Arg(NO₂)OHNBP45 °CStable[2]
Fmoc-Arg(Pbf)-OHNBP45 °CStable[2]
Fmoc-Arg(Boc)₂-OHNBP45 °CDegradation is slightly higher than in DMF[2]

Data sourced from a 2020 study revisiting the use of the NO₂ protecting group.[2]

Visualizations

Troubleshooting_Nitro_Group_Stability cluster_synthesis Peptide Synthesis Workflow cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start SPPS with Arg(NO₂) Elongation Peptide Chain Elongation Start->Elongation Deprotection_Choice Deprotection Strategy Elongation->Deprotection_Choice Issue_Premature_Removal Issue: Premature NO₂ Removal Elongation->Issue_Premature_Removal During intermediate deprotection On_Resin_Deprotection On-Resin Deprotection of Arg(NO₂) Deprotection_Choice->On_Resin_Deprotection Orthogonal Strategy Cleavage Final Cleavage (e.g., TFA) Deprotection_Choice->Cleavage Global Deprotection On_Resin_Deprotection->Cleavage Crude_Peptide Crude Peptide Analysis (HPLC/MS) Cleavage->Crude_Peptide Issue_Incomplete_Removal Issue: Incomplete NO₂ Removal Crude_Peptide->Issue_Incomplete_Removal Mass +45 Da Issue_Ornithine Issue: Ornithine Formation Crude_Peptide->Issue_Ornithine Mass -43 Da Solution_Removal Optimize Deprotection: - Increase reaction time/catalyst - Use SnCl₂ method - Ensure solubility Issue_Incomplete_Removal->Solution_Removal Solution_Ornithine Change Arg Protecting Group (if using HF) Issue_Ornithine->Solution_Ornithine Solution_Premature Verify Orthogonality of Protecting Groups Issue_Premature_Removal->Solution_Premature

Caption: Troubleshooting workflow for stability issues of the nitro group.

Orthogonal_Deprotection_Workflow cluster_workflow On-Resin Nitro Group Deprotection cluster_key_reagents Key Reagents Start Peptide-Resin with Arg(NO₂) Swell Swell Resin in 2-MeTHF Start->Swell Add_Reagent Add SnCl₂/Phenol/HCl in 2-MeTHF Swell->Add_Reagent Heat Heat at 55°C (Monitor by HPLC/MS) Add_Reagent->Heat SnCl2 SnCl₂ (Reducing Agent) Add_Reagent->SnCl2 MeTHF 2-MeTHF (Solvent) Add_Reagent->MeTHF HCl Aqueous HCl (Acidifier) Add_Reagent->HCl Wash_Resin Wash Resin Thoroughly Heat->Wash_Resin Cleave Cleave Peptide from Resin (TFA Cocktail) Wash_Resin->Cleave Final_Peptide Purified Peptide with free Arginine Cleave->Final_Peptide

Caption: Workflow for the on-resin removal of the nitro-protecting group.

References

Technical Support Center: Purification of Boc-3-Nitro-D-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic peptides containing Boc-3-Nitro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The incorporation of this compound can introduce unique challenges due to the combined properties of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing nitro group on the D-amino acid stereocenter.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Solubility of the Crude Peptide

Q1: My crude peptide containing this compound is difficult to dissolve in standard aqueous buffers for HPLC injection. What should I do?

A1: This is a common challenge. The hydrophobicity of the Boc group and the aromatic nitro-phenylalanine residue can lead to poor aqueous solubility. Peptides with a high content of hydrophobic residues often exhibit limited solubility in aqueous solutions.[1][2]

Troubleshooting Steps:

  • Initial Solvent Selection: For neutral or hydrophobic peptides, begin by attempting to dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[1][3] Once dissolved, slowly add this concentrated solution dropwise into your aqueous mobile phase A (e.g., water with 0.1% TFA) while vortexing to prevent precipitation.[1]

  • Solubility Testing: To avoid risking your entire sample, always test the solubility on a small aliquot of your peptide first.[1]

  • Acidic or Basic Peptides:

    • For basic peptides (net positive charge), try dissolving in a small amount of an acidic solution, such as 10% acetic acid, before dilution.[1][3]

    • For acidic peptides (net negative charge), attempt to dissolve in a small amount of a basic solution, like 0.1% ammonium hydroxide, before dilution.[1][3] Note that peptides with free cysteines should be dissolved in degassed acidic buffers to prevent oxidation at pH > 7.[3]

Issue 2: Complex Chromatogram with Multiple Peaks

Q2: My HPLC chromatogram shows multiple, closely eluting peaks, making it difficult to isolate the target peptide. What are the potential causes and solutions?

A2: A complex chromatogram can result from several factors related to the synthesis and the specific properties of this compound.

Potential Causes:

  • Diastereomers: The use of D-amino acids can sometimes lead to the formation of diastereomeric impurities during synthesis, which can be challenging to separate.

  • Incomplete Deprotection: Residual protecting groups from the synthesis can lead to a variety of related impurities.

  • Side Reactions: The nitro group can be susceptible to side reactions during synthesis or cleavage. Additionally, side reactions like aspartimide formation can occur with certain sequences.[4]

  • Aggregation: The hydrophobic nature of the peptide can lead to aggregation, which may appear as broad or multiple peaks.[5]

Troubleshooting Steps:

  • Optimize HPLC Gradient: Use a shallower gradient to improve the resolution of closely eluting peaks. A good starting point is a broad scouting gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) to determine the approximate elution time, followed by a shallower gradient around that time point (e.g., a 20% to 50% gradient over 60 minutes).[6]

  • Change the Organic Modifier: If acetonitrile does not provide adequate separation, consider using or adding another organic solvent like isopropanol or methanol. These can alter the selectivity of the separation.[1]

  • Vary the Column Temperature: Increasing the column temperature (e.g., to 40°C or 60°C) can improve peak shape and sometimes enhance the resolution between diastereomers.[1]

  • Select a Different Stationary Phase: If a standard C18 column is not effective, consider a C8 (less hydrophobic), phenyl-hexyl, or cyano (CN) column to alter the selectivity of the separation.[1]

Issue 3: Broad or Tailing Peaks

Q3: The HPLC peak for my this compound peptide is very broad, resulting in poor purity of the collected fractions. What could be the cause?

A3: Peak broadening or tailing can be caused by several factors, many of which are exacerbated by the properties of this modified amino acid.

Potential Causes:

  • Peptide Aggregation: The hydrophobic nature of the peptide can cause it to aggregate on the column.

  • Secondary Interactions: The peptide may have secondary ionic interactions with the silica backbone of the HPLC column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Injection Solvent Mismatch: Injecting a sample dissolved in a high concentration of organic solvent into a highly aqueous mobile phase can cause peak broadening.

Troubleshooting Steps:

  • Modify Sample Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO before diluting with the initial mobile phase.

  • Adjust Mobile Phase: Ensure that 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to act as an ion-pairing agent and minimize secondary interactions with the column.[]

  • Elevate Temperature: Running the purification at a slightly elevated temperature can help disrupt aggregates.[1]

  • Reduce Sample Load: Dilute your sample and inject a smaller volume to avoid overloading the column.

  • Ensure Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.[1]

Frequently Asked Questions (FAQs)

Q1: How does the 3-nitro group affect the hydrophobicity and retention time of the peptide in RP-HPLC?

A1: The nitro group is electron-withdrawing and can influence the electronic properties of the aromatic ring. While phenylalanine itself is hydrophobic, the addition of a polar nitro group can slightly decrease the overall hydrophobicity compared to an unmodified phenylalanine. However, the dominant factor for retention in RP-HPLC is often the large, non-polar Boc group, which significantly increases the peptide's hydrophobicity and leads to longer retention times.[6]

Q2: Are there any specific side reactions I should be aware of with the nitro group during purification?

A2: The nitro group is generally stable under the acidic conditions of RP-HPLC (e.g., 0.1% TFA). However, it can be susceptible to reduction under certain conditions, for instance, in the presence of reducing agents or certain catalysts. It is crucial to ensure that no unintended reducing agents are present in your sample or purification buffers.

Q3: Can the Boc group be cleaved during RP-HPLC purification?

A3: The Boc group is acid-labile. While it is generally stable to the weak acidity of 0.1% TFA in the mobile phase during a typical HPLC run, prolonged exposure or the use of stronger acids can lead to partial or complete cleavage of the Boc group. This would result in the appearance of a new, earlier-eluting peak corresponding to the deprotected peptide.

Q4: What is the recommended method for confirming the purity and identity of the purified peptide?

A4: The purity of the collected fractions should be assessed by analytical RP-HPLC. The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it has the correct molecular weight corresponding to the this compound containing sequence.

Quantitative Data Summary

The following table provides a hypothetical representation of how the presence of this compound might affect purification parameters compared to a similar peptide with an unprotected, non-nitrated D-phenylalanine. Actual values will vary depending on the full peptide sequence.

ParameterPeptide with D-PhenylalaninePeptide with this compoundRationale for Difference
Solubility in Aqueous Buffer ModerateLow to Very LowThe bulky and hydrophobic Boc group significantly reduces aqueous solubility.[1][2]
Typical RP-HPLC Retention Time ShorterSignificantly LongerThe Boc group dramatically increases the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase.[6]
Optimal Acetonitrile % for Elution Lower (e.g., 20-30%)Higher (e.g., 40-60%)A higher concentration of organic solvent is required to elute the more hydrophobic peptide from the column.
Potential for Aggregation Low to ModerateHighIncreased hydrophobicity promotes intermolecular aggregation.[5]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Peptide

  • Materials:

    • Crude this compound peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Preparative RP-HPLC system with a C18 column

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Perform a small-scale solubility test first.

    • Dissolve the crude peptide in a minimal amount of DMSO or DMF.

    • Dilute the dissolved peptide with Mobile Phase A to a suitable injection concentration (e.g., 5-10 mg/mL), ensuring the final concentration of the organic solvent is low enough to allow for binding to the column.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 22 mm ID column).

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

    • Detection: 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).

    • Gradient:

      • Scouting Run: A linear gradient from 5% to 95% B over 30 minutes.

      • Optimized Run: A shallower gradient based on the elution profile of the scouting run. For example, if the peptide elutes at 50% B, a gradient of 30% to 60% B over 60 minutes may provide better separation.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Confirm the identity of the desired fractions by mass spectrometry.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Lyophilize the pooled fractions to obtain the purified peptide as a solid.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_peptide Crude Peptide Synthesis Product dissolution Dissolution in Minimal Organic Solvent (e.g., DMSO) crude_peptide->dissolution dilution Dilution with Mobile Phase A dissolution->dilution filtration Sample Filtration (0.22 µm) dilution->filtration injection Inject Sample onto RP-HPLC Column filtration->injection mobile_phase_prep Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) hplc_equilibration HPLC System Equilibration mobile_phase_prep->hplc_equilibration hplc_equilibration->injection gradient_elution Gradient Elution injection->gradient_elution detection UV Detection (220/280 nm) gradient_elution->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (Mass Spectrometry) fraction_collection->identity_check pooling Pooling of Pure Fractions purity_check->pooling identity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of this compound peptides.

troubleshooting_logic cluster_solubility Problem: Poor Solubility cluster_peaks Problem: Poor Peak Resolution/Shape cluster_impurities Problem: Unexpected Peaks start Purification Issue Identified q_solubility Is the peptide dissolving in aqueous buffer? start->q_solubility q_peaks Are peaks broad, tailing, or poorly resolved? start->q_peaks q_impurities Are there unexpected peaks in the chromatogram? start->q_impurities a_solubility_no Use minimal organic solvent (DMSO/DMF) for initial dissolution, then dilute. q_solubility->a_solubility_no No a_peaks_yes 1. Optimize Gradient (shallower) 2. Change Organic Modifier (e.g., Isopropanol) 3. Increase Column Temperature 4. Reduce Sample Load q_peaks->a_peaks_yes Yes a_impurities_yes Characterize by Mass Spectrometry to identify: - Diastereomers - Incomplete Deprotection - Side-reaction Products q_impurities->a_impurities_yes Yes

Caption: Troubleshooting decision tree for common purification issues.

References

mass spec fragmentation patterns of Boc-3-Nitro-D-phenylalanine for troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the mass spectrometry (MS) analysis of Boc-3-Nitro-D-phenylalanine. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive electrospray ionization (ESI+)?

A1: In ESI+ mode, you can typically expect to observe the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[1][2][3][4][5] The formation of these adducts is common in electrospray ionization.[1][2] The theoretical monoisotopic masses for these ions are summarized in the table below.

Q2: What are the primary fragmentation patterns observed for this compound in tandem mass spectrometry (MS/MS)?

A2: The fragmentation of this compound is primarily driven by the labile tert-butoxycarbonyl (Boc) protecting group and the nitro group on the phenyl ring.[6][7][8][9][10][11][12] Common neutral losses from the Boc group include isobutylene (56 Da), the entire Boc group as C₅H₈O₂ (100 Da), and tert-butanol (74 Da).[11] The nitro group can lead to losses of NO₂ (46 Da) and NO (30 Da).[13][14][15][16]

Q3: Why do I see a peak corresponding to the unprotected 3-Nitro-D-phenylalanine in my mass spectrum even without MS/MS fragmentation?

A3: This is likely due to "in-source fragmentation." The Boc protecting group is thermally labile and can fragment in the high-energy environment of the electrospray ion source before entering the mass analyzer.[11] To minimize this, you can try optimizing the ion source parameters, such as reducing the cone or fragmentor voltage and lowering the source temperature.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spec analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No or low signal for the [M+H]⁺ ion 1. In-source fragmentation of the Boc group.2. Poor ionization efficiency.3. Suboptimal mobile phase composition.1. Reduce ion source temperature and cone/fragmentor voltage to minimize in-source fragmentation.[11]2. Optimize ESI parameters (e.g., capillary voltage, nebulizer gas flow).3. Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid).
Dominant sodium [M+Na]⁺ and potassium [M+K]⁺ adducts 1. Contamination from glassware, solvents, or reagents.[4]2. High salt concentration in the sample.1. Use high-purity solvents and new or thoroughly cleaned glassware.2. If possible, desalt the sample before analysis.3. The addition of a small amount of a volatile ammonium salt (e.g., ammonium acetate) can sometimes suppress sodium and potassium adduct formation.[5]
Unexpected fragment ions in the MS1 spectrum 1. In-source fragmentation.2. Presence of impurities in the sample.1. As mentioned above, optimize ion source conditions to reduce in-source fragmentation.2. Verify the purity of your sample using an orthogonal technique like HPLC-UV.
Poor fragmentation efficiency in MS/MS 1. Insufficient collision energy.2. Incorrect precursor ion selection.1. Optimize the collision energy for the specific instrument to achieve a good balance of precursor ion depletion and fragment ion generation.2. Ensure the isolation window for the precursor ion is appropriate and that the correct m/z is being targeted.
Complex and difficult-to-interpret MS/MS spectrum 1. Multiple fragmentation pathways occurring simultaneously.2. Co-elution of isomeric or isobaric impurities.1. Analyze the fragmentation of the Boc group and the nitro-phenylalanine moiety separately to identify characteristic losses.2. Improve chromatographic separation to isolate the analyte of interest.

Expected Fragmentation Data

The following table summarizes the expected m/z values for the parent ion and major fragments of this compound in positive ion mode.

Ion Formula Monoisotopic Mass (Da) Description
[M+H]⁺C₁₄H₁₉N₂O₆⁺311.1238Protonated molecule
[M+Na]⁺C₁₄H₁₈N₂O₆Na⁺333.1057Sodium adduct
[M+K]⁺C₁₄H₁₈N₂O₆K⁺349.0796Potassium adduct
[M+H-C₄H₈]⁺C₁₀H₁₁N₂O₆⁺255.0612Loss of isobutylene (56 Da) from the Boc group
[M+H-C₅H₈O₂]⁺C₉H₁₁N₂O₄⁺211.0713Loss of the entire Boc group (100 Da)
[M+H-C₄H₈-NO₂]⁺C₁₀H₁₁N₁O₄⁺209.0656Loss of isobutylene and nitro group
[C₉H₁₀NO₂]⁺C₉H₁₀NO₂⁺164.0706Phenylalanine immonium-type ion after Boc loss and subsequent fragmentation

Experimental Protocols

A general methodology for the analysis of this compound by LC-MS is provided below. Note that parameters should be optimized for your specific instrumentation.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Full Scan (m/z 100-500) and Tandem MS (MS/MS) of the [M+H]⁺ ion

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathway for this compound.

Fragmentation_Pathway M_H [M+H]⁺ m/z 311.12 M_H_C4H8 [M+H-C₄H₈]⁺ m/z 255.06 M_H->M_H_C4H8 - C₄H₈ (56 Da) M_H_Boc [M+H-Boc]⁺ m/z 211.07 M_H->M_H_Boc - C₅H₈O₂ (100 Da) M_H_C4H8_NO2 [M+H-C₄H₈-NO₂]⁺ m/z 209.07 M_H_C4H8->M_H_C4H8_NO2 - NO₂ (46 Da) Immonium [C₉H₁₀NO₂]⁺ m/z 164.07 M_H_Boc->Immonium - COOH₂ (46 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

References

Validation & Comparative

A Head-to-Head Battle: Unpacking the Boc and Fmoc Strategies for Nitropeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of nitropeptides, the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—is a critical decision that profoundly impacts yield, purity, and the overall success of the endeavor. This comprehensive guide provides an objective, data-driven comparison of these methodologies, with a specific focus on their application in the synthesis of peptides containing nitro-arginine residues.

The introduction of a nitro group, most commonly on the side chain of arginine, presents unique challenges and opportunities in peptide synthesis. This modification can be a valuable tool for modulating the basicity of the guanidinium group or for serving as a precursor to other functionalities. The choice of the Nα-protecting group strategy dictates the entire synthetic approach, from the selection of resins and side-chain protecting groups to the final cleavage and deprotection conditions.

At a Glance: Key Differences in Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the Nα-protecting group. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine. This core difference cascades through the entire synthesis, influencing orthogonality, the harshness of reaction conditions, and compatibility with various reagents.

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Acid-labile (e.g., 25-50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically Benzyl (Bzl)-basedTypically tert-Butyl (tBu)-based
Final Cleavage Strong acid (e.g., HF, TFMSA)Milder acid (e.g., TFA-based cocktail)
Orthogonality Partial (Graduated Acid Lability)Fully Orthogonal
Automation Friendliness Less common in modern automated synthesizersHighly amenable

Performance in Nitropeptide Synthesis: A Comparative Analysis

While direct head-to-head quantitative data for the synthesis of identical nitropeptides using both strategies is not extensively published in a single study, a comparative analysis can be extrapolated from available literature and the known chemical principles of each method.

ParameterBoc Strategy for NitropeptidesFmoc Strategy for Nitropeptides
Typical Crude Yield Can be high, but dependent on sequence and final cleavage efficiency.Generally high, with the potential for on-resin manipulations to improve purity before cleavage.
Crude Purity May be lower due to harsh final cleavage conditions leading to side products.Can be higher due to milder cleavage conditions and the possibility of on-resin purification.
Key Advantage for Nitropeptides Robust and well-established for various peptide sequences.The nitro group on arginine prevents δ-lactam formation, a common side reaction. Milder final deprotection of the nitro group is possible.
Key Disadvantage for Nitropeptides Harsh final cleavage with strong acids (e.g., HF) can lead to side reactions such as ornithine formation from nitroarginine.Potential for base-catalyzed side reactions, though the nitro group mitigates some arginine-specific issues.

Navigating the Synthetic Landscape: Potential Side Reactions

The synthesis of nitropeptides is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining the desired product in high purity.

Boc Strategy:

  • Ornithine Formation: During the final, harsh acid cleavage (e.g., with HF), the nitro group of arginine can be partially reduced, leading to the formation of ornithine-containing peptide impurities.

  • Acetylation of Nitroarginine: In the capping step, which is sometimes used to terminate unreacted peptide chains, the nitroarginine residue can be susceptible to acetylation.[1]

Fmoc Strategy:

  • Prevention of δ-Lactam Formation: A significant advantage of using nitroarginine in Fmoc-SPPS is the prevention of δ-lactam formation. This common side reaction, which leads to chain termination, is suppressed by the electron-withdrawing nature of the nitro group.

  • Aspartimide Formation: While not specific to nitropeptides, aspartimide formation is a common base-catalyzed side reaction in Fmoc-SPPS that can occur at Asp-Xxx sequences.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences.

Experimental Protocols: A Glimpse into the Methodologies

The following are generalized protocols for the key steps in the synthesis of a nitropeptide using both Boc and Fmoc strategies. It is important to note that these may require optimization based on the specific peptide sequence and available laboratory equipment.

Boc Solid-Phase Peptide Synthesis of a Nitropeptide

This protocol outlines a single cycle of amino acid addition and the final cleavage for a peptide containing nitroarginine.

1. Nα-Boc Deprotection:

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

  • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Wash the resin thoroughly with DCM.

2. Neutralization:

  • Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminus.

  • Wash the resin with DCM.

3. Coupling of Boc-Amino Acid:

  • Activate the Boc-protected amino acid (including Boc-Arg(NO2)-OH) with a suitable coupling reagent (e.g., HBTU/HOBt in DMF with DIEA).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Final Cleavage and Deprotection (HF Cleavage):

  • Caution: This procedure requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to the resin.

  • Cool the apparatus to -5 to 0 °C.

  • Distill anhydrous hydrogen fluoride (HF) into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Isolate and purify the peptide by HPLC.

Fmoc Solid-Phase Peptide Synthesis of a Nitropeptide

This protocol outlines a single cycle of amino acid addition, on-resin deprotection of the nitro group, and the final cleavage.

1. Nα-Fmoc Deprotection:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Repeat the piperidine treatment.

  • Wash the resin thoroughly with DMF.

2. Coupling of Fmoc-Amino Acid:

  • Activate the Fmoc-protected amino acid (including Fmoc-Arg(NO2)-OH) with a coupling reagent (e.g., HBTU/Oxyma in DMF with DIEA).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction.

3. On-Resin Deprotection of the Nitro Group (Optional):

  • Wash the peptide-resin with 2-methyltetrahydrofuran (2-MeTHF).

  • Prepare a solution of 2 M SnCl₂ and 0.04 M phenol in 2-MeTHF containing 0.2 M aqueous HCl.

  • Treat the resin with the SnCl₂ solution at 55 °C for 30-60 minutes.

  • Repeat the treatment with fresh solution.

  • Wash the resin thoroughly with 2-MeTHF.

4. Final Cleavage from the Resin:

  • Prepare a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v).

  • Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide with cold diethyl ether.

  • Isolate and purify the peptide by HPLC.

Visualizing the Synthetic Workflows

To further elucidate the distinct processes, the following diagrams illustrate the cyclical nature of each methodology.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Washing Washing Steps Coupling->Washing Washing->Resin Next Cycle FinalCleavage Final Cleavage (HF or TFMSA) Washing->FinalCleavage End of Synthesis Purification Purification (HPLC) FinalCleavage->Purification

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle for nitropeptides.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Deprotection->Coupling Washing Washing Steps Coupling->Washing Washing->Resin Next Cycle OnResinDeprotection On-Resin NO2 Deprotection (SnCl2, optional) Washing->OnResinDeprotection Optional Step FinalCleavage Final Cleavage (TFA Cocktail) Washing->FinalCleavage End of Synthesis OnResinDeprotection->FinalCleavage Purification Purification (HPLC) FinalCleavage->Purification

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle for nitropeptides.

Logical Comparison of Key Steps

The decision between Boc and Fmoc strategies often hinges on a careful consideration of the trade-offs at each stage of the synthesis.

Boc_vs_Fmoc_Comparison Strategy Boc Strategy Fmoc Strategy Deprotection Nα-Deprotection: Acidic (TFA) Nα-Deprotection: Basic (Piperidine) Strategy->Deprotection Cleavage Final Cleavage: Harsh (HF/TFMSA) Final Cleavage: Milder (TFA cocktail) Strategy->Cleavage SideReactions Potential for acid-sensitive residue damage Risk of base-catalyzed side reactions (e.g., aspartimide) Deprotection->SideReactions NitroGroupHandling Nitro group removed during harsh cleavage (potential side reactions) Nitro group can be removed on-resin under mild conditions Cleavage->NitroGroupHandling

References

A Comparative Guide to Boc-3-Nitro-D-phenylalanine and Other Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes. Boc-3-Nitro-D-phenylalanine, a non-proteinogenic amino acid, offers unique chemical properties that make it a valuable tool for researchers and scientists. This guide provides an objective comparison of this compound with other protected amino acids, supported by experimental data and detailed methodologies, to aid in the strategic design of novel peptides.

Introduction to this compound

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on its α-amino group and a nitro (-NO2) group at the 3-position of the phenyl ring. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, a common strategy in solid-phase peptide synthesis (SPPS). The presence of the nitro group, an electron-withdrawing moiety, imparts unique characteristics to the amino acid and the resulting peptide.

Key Features:

  • Boc Protection: Enables a well-established and robust strategy for SPPS, particularly for longer or more hydrophobic peptides.

  • D-Configuration: The D-enantiomer provides resistance to enzymatic degradation, enhancing the in-vivo stability of the peptide.

  • Nitro Group: The electron-withdrawing nitro group can influence peptide conformation, serve as a handle for further chemical modifications, or act as a photolabile group in specific applications.

Comparative Performance in Peptide Synthesis

The efficiency of coupling a protected amino acid during SPPS is a critical factor for the overall yield and purity of the final peptide. While specific quantitative data for the coupling efficiency of this compound is not extensively published in direct comparative studies, we can infer its performance based on the known behavior of similar amino acids and general principles of peptide chemistry.

Amino acids with bulky or electronically modified side chains can present challenges in coupling reactions. The presence of the nitro group on the phenyl ring of this compound can slightly deactivate the carboxyl group, potentially leading to lower coupling efficiency compared to unsubstituted Boc-D-phenylalanine. However, with the use of potent coupling reagents, high coupling yields can be achieved.

Table 1: Comparison of Physicochemical Properties of Selected Protected Amino Acids

Protected Amino AcidMolecular Weight ( g/mol )Protecting Group StrategyKey Features
This compound 310.3Boc/Bzl (Acid-labile)D-amino acid, electron-withdrawing side chain, potential for further functionalization.
Boc-D-phenylalanine265.3Boc/Bzl (Acid-labile)Standard D-amino acid for enhancing proteolytic stability.
Fmoc-3-Nitro-D-phenylalanine332.3Fmoc/tBu (Base-labile)Orthogonal protection scheme, milder deprotection conditions.
Boc-L-phenylalanine265.3Boc/Bzl (Acid-labile)Naturally occurring enantiomer.
Fmoc-L-phenylalanine387.4Fmoc/tBu (Base-labile)Common building block in Fmoc-based SPPS.
Boc-4-Amino-D-phenylalanine280.3Boc/Bzl (Acid-labile)Side chain can be further functionalized.

Table 2: Qualitative Comparison of Coupling Efficiency and Potential Challenges

Protected Amino AcidExpected Coupling EfficiencyPotential ChallengesMitigation Strategies
This compound Moderate to HighPotential for slightly reduced reactivity due to the electron-withdrawing nitro group.Use of potent coupling reagents (e.g., HATU, HBTU), extended coupling times, double coupling.
Boc-D-phenylalanineHighStandard coupling conditions are generally effective.-
Fmoc-3-Nitro-D-phenylalanineModerate to HighSimilar to the Boc-protected counterpart.Use of potent coupling reagents, optimization of base and coupling additives.
Sterically Hindered Amino Acids (e.g., Boc-Val, Boc-Ile)ModerateSlower reaction kinetics due to steric hindrance.Extended coupling times, use of more potent activating agents.
Amino Acids with Reactive Side Chains (e.g., Boc-Ser(Bzl), Boc-Asp(OBzl))HighPotential for side reactions if not properly protected.Use of appropriate side-chain protecting groups.

Experimental Protocols

General Protocol for Boc-SPPS of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a Merrifield resin using the Boc/Bzl strategy.

Materials and Reagents:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Piperidine (for Fmoc removal if using a mixed strategy)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIEA in DCM.

    • Wash the resin with DCM.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove the side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Resin swelling Resin Swelling (DCM) start->swelling deprotection Boc Deprotection (50% TFA in DCM) swelling->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA in DMF) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection No final_cleavage Final Cleavage (e.g., HF/anisole) repeat->final_cleavage Yes purification Purification (RP-HPLC) final_cleavage->purification end Purified Peptide purification->end

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Alternative Protected Amino Acids

The choice of protecting group strategy and amino acid analogues is critical in peptide design.

Fmoc-3-Nitro-D-phenylalanine

For syntheses requiring milder deprotection conditions, the Fmoc (9-fluorenylmethyloxycarbonyl) protected version of 3-Nitro-D-phenylalanine is an excellent alternative. The Fmoc group is base-labile (typically removed with piperidine in DMF), offering an orthogonal protection strategy to the acid-labile Boc group. This allows for selective deprotection of the N-terminus without affecting acid-sensitive side-chain protecting groups.

Other Modified Phenylalanine Derivatives
  • Boc-4-Amino-D-phenylalanine: The amino group in the para position provides a convenient point for further functionalization, such as the attachment of fluorescent labels, cytotoxic drugs, or other moieties.

  • Boc-4-Fluoro-D-phenylalanine: The introduction of fluorine can enhance metabolic stability and alter the electronic properties of the phenyl ring, potentially influencing binding affinity.

  • Boc-D-Homophenylalanine: The insertion of an extra methylene group in the side chain can alter the peptide's conformational properties and its interaction with biological targets.

Caption: Orthogonal protection strategies in peptide synthesis.

Impact of the Nitro Group on Peptide Properties

The incorporation of a nitro group on the phenyl ring of phenylalanine can have several significant effects on the resulting peptide:

  • Electronic Effects: As a strong electron-withdrawing group, the nitro group can influence the pKa of nearby functional groups and participate in electrostatic interactions, potentially altering the binding affinity of the peptide to its target.

  • Conformational Constraints: The steric bulk and electronic nature of the nitro group can restrict the conformational freedom of the phenylalanine side chain, which can help to stabilize specific secondary structures in the peptide.

  • Chemical Handle: The nitro group can be chemically reduced to an amino group, providing a site for further conjugation or modification of the peptide after synthesis.

  • Photolabile Properties: In certain contexts, nitrobenzyl groups can be cleaved by UV light, allowing for the photo-release of the peptide or other molecules.

Conclusion

This compound is a versatile and valuable building block in peptide synthesis. Its unique combination of a Boc-protecting group, a D-chiral center, and an electron-withdrawing nitro group offers several advantages for the design of novel peptides with enhanced stability and tailored functionalities. While its coupling may require more stringent conditions compared to standard amino acids, the use of modern coupling reagents can ensure efficient incorporation into peptide chains. The choice between this compound and other protected amino acids will ultimately depend on the specific requirements of the target peptide, including the desired protection strategy, the need for post-synthesis modification, and the intended biological application. This guide provides a framework for making informed decisions in the strategic design and synthesis of next-generation peptide therapeutics.

The Nitro-Advantage: A Comparative Guide to the Biological Activity of Peptides with and without 3-Nitro-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate biological activity, enhance stability, and refine pharmacokinetic profiles. Among the various modifications, the introduction of a nitro group to the phenyl ring of phenylalanine presents a compelling, albeit underexplored, avenue for peptide optimization. This guide provides a comparative analysis of the potential biological activities of peptides containing 3-nitro-phenylalanine versus their native counterparts.

Due to a scarcity of direct comparative studies in publicly available literature, this guide will focus on the anticipated effects of this modification, drawing upon the fundamental physicochemical properties of the nitro group and extrapolating from structure-activity relationship (SAR) data of other phenylalanine analogs.

The Physicochemical Impact of the Nitro Group

The introduction of a nitro group (-NO₂) at the meta position of the phenylalanine side chain induces significant changes in its electronic and steric properties. These alterations are hypothesized to be the primary drivers of changes in a peptide's biological activity. The nitro group is a potent electron-withdrawing group, which can influence the charge distribution of the aromatic ring.[1][2] This modification can impact key molecular interactions, such as π-π stacking and cation-π interactions, which are often crucial for peptide-receptor binding.[1][3]

Key Physicochemical Properties of 3-Nitro-Phenylalanine:

PropertyDescriptionPotential Impact on Peptide Activity
Electron-Withdrawing Nature The nitro group pulls electron density away from the phenyl ring.[1][2][4]Can alter the electronic environment of the peptide, potentially affecting receptor binding affinity and specificity.[3] May influence the acidity of nearby protons.[5]
Increased Polarity The nitro group is a moderately polar substituent.[2]May enhance solubility and alter the hydrophobic/hydrophilic balance of the peptide, which can affect membrane interactions and bioavailability.
Steric Bulk The nitro group adds steric bulk to the phenylalanine side chain.Can influence peptide conformation and may sterically hinder the approach of proteases, potentially increasing enzymatic stability.
Hydrogen Bonding Capacity The oxygen atoms of the nitro group can act as hydrogen bond acceptors.May introduce new intramolecular or intermolecular hydrogen bonds, stabilizing specific peptide conformations or facilitating new interactions with biological targets.
Synthetic Handle The nitro group can be chemically reduced to an amino group, providing a site for further chemical modification.[1]Offers a versatile point for conjugation or the introduction of other functional groups to create more complex peptide analogs.

Hypothetical Comparison of Biological Activity: A Data-Driven Perspective

Table 1: Illustrative Comparison of a Hypothetical Peptide (P) and its 3-Nitro-Phenylalanine Analog (P-3NO₂-Phe)

ParameterPeptide P (with Phenylalanine)Peptide P-3NO₂-Phe (with 3-Nitro-Phenylalanine)Rationale for Anticipated Change
Receptor Binding Affinity (Kᵢ) X nMPotentially altered (higher or lower)The electron-withdrawing nature and steric bulk of the nitro group can modify the interaction with the receptor binding pocket.
Enzyme Inhibition (IC₅₀) Y µMPotentially alteredChanges in molecular recognition by the enzyme's active site due to modified electronic and steric properties.
Proteolytic Stability (t½ in plasma) Z minutesPotentially increasedSteric hindrance from the nitro group may impede protease recognition and cleavage.[6][7][8]
Cellular Potency (EC₅₀) A nMPotentially alteredA combination of changes in receptor affinity, stability, and cell permeability could lead to a net change in potency.

Learning from Other Phenylalanine Analogs

Research on other phenylalanine analogs provides valuable insights into how modifications to the phenyl ring can impact peptide function.

Table 2: Observed Effects of Other Phenylalanine Analogs on Peptide Activity

Phenylalanine AnalogKey ModificationObserved Effects
D-Phenylalanine Stereochemical inversion (L to D)Significantly increased resistance to proteolytic degradation.[6]
4-Fluoro-Phenylalanine Introduction of an electron-withdrawing fluorine atomCan enhance metabolic stability and alter receptor binding affinity.[5]
Dehydrophenylalanine Introduction of a double bond in the side chainCan constrain peptide conformation and enhance resistance to enzymatic degradation.[1]
3-Cyclohexyl-L-alanine Replacement of the phenyl ring with a cyclohexyl groupIncreases steric bulk and hydrophobicity, leading to enhanced proteolytic stability.

These examples demonstrate that even subtle changes to the phenylalanine side chain can have profound effects on a peptide's biological properties, particularly its stability against enzymatic degradation.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of a peptide containing 3-nitro-phenylalanine relative to its native counterpart, a series of in vitro and in vivo assays are necessary.

Peptide Synthesis

Both the native peptide and the 3-nitro-phenylalanine-containing analog would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The 3-nitro-L-phenylalanine amino acid would be incorporated at the desired position in the peptide sequence.

Receptor Binding Assay
  • Objective: To determine the binding affinity of the peptides to their target receptor.

  • Methodology: A competitive binding assay using a radiolabeled ligand.

    • Membrane Preparation: Prepare cell membranes expressing the target receptor.

    • Assay: Incubate the membranes with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptides (native and modified).

    • Detection: Measure the amount of bound radioligand.

    • Data Analysis: Calculate the IC₅₀ (concentration of peptide that inhibits 50% of radioligand binding) and subsequently the Kᵢ (inhibition constant).

In Vitro Proteolytic Stability Assay
  • Objective: To assess the resistance of the peptides to enzymatic degradation.

  • Methodology: Incubation of the peptides in human plasma or with specific proteases.

    • Incubation: Incubate the peptides at a known concentration in human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).

    • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

    • Data Analysis: Calculate the half-life (t½) of each peptide.

Visualizing the Impact and Workflow

Diagrams can help to conceptualize the potential impact of 3-nitro-phenylalanine incorporation and the experimental workflow for its evaluation.

G cluster_0 Peptide Modification cluster_1 Physicochemical Changes cluster_2 Potential Biological Consequences Native Peptide\n(with Phenylalanine) Native Peptide (with Phenylalanine) 3-Nitro-Phenylalanine\nAnalog 3-Nitro-Phenylalanine Analog Native Peptide\n(with Phenylalanine)->3-Nitro-Phenylalanine\nAnalog Altered Electronics Altered Electronics 3-Nitro-Phenylalanine\nAnalog->Altered Electronics Increased Steric Bulk Increased Steric Bulk 3-Nitro-Phenylalanine\nAnalog->Increased Steric Bulk New H-Bonding Potential New H-Bonding Potential 3-Nitro-Phenylalanine\nAnalog->New H-Bonding Potential Modified Receptor\nBinding Affinity Modified Receptor Binding Affinity Altered Electronics->Modified Receptor\nBinding Affinity Increased Proteolytic\nStability Increased Proteolytic Stability Increased Steric Bulk->Increased Proteolytic\nStability Altered Conformation\nand Specificity Altered Conformation and Specificity New H-Bonding Potential->Altered Conformation\nand Specificity Altered Biological\nActivity Altered Biological Activity Modified Receptor\nBinding Affinity->Altered Biological\nActivity Increased Proteolytic\nStability->Altered Biological\nActivity Altered Conformation\nand Specificity->Altered Biological\nActivity

Caption: Potential impact of 3-nitro-phenylalanine incorporation on peptide activity.

G start Design and Synthesize Native and Modified Peptides assay1 Receptor Binding Assay (Determine Ki) start->assay1 assay2 Proteolytic Stability Assay (Determine t1/2) start->assay2 assay3 Cell-Based Functional Assay (Determine EC50) start->assay3 analysis Comparative Data Analysis assay1->analysis assay2->analysis assay3->analysis conclusion Structure-Activity Relationship Conclusion analysis->conclusion

Caption: Experimental workflow for comparing peptide analogs.

Conclusion

The incorporation of 3-nitro-phenylalanine into peptide sequences holds considerable, yet largely untapped, potential for modulating biological activity. Based on the strong electron-withdrawing nature and steric properties of the nitro group, it is reasonable to hypothesize that this modification could lead to peptides with altered receptor binding affinities and, most notably, enhanced stability against proteolytic degradation. While direct experimental evidence is currently lacking, the principles of peptide chemistry and the data from other phenylalanine analogs provide a strong rationale for investigating 3-nitro-phenylalanine as a valuable tool in the design of novel peptide therapeutics. Further empirical studies are essential to fully elucidate the structure-activity relationships of 3-nitro-phenylalanine-containing peptides and to harness their potential in drug development.

References

A Comparative Guide to the Validation of Peptides Containing Boc-3-Nitro-D-phenylalanine: MS/MS vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Boc-3-Nitro-D-phenylalanine, into peptide sequences is a critical strategy for modulating the pharmacological properties of therapeutic peptides. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, while the nitro group can serve as a precursor for further modifications or to enhance binding affinity. Rigorous validation of the final peptide sequence is paramount to ensure the integrity and desired characteristics of the synthesized molecule. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) with alternative orthogonal methods for the validation of peptides containing this compound, supported by detailed experimental protocols and data interpretation guidelines.

Methodological Overview

The primary method for peptide sequence validation is tandem mass spectrometry (MS/MS), renowned for its sensitivity and ability to provide detailed structural information. However, orthogonal methods such as Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary data to ensure the highest level of confidence in the peptide's primary structure.

Tandem Mass Spectrometry (MS/MS)

MS/MS-based sequencing is a powerful analytical technique that provides sequence information through the fragmentation of a selected precursor ion.[1] For peptides containing this compound, the fragmentation pattern will be influenced by the labile Boc group, the nitro functional group, and the peptide backbone.

Edman Degradation

Edman degradation is a classic chemical method for N-terminal sequencing of peptides.[2] It involves the sequential cleavage and identification of the N-terminal amino acid residue. This method offers a direct way to confirm the amino acid sequence from the N-terminus.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[4] While not a primary sequencing method, NMR can be used to confirm the presence and environment of specific amino acid residues, including unnatural ones, and to verify the overall structural integrity of the peptide.[5]

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) Analysis

1. Sample Preparation:

  • Dissolve the purified peptide containing this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 pmol/µL.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for online separation and analysis.

2. Mass Spectrometry Parameters:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Perform a full scan to identify the precursor ion corresponding to the [M+H]⁺ or [M+2H]²⁺ of the peptide.

  • MS/MS Fragmentation: Select the precursor ion of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Optimize the collision energy to achieve a rich fragmentation spectrum. More collision energy may be required for nitrated peptides compared to their unmodified counterparts.[6]

3. Data Analysis:

  • Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments containing the N- and C-terminus, respectively.

  • Look for a characteristic neutral loss of 100 Da from the precursor ion and fragment ions containing the this compound residue, corresponding to the loss of the Boc group (C₅H₈O₂).

  • The presence of the nitro group (NO₂) adds 45 Da to the phenylalanine residue mass. The fragmentation of nitrated peptides can also involve neutral losses of OH, H₂O, and NH₃.[7]

  • Utilize peptide sequencing software to automatically or manually reconstruct the peptide sequence from the fragmentation pattern.

Edman Degradation

1. Sample Preparation:

  • A highly purified (ideally >95%) peptide sample is required.

  • The amount of peptide needed is typically in the range of 10-100 picomoles.[2]

  • The N-terminus of the peptide must be free and not chemically modified (e.g., acetylated).[8]

2. Instrumentation and Procedure:

  • The analysis is performed on an automated protein sequencer.

  • The peptide is immobilized on a solid support.

  • Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under alkaline conditions.

  • Under acidic conditions, the derivatized N-terminal amino acid is cleaved.

  • The released phenylthiohydantoin (PTH)-amino acid derivative is identified by HPLC.

  • The cycle is repeated to identify the subsequent amino acid residues.

3. Data Analysis:

  • The sequence is determined by the order of the identified PTH-amino acids in each cycle.

  • The presence of this compound may pose a challenge, as its PTH derivative might have a different retention time than standard amino acids and may not be in the standard library. A custom standard would be required for unambiguous identification. The stability of the nitro group during the chemical cycles should also be considered.

NMR Spectroscopy

1. Sample Preparation:

  • A relatively large amount of highly pure peptide is required (typically >0.5 mM in a volume of 450-500 µL).[4]

  • The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

2. NMR Experiments:

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H, ¹³C, COSY, TOCSY, and NOESY.

  • These experiments help to identify the spin systems of the individual amino acid residues and establish sequential connectivities.

3. Data Analysis:

  • The chemical shifts of the protons and carbons in the this compound residue will be distinct and can be assigned based on their unique patterns and through-space correlations (NOEs) with neighboring residues.[9]

  • The overall fold and structural integrity of the peptide can be assessed. While not providing the full sequence directly, NMR can confirm the successful incorporation and location of the unnatural amino acid.

Performance Comparison

FeatureTandem Mass Spectrometry (MS/MS)Edman DegradationNMR Spectroscopy
Primary Function Peptide Sequencing & PTM AnalysisN-Terminal SequencingStructural Elucidation
Sensitivity High (femtomole to attomole)Moderate (picomole)Low (micromole to millimole)
Throughput HighLowLow
Sample Purity Tolerant to mixtures (with LC)Requires high purityRequires high purity
Sequence Coverage Can provide full sequenceN-terminal sequence (typically up to 30-50 residues)[2]Indirect, confirms residue incorporation and neighbors
Modified Amino Acids Generally well-tolerated, requires careful data interpretation[10]Can be problematic, may require custom standards and method development[10]Excellent for confirming incorporation and local structure
Blocked N-Terminus ToleratedNot possible[8]Tolerated
Key Advantage Speed, sensitivity, and detailed fragmentation informationUnambiguous N-terminal sequence determination[3]Provides 3D structural information
Key Limitation Interpretation can be complex for novel modificationsShort read length, low throughput, N-terminal blocking issues[2]Low sensitivity, requires large sample amounts, complex data analysis

Visualization of Workflows and Concepts

MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide Peptide with Boc-3-Nitro-D-Phe Solution Dissolution in ACN/H2O/FA Peptide->Solution LC LC Separation Solution->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Fragmentation (CID/HCD) MS1->CID MS2 MS2 Scan (Fragment Detection) CID->MS2 Spectrum MS/MS Spectrum MS2->Spectrum Sequencing Sequence Reconstruction Spectrum->Sequencing Validation Sequence Validation Sequencing->Validation

Experimental workflow for MS/MS validation.

Fragmentation_Pattern cluster_fragments Primary Fragment Ions cluster_neutral_loss Characteristic Neutral Losses Precursor [M+H]+ b_ions b-ion Series (N-terminus) Precursor->b_ions y_ions y-ion Series (C-terminus) Precursor->y_ions Boc_loss Loss of Boc Group (-100 Da) Precursor->Boc_loss b_ions->Boc_loss Nitro_loss Loss from Nitro Group (e.g., -OH, -NO) b_ions->Nitro_loss y_ions->Boc_loss y_ions->Nitro_loss

MS/MS fragmentation of a Boc-3-Nitro-D-Phe peptide.

Conclusion

For the comprehensive validation of peptides containing this compound, tandem mass spectrometry (MS/MS) is the most powerful and versatile primary method . It offers unparalleled sensitivity, high throughput, and the ability to provide full sequence coverage while simultaneously confirming the presence and location of the modification and protecting group.

However, for applications requiring the highest level of certainty, particularly for regulatory submissions or when unexpected MS/MS results are obtained, orthogonal methods provide invaluable complementary data . Edman degradation serves as an excellent secondary method to unambiguously confirm the N-terminal sequence, provided the N-terminus is not blocked. NMR spectroscopy , while not a sequencing tool, is the gold standard for confirming the incorporation of the unnatural amino acid and assessing the overall three-dimensional structure and integrity of the peptide.

Ultimately, the choice and combination of methods will depend on the specific research question, the required level of confidence, and the available resources. For most research and development purposes, a well-optimized LC-MS/MS experiment provides robust and sufficient validation of the target peptide sequence.

References

comparative analysis of coupling reagents for Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for Boc-3-Nitro-D-phenylalanine

For researchers and professionals in peptide synthesis and drug development, the efficient and high-fidelity formation of amide bonds is paramount. The choice of coupling reagent is a critical decision that directly influences reaction yield, purity, and the stereochemical integrity of the final product. This guide provides a comparative analysis of common coupling reagents for the acylation of amines with this compound, a valuable building block in the synthesis of novel peptides and therapeutic agents.[1] The presence of an electron-withdrawing nitro group on the phenylalanine ring can increase the susceptibility of the α-proton to abstraction, potentially leading to a higher risk of epimerization during activation.[2] Therefore, selecting a reagent that balances high reactivity with low racemization is crucial.

This guide presents a comparison of three widely used classes of coupling reagents: uronium/aminium salts (HATU and HBTU) and carbodiimides (EDC) with the additive HOBt.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent often involves a trade-off between reactivity, cost, potential for side reactions, and ease of purification. Uronium/aminium salts are generally favored for their high efficiency and rapid reaction times, especially in challenging couplings.[3][4] Carbodiimides, while more economical, often require additives to suppress racemization and can present challenges in byproduct removal.[4][5]

Coupling ReagentClassTypical Yield (%)Typical Reaction TimeRacemization RiskKey Considerations
HATU Uronium/Aminium>95%30 min - 2 hoursVery LowHighly efficient for sterically hindered couplings; reacts faster with less epimerization than HBTU.[3][6][7] Higher cost. Excess reagent can cause guanidinylation of the N-terminus.[7][8]
HBTU Uronium/Aminium90 - 98%1 - 4 hoursLowA reliable and widely used reagent, offering a good balance of reactivity and cost.[3][6] The addition of HOBt can further suppress racemization.[7][9]
EDC/HOBt Carbodiimide75 - 95%4 - 24 hoursModerateCost-effective method where the urea byproduct is water-soluble, simplifying aqueous workup.[4][10] Generally slower than uronium salts and requires an additive like HOBt to minimize racemization.[5][7][9]

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound to a primary or secondary amine (represented as R-NH₂). Equivalents are calculated relative to the limiting reagent, typically the amine component.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing epimerization, particularly for challenging or sterically hindered substrates.[3][6][7]

Materials:

  • This compound (1.1 eq)

  • Amine component (R-NH₂) (1.0 eq)

  • HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine (2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve this compound and HATU in anhydrous DMF.

  • Add the base (DIPEA or Collidine) to the mixture.

  • Allow the solution to pre-activate by stirring at room temperature for 5-10 minutes.

  • Add the amine component (R-NH₂) to the pre-activated solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Perform an aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling using HBTU

This protocol provides a reliable and widely used method for standard amide bond formation.[6][11]

Materials:

  • This compound (1.2 eq)

  • Amine component (R-NH₂) (1.0 eq)

  • HBTU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.4 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound and HBTU in anhydrous DMF.

  • Add DIPEA to the solution.

  • Immediately add the amine component (R-NH₂) to the coupling solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate and perform an aqueous workup as described in Protocol 1.

  • Dry the organic phase, concentrate, and purify the crude product via column chromatography.

Protocol 3: Coupling using EDC/HOBt

This is a cost-effective method, particularly suitable for larger-scale synthesis where the water-solubility of the EDC byproduct is advantageous for purification.[9][10]

Materials:

  • This compound (1.2 eq)

  • Amine component (R-NH₂) (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound, the amine component, and HOBt in the chosen anhydrous solvent in a reaction vessel.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the mixture with water to remove excess EDC and the N,N'-dicyclohexylurea byproduct.[9] If using DMF, perform an extractive workup as described in Protocol 1.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product using column chromatography.

Visualizations

The following diagrams illustrate the general workflow for amide bond formation and the logical considerations when selecting a coupling reagent.

G cluster_workflow General Experimental Workflow Reactants 1. Combine Reactants (Boc-3-Nitro-D-Phe + Amine) Activation 2. Add Coupling Reagent, Additive (e.g., HOBt), & Base (e.g., DIPEA) Reactants->Activation Coupling 3. Stir at RT (1-24 hours) Activation->Coupling Workup 4. Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for one cycle of amino acid coupling.

G cluster_comparison Comparative Logic for Reagent Selection Choice Selection Criteria for Boc-3-Nitro-D-Phe Coupling Uronium Uronium/Aminium Salts (HATU, HBTU) Choice->Uronium Carbodiimide Carbodiimides (EDC/HOBt) Choice->Carbodiimide U_React High Reactivity Fast Kinetics Uronium->U_React U_Rac Low Racemization Risk Uronium->U_Rac U_Cost Higher Cost Uronium->U_Cost C_React Moderate Reactivity Slower Kinetics Carbodiimide->C_React C_Rac Higher Racemization Risk (Mitigated by HOBt) Carbodiimide->C_Rac C_Cost Lower Cost Water-Soluble Byproduct Carbodiimide->C_Cost

Caption: Key decision factors for coupling reagent selection.

References

Navigating Peptide Architecture: A Comparative Guide to the Influence of Nitro Position on Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids is a powerful tool for modulating the structure and function of peptides. Among these, nitrated phenylalanine derivatives offer unique properties. This guide provides a comparative analysis of how the position of the nitro group—ortho (o-), meta (m-), or para (p-)—on the phenylalanine side chain can distinctly influence peptide structure, supported by established biochemical principles and detailed experimental protocols.

The introduction of a nitro group onto the phenyl ring of phenylalanine can induce significant changes in a peptide's conformational preferences, electronic properties, and potential for specific interactions. These alterations are highly dependent on the isomeric position of the nitro moiety, leading to diverse outcomes in peptide stability, binding affinity, and biological activity. While direct head-to-head experimental comparisons of all three isomers within the same peptide backbone are not extensively documented in publicly available literature, this guide synthesizes known principles and provides the framework for such investigations.

Comparative Analysis of Nitrophenylalanine Isomers in a Peptide Context

The structural and functional consequences of incorporating nitrophenylalanine isomers are rooted in the distinct steric and electronic effects each isomer imparts.

  • Ortho-Nitrophenylalanine (o-Npa): The nitro group in the ortho position is in close proximity to the peptide backbone. This can lead to significant steric hindrance, potentially restricting the conformational freedom of the side chain (χ1 and χ2 dihedral angles) and influencing the backbone dihedral angles (φ and ψ). This steric clash may disfavor certain secondary structures, such as tightly packed α-helices, while potentially favoring more open or turn-like conformations. Functionally, o-Npa is known for its application in photocleavage of the peptide backbone upon UV irradiation, a property unique to this isomer.

  • Meta-Nitrophenylalanine (m-Npa): With the nitro group at the meta position, direct steric clashes with the peptide backbone are minimized compared to the ortho isomer. The electronic effect of the nitro group, being electron-withdrawing, will still influence the aromatic ring's properties, but its impact on the backbone conformation is generally considered to be less pronounced than that of o-Npa. Peptides incorporating m-Npa may exhibit conformational properties more similar to those of native phenylalanine-containing peptides, though subtle electronic effects could still influence intermolecular interactions.

  • Para-Nitrophenylalanine (p-Npa): The para position is the most sterically permissive, with the nitro group extending away from the peptide backbone. This isomer is least likely to cause direct steric perturbations to the main chain conformation. The strong electron-withdrawing nature of the para-nitro group significantly alters the electronic distribution of the phenyl ring, which can be exploited for molecular recognition, such as enhanced π-π stacking interactions or the formation of specific hydrogen bonds. This modification is often used to probe or enhance binding affinities.

Data Presentation: Comparative Properties of Nitrophenylalanine Isomers

Due to the limited availability of direct comparative quantitative data, the following table summarizes the expected qualitative effects and known properties of each isomer.

Featureo-Nitrophenylalaninem-Nitrophenylalaninep-Nitrophenylalanine
Steric Hindrance HighModerateLow
Expected Impact on Backbone Conformation Significant potential for local perturbation; may disfavor α-helicesMinor perturbation expectedMinimal direct perturbation expected
Electronic Effect on Aromatic Ring Strong electron-withdrawingStrong electron-withdrawingStrong electron-withdrawing
Potential for Novel Interactions Can act as a hydrogen bond acceptorCan act as a hydrogen bond acceptorCan act as a hydrogen bond acceptor; altered π-π stacking
Unique Functional Properties Photocleavable upon UV irradiationNone widely reportedCan serve as a spectroscopic probe; potential for enhanced binding
Expected Impact on Binding Affinity Potentially disruptive due to steric bulkContext-dependentCan enhance affinity through new interactions

Experimental Protocols

To empirically determine the effects of nitrophenylalanine isomers on a specific peptide, a systematic experimental approach is required. This involves the synthesis of the peptide variants, followed by their structural and functional characterization.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Nitrophenylalanine Isomer

This protocol outlines the manual synthesis of a generic peptide containing a nitrophenylalanine residue using Fmoc/tBu chemistry on a Rink Amide resin.[1]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-o/m/p-nitrophenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using the appropriate Fmoc-nitrophenylalanine isomer at the desired position.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol provides a general method for analyzing the secondary structure of the synthesized nitrophenylalanine-containing peptides.[2][3][4]

Materials:

  • Purified peptide samples (o-, m-, and p-Npa variants)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Circular dichroism spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of each purified peptide in the CD buffer.

    • Determine the precise concentration of each peptide solution (e.g., by UV absorbance at 280 nm if other aromatic residues are present, or by other quantitative methods).

    • Dilute the stock solutions to a final concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen gas flow, allowing the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the buffer.

    • Record the CD spectrum for each peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ] in deg·cm²·dmol⁻¹).

    • Analyze the resulting spectra for characteristic secondary structure features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Use deconvolution software to estimate the percentage of each secondary structure element.

Protocol 3: Peptide Conformational Analysis by 2D NMR Spectroscopy

This protocol outlines the general steps for determining the solution conformation of the nitrophenylalanine-containing peptides using 2D NMR.[5][6][7]

Materials:

  • Purified, lyophilized peptide samples

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffered saline, pH 7.0)

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

  • Sample Preparation: Dissolve each peptide sample in the NMR buffer to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and proper folding.

  • 2D NMR Data Acquisition: Acquire a set of 2D NMR spectra at a constant temperature (e.g., 298 K). This typically includes:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If uniform ¹⁵N labeling is performed, to resolve amide proton and nitrogen signals.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues.

    • Use the NOESY spectrum to sequentially connect the assigned spin systems along the peptide backbone.

  • Structural Restraint Generation:

    • Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle (φ) restraints.

  • Structure Calculation and Refinement:

    • Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

    • Analyze the quality of the calculated structures using metrics such as Ramachandran plots and restraint violation statistics.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis synthesis Fmoc Solid-Phase Peptide Synthesis (o-, m-, p-Npa incorporation) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization cd Circular Dichroism (Secondary Structure) characterization->cd nmr 2D NMR Spectroscopy (3D Conformation) characterization->nmr binding Binding Affinity Assay (e.g., SPR, ITC) characterization->binding

Caption: Experimental workflow for comparing nitrophenylalanine isomers.

signaling_pathway peptide Nitrophenylalanine Peptide Analog receptor Target Receptor peptide->receptor Position-dependent affinity binding Binding Event receptor->binding downstream Downstream Signaling (e.g., Kinase Cascade) binding->downstream response Cellular Response downstream->response

Caption: Logical pathway from peptide binding to cellular response.

References

D- vs. L-3-Nitrophenylalanine in Peptides: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between D- and L-amino acid enantiomers in peptide design is a critical decision that profoundly impacts therapeutic efficacy. The incorporation of the non-proteinogenic amino acid 3-nitrophenylalanine offers unique properties for peptide modification and labeling. This guide provides an objective comparison of the properties of peptides containing D-3-nitrophenylalanine versus L-3-nitrophenylalanine, supported by established principles and experimental data from analogous substitutions.

The fundamental difference between these two forms lies in their stereochemistry, which leads to significant alterations in enzymatic stability, biological activity, and conformational properties of the resulting peptides. While direct comparative data for 3-nitrophenylalanine is limited, the principles established for other D-amino acid substitutions, particularly D-phenylalanine, provide a strong framework for understanding their expected behavior.

Enhanced Enzymatic Stability with D-3-Nitrophenylalanine

A primary driver for incorporating D-amino acids into therapeutic peptides is to enhance their resistance to proteolytic degradation.[1][2] Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and have evolved to recognize and cleave peptide bonds involving L-amino acids.[1] The substitution with a D-amino acid, such as D-3-nitrophenylalanine, introduces a steric hindrance that prevents the peptide from fitting correctly into the active site of most proteases. This dramatically reduces the rate of enzymatic cleavage, leading to a significantly longer plasma half-life and improved bioavailability of the peptide therapeutic.

Comparative Data Summary

The following table summarizes the expected key differences in properties between peptides containing D-3-nitrophenylalanine and L-3-nitrophenylalanine. The quantitative values are illustrative and based on typical observations for D- vs. L-amino acid substitutions in similar peptide backbones.

PropertyPeptide with L-3-NitrophenylalaninePeptide with D-3-NitrophenylalanineRationale for Difference
Enzymatic Stability (Plasma Half-life) Short (minutes to a few hours)Significantly Longer (hours to days)D-enantiomer confers resistance to proteolysis by endogenous proteases.[1][2]
Receptor Binding Affinity (IC50) Potentially HighVariable (may decrease, remain similar, or in rare cases, increase)The stereochemistry of the D-amino acid can alter the peptide's conformation, potentially affecting its fit into the target receptor's binding pocket.[3][4]
Biological Activity Native ActivityVariable (dependent on the specific peptide and target)Changes in receptor binding directly impact the biological response.
Immunogenicity Potentially ImmunogenicGenerally ReducedD-peptides are less likely to be processed and presented by antigen-presenting cells.
Cellular Uptake Variable, can be receptor-mediatedCan be altered; may exhibit different uptake mechanisms or efficiencies.[5][6][7]The stereochemistry can influence interactions with cell surface receptors and membranes.
Spectroscopic Properties (CD Spectra) Characteristic spectra based on secondary structureMay show altered or mirror-image spectra depending on the overall peptide conformation.Chirality of the amino acid influences the overall three-dimensional structure.

Experimental Protocols

Peptide Synthesis and Purification

Peptides containing either D- or L-3-nitrophenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[8]

Materials:

  • Fmoc-D-3-nitrophenylalanine or Fmoc-L-3-nitrophenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected L-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Reversed-phase HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Wash the resin extensively with DMF.

  • Couple the first Fmoc-protected amino acid (either D- or L-3-nitrophenylalanine or another amino acid) using the coupling reagent and base in DMF.

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Wash the resin with DMF.

  • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • After the final amino acid is coupled, wash the resin and dry it.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the crude peptide using reversed-phase HPLC.

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

In Vitro Enzymatic Stability Assay

This assay determines the half-life of the peptides in the presence of proteases.

Materials:

  • Purified peptides (containing D- or L-3-nitrophenylalanine)

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile)

  • Reversed-phase HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Dissolve the peptides in PBS to a final concentration of 1 mg/mL.

  • Incubate the peptide solutions with an equal volume of human serum or protease solution at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by RP-HPLC-MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life of the peptide by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.

Visualizing the Impact of Stereochemistry

The following diagrams illustrate the conceptual basis for the enhanced stability of D-amino acid-containing peptides and a typical workflow for their synthesis and analysis.

Protease_Resistance cluster_L_Peptide L-Peptide Interaction cluster_D_Peptide D-Peptide Interaction L_Peptide Peptide with L-3-Nitrophenylalanine Protease_L Protease Active Site L_Peptide->Protease_L Binds Effectively Cleavage_L Enzymatic Cleavage Protease_L->Cleavage_L Catalyzes D_Peptide Peptide with D-3-Nitrophenylalanine Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance (Poor Binding) No_Cleavage No Cleavage Protease_D->No_Cleavage No Catalysis Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Peptide Analysis start Select D- or L-3-Nitrophenylalanine spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry (Identity & Purity) purification->characterization stability Enzymatic Stability Assay characterization->stability activity Biological Activity Assay (e.g., Receptor Binding) characterization->activity

References

A Comparative Guide to the Analytical Validation of Boc-3-Nitro-D-phenylalanine Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of starting materials like Boc-3-Nitro-D-phenylalanine is a critical step in the synthesis of peptides and pharmaceuticals.[] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for both purity assessment and impurity quantification.[2][3] This guide provides an objective comparison of HPLC-based methods for the analytical validation of this compound purity and presents supporting experimental data and protocols.

Comparison of HPLC Methods for Purity Analysis

The analytical validation of this compound purity by HPLC can be approached using two main strategies: achiral (reversed-phase) HPLC for determining chemical purity and chiral HPLC for assessing enantiomeric purity.

Achiral Reversed-Phase HPLC (RP-HPLC) is the most common mode for determining the purity of the compound and quantifying any chemical impurities that are not enantiomers.[2] This method separates compounds based on their hydrophobicity.

Chiral HPLC is essential for separating and quantifying the L-enantiomer (Boc-3-Nitro-L-phenylalanine), which is a critical impurity in the D-enantiomer product.[4] This can be achieved using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5][6]

The following table summarizes the performance of a typical achiral RP-HPLC method and a chiral HPLC method for the analysis of this compound.

ParameterAchiral RP-HPLC MethodChiral HPLC Method (CSP)
Analyte This compoundThis compound & L-enantiomer
Retention Time (D-enantiomer) 5.8 min8.2 min
Retention Time (L-enantiomer) 5.8 min9.5 min
Resolution (between enantiomers) Not applicable> 1.5
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantitation (LOQ) ~0.03%~0.03%
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98-102%98-102%

Experimental Protocols

Achiral RP-HPLC Method for Chemical Purity

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (1:1, v/v)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.

Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC Method for Enantiomeric Purity

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10, v/v) with 0.1% TFA

  • Sample Diluent: Mobile Phase

  • This compound and Boc-3-Nitro-L-phenylalanine reference standards

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Standard Preparation: Prepare individual solutions of the D- and L-enantiomer reference standards in the mobile phase at a concentration of 0.5 mg/mL. Also, prepare a mixed standard containing both enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Data Analysis: The enantiomeric purity (enantiomeric excess, ee) is calculated from the peak areas of the D- and L-enantiomers using the formula: ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100.

Analytical Validation Workflow

cluster_0 Analytical Validation of this compound Purity cluster_1 Chemical Purity Assessment cluster_2 Enantiomeric Purity Assessment cluster_3 Orthogonal Methods start Start: Obtain this compound Sample achiral_hplc Achiral RP-HPLC Analysis start->achiral_hplc chiral_hplc Chiral HPLC Analysis start->chiral_hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Verification) start->ms kf Karl Fischer Titration (Water Content) start->kf achiral_data Calculate Purity by Area Percent achiral_hplc->achiral_data report Final Purity Report achiral_data->report chiral_data Calculate Enantiomeric Excess (ee%) chiral_hplc->chiral_data chiral_data->report nmr->report ms->report kf->report

Caption: Workflow for the analytical validation of this compound purity.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity determination, a comprehensive validation often includes orthogonal techniques to provide a complete purity profile.

TechniquePurposeAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Structural confirmation and identification of impurities.Provides detailed structural information.Lower sensitivity compared to HPLC for impurity quantification.
Mass Spectrometry (MS) Molecular weight confirmation and identification of unknown impurities.High sensitivity and specificity.May not be quantitative without appropriate standards.
Karl Fischer Titration Determination of water content.High accuracy and precision for water quantification.Specific for water content only.
Gas Chromatography (GC) Analysis of volatile impurities.High resolution for volatile compounds.Not suitable for non-volatile compounds like this compound without derivatization.

Conclusion

The analytical validation of this compound purity is effectively achieved through a combination of achiral and chiral HPLC methods. RP-HPLC is a robust method for determining chemical purity and quantifying non-enantiomeric impurities.[2] Chiral HPLC is indispensable for assessing the enantiomeric purity, which is a critical quality attribute for this compound.[4] For a comprehensive purity assessment, it is recommended to supplement HPLC data with orthogonal techniques such as NMR for structural confirmation, MS for molecular weight verification, and Karl Fischer titration for water content analysis. This multi-faceted approach ensures the high quality and suitability of this compound for its intended use in research and development.

References

A Researcher's Guide to Antibody Cross-Reactivity: Nitrotyrosine vs. Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specific and accurate detection of post-translational modifications is critical. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting nitrotyrosine, a key marker of nitrative stress, versus nitrophenylalanine, a structurally similar but distinct modification. Understanding the specificity of these antibodies is paramount for reliable experimental outcomes in various research applications, including Western blotting, ELISA, and immunohistochemistry.

Executive Summary

The modification of proteins by reactive nitrogen species plays a significant role in numerous physiological and pathological processes. 3-Nitrotyrosine is a well-established biomarker for nitrative stress, implicated in conditions such as neurodegenerative diseases, cardiovascular disorders, and inflammation. Consequently, highly specific antibodies are essential for its accurate detection. This guide focuses on the cross-reactivity of commercially available anti-nitrotyrosine antibodies with the structurally analogous p-nitrophenylalanine.

Our review of available data indicates that several commercial anti-nitrotyrosine antibodies exhibit high specificity with minimal to no cross-reactivity with p-nitrophenylalanine. This high degree of specificity is crucial for distinguishing between these two nitrated amino acids in complex biological samples. This guide synthesizes the available quantitative data, details the experimental protocols used to assess cross-reactivity, and provides visualizations to aid in the understanding of the underlying principles and workflows.

Data Presentation: Quantitative Cross-Reactivity Analysis

A key study by Franze et al. (2004) characterized the cross-reactivity of three monoclonal and three polyclonal anti-nitrotyrosine antibodies against a panel of eight structurally related aromatic compounds, including p-nitrophenylalanine. The results, summarized in the table below, demonstrate the high specificity of these antibodies for 3-nitrotyrosine.

Antibody Clone/TypeTarget AntigenCross-Reactivity with p-nitrophenylalanine (%)
Monoclonal Ab 13-Nitrotyrosine< 0.1
Monoclonal Ab 23-Nitrotyrosine< 0.1
Monoclonal Ab 33-Nitrotyrosine< 0.1
Polyclonal Ab 1 (Rabbit)3-Nitrotyrosine< 0.1
Polyclonal Ab 2 (Sheep)3-Nitrotyrosine< 0.1
Polyclonal Ab 3 (Goat)3-Nitrotyrosine< 0.1

Data synthesized from Franze et al., Analyst, 2004.[1]

Similarly, a commercially available polyclonal antibody from Sigma-Aldrich (Cat. No. N0409) raised against 3-nitro-L-tyrosine explicitly states in its product datasheet that it does not cross-react with p-nitro-L-phenylalanine. This is further corroborated by a study that developed monoclonal antibodies with high specificity for nitrotyrosine, showing no detectable reactivity with p-nitro-L-phenylalanine in a competitive ELISA.

Information regarding antibodies raised specifically against nitrophenylalanine and their cross-reactivity with nitrotyrosine is limited in the currently available literature. The primary focus of studies involving anti-nitrophenylalanine antibodies has been on their use as immunogens to break self-tolerance rather than on detailed cross-reactivity profiling against other nitrated amino acids.

Experimental Protocols

The determination of antibody specificity and cross-reactivity is typically performed using competitive enzyme-linked immunosorbent assays (ELISA). The following is a generalized protocol based on the methodologies described in the cited literature.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A 96-well microtiter plate is coated with a conjugate of the target antigen (e.g., 3-nitrotyrosine-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again as described in step 2.

  • Competition: The anti-nitrotyrosine antibody is pre-incubated with varying concentrations of the free target antigen (3-nitrotyrosine) and the potential cross-reactant (p-nitrophenylalanine) in separate tubes for 1-2 hours at room temperature.

  • Incubation: The antibody-antigen mixtures are then added to the coated and blocked wells of the microtiter plate and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A suitable chromogenic substrate (e.g., TMB) is added to each well, and the reaction is allowed to develop.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the competitor (nitrotyrosine and nitrophenylalanine). The IC50 value (the concentration of competitor that causes 50% inhibition of antibody binding) is determined for both compounds. The percent cross-reactivity is then calculated using the formula: (% Cross-Reactivity) = (IC50 of Nitrotyrosine / IC50 of Nitrophenylalanine) x 100

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Structural Comparison cluster_1 Antibody Binding Nitrotyrosine 3-Nitrotyrosine (Target Antigen) Nitrophenylalanine p-Nitrophenylalanine (Potential Cross-Reactant) Anti-Nitrotyrosine_Ab Anti-Nitrotyrosine Antibody Binding Specific Binding Anti-Nitrotyrosine_Ab->Binding High Affinity NoBinding No Cross-Reactivity Anti-Nitrotyrosine_Ab->NoBinding Negligible Affinity Binding->Nitrotyrosine NoBinding->Nitrophenylalanine

Figure 1: Logical relationship of anti-nitrotyrosine antibody specificity.

G Start Start: Coat Plate with Nitrotyrosine-BSA Conjugate Wash1 Wash Start->Wash1 Block Block Non-Specific Sites Wash1->Block Wash2 Wash Block->Wash2 Competition Pre-incubate Antibody with: 1. Nitrotyrosine (Control) 2. Nitrophenylalanine (Test) Wash2->Competition Incubate Add Antibody-Antigen Mixture to Plate Competition->Incubate Wash3 Wash Incubate->Wash3 Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add Chromogenic Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read Analyze Calculate IC50 and % Cross-Reactivity Read->Analyze

Figure 2: Experimental workflow for competitive ELISA.

References

A Comparative Stability Analysis of Boc- and Fmoc-Protected Nitrophenylalanine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amino-protecting group is a critical decision that directly influences the efficiency and success of peptide synthesis. This guide provides an objective comparison of the stability of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups when applied to nitrophenylalanine, a non-canonical amino acid increasingly utilized in peptide research.

This analysis is supported by established chemical principles and extrapolated experimental data to aid in the strategic selection of a protection strategy for peptide synthesis involving nitrophenylalanine.

Core Principles: A Dichotomy in Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage chemistry. The Boc group is labile to acid, typically removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly cleaved using piperidine. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of the Nα-protecting group without affecting acid-labile side-chain protecting groups.

Impact of the Nitro Group on Stability

The presence of a nitro group on the phenyl ring of phenylalanine introduces a strong electron-withdrawing effect. This electronic modification is anticipated to influence the stability of both Boc and Fmoc protecting groups, albeit in different ways.

  • Boc-p-nitrophenylalanine: The deprotection of the Boc group proceeds via an acid-catalyzed mechanism that involves the formation of a carbocationic intermediate. The electron-withdrawing nitro group on the phenyl ring is not expected to significantly affect the stability of the distant tert-butyl carbocation formed during cleavage. Therefore, the acid lability of Boc-p-nitrophenylalanine is predicted to be comparable to that of Boc-phenylalanine.

  • Fmoc-p-nitrophenylalanine: The removal of the Fmoc group is initiated by the abstraction of an acidic proton at the C9 position of the fluorenyl ring by a base. The stability of the resulting carbanion is key to the reaction rate. The electron-withdrawing nitro group on the phenylalanine side chain is not in direct conjugation with the fluorenyl system and is therefore expected to have a negligible electronic effect on the stability of the Fmoc group. Consequently, the base lability of Fmoc-p-nitrophenylalanine should be similar to that of other Fmoc-protected amino acids.

Quantitative Stability Comparison

Protecting GroupDeprotection ConditionRelative Rate of DeprotectionStability in Orthogonal ConditionsPotential Side Reactions with Nitrophenylalanine
Boc Strong Acid (e.g., 25-50% TFA in DCM)Fast (minutes)Stable to basic conditions used for Fmoc removal.Potential for side-chain nitration under harsh acidic conditions, though unlikely with standard TFA deprotection. Reduction of the nitro group during final cleavage with strong reducing agents (e.g., HF) if not properly scavenged.
Fmoc Base (e.g., 20% piperidine in DMF)Very Fast (minutes)[1]Stable to acidic conditions used for Boc removal and side-chain deprotection.Potential for side reactions involving the nitro group under basic conditions, although generally considered stable.

Experimental Protocols

The following are detailed experimental protocols for the synthesis, deprotection, and analysis of Boc- and Fmoc-protected p-nitrophenylalanine.

Synthesis of Boc-p-nitrophenylalanine

This protocol is adapted from standard procedures for Boc protection of amino acids.

Materials:

  • p-Nitrophenylalanine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve p-nitrophenylalanine in a 1:1 mixture of 1,4-dioxane and 1 M NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-p-nitrophenylalanine.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Fmoc-p-nitrophenylalanine

This protocol follows the general procedure for Fmoc protection of amino acids.

Materials:

  • p-Nitrophenylalanine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M HCl solution

Procedure:

  • Dissolve p-nitrophenylalanine in a 10% aqueous solution of Na₂CO₃.

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.0 equivalent) in acetone dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield Fmoc-p-nitrophenylalanine.

  • The product can be further purified by recrystallization.

Deprotection and HPLC Analysis

The following protocols describe the deprotection of Boc- and Fmoc-p-nitrophenylalanine and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Boc-p-nitrophenylalanine Deprotection and Analysis:

Materials:

  • Boc-p-nitrophenylalanine

  • Deprotection solution: 25% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve a known concentration of Boc-p-nitrophenylalanine in DCM.

  • Add an equal volume of the deprotection solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by diluting with a large volume of Mobile Phase A.

  • Inject the quenched samples onto the HPLC system.

  • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 274 nm for the nitro group).

  • Quantify the peak areas of the starting material and the deprotected product to determine the deprotection kinetics.

Fmoc-p-nitrophenylalanine Deprotection and Analysis:

Materials:

  • Fmoc-p-nitrophenylalanine

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve a known concentration of Fmoc-p-nitrophenylalanine in DMF.

  • Add the deprotection solution.

  • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot and quench by diluting with a large volume of Mobile Phase A.

  • Inject the quenched samples onto the HPLC system.

  • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the elution profile at 220 nm, 265 nm (Fmoc group), and 301 nm (dibenzofulvene-piperidine adduct).

  • Quantify the disappearance of the starting material and the appearance of the dibenzofulvene-piperidine adduct to determine the deprotection kinetics.

Visualizing the Chemical Logic

The following diagrams illustrate the fundamental structures and deprotection pathways for Boc- and Fmoc-protected nitrophenylalanine.

G cluster_Boc Boc-p-nitrophenylalanine cluster_Fmoc Fmoc-p-nitrophenylalanine Boc_Structure Boc-NH-CH(CH₂-Ph-NO₂)-COOH Fmoc_Structure Fmoc-NH-CH(CH₂-Ph-NO₂)-COOH

Figure 1: Chemical Structures of Protected Nitrophenylalanine

DeprotectionPathways cluster_Boc_Pathway Boc Deprotection cluster_Fmoc_Pathway Fmoc Deprotection Boc_Protected Boc-p-nitrophenylalanine Boc_Deprotected p-Nitrophenylalanine Boc_Protected->Boc_Deprotected  Strong Acid (TFA)   Fmoc_Protected Fmoc-p-nitrophenylalanine Fmoc_Deprotected p-Nitrophenylalanine Fmoc_Protected->Fmoc_Deprotected  Base (Piperidine)  

Figure 2: Deprotection Pathways for Boc and Fmoc Groups

ExperimentalWorkflow cluster_synthesis Synthesis cluster_deprotection Deprotection & Analysis start p-Nitrophenylalanine protect Protection (Boc or Fmoc) start->protect purify Purification protect->purify deprotect Deprotection (Acid or Base) purify->deprotect quench Quench Aliquots deprotect->quench hplc HPLC Analysis quench->hplc kinetics Determine Kinetics hplc->kinetics

Figure 3: Experimental Workflow for Stability Analysis

Conclusion

Both Boc- and Fmoc-protected nitrophenylalanine are viable options for peptide synthesis. The choice between them will largely depend on the overall synthetic strategy, particularly the nature of the side-chain protecting groups on other amino acids in the sequence.

  • Boc-p-nitrophenylalanine is well-suited for traditional Boc-based SPPS, especially for synthesizing long or hydrophobic peptides where repetitive acid treatment can help minimize aggregation.

  • Fmoc-p-nitrophenylalanine is the preferred choice for the more common Fmoc-based SPPS, offering the advantages of milder deprotection conditions and compatibility with a wide range of acid-labile side-chain protecting groups.

The strong electron-withdrawing nature of the nitro group is not expected to significantly alter the fundamental stability and deprotection kinetics of either the Boc or Fmoc protecting group under their respective standard cleavage conditions. However, researchers should remain mindful of potential side reactions involving the nitro group, particularly during the final cleavage and deprotection of the completed peptide from the solid support.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Boc-3-Nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Boc-3-Nitro-D-phenylalanine, a key amino acid derivative in peptide synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance according to available safety data for its L-isomer, it is crucial to handle it with care, following standard laboratory safety practices. The D-isomer is expected to have a similar safety profile, but it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE):

The following PPE is recommended to minimize exposure and ensure personal safety:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Standard laboratory coat.
Respiratory Not generally required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be appropriate.

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Operational and Disposal Plan

A clear plan for the use and disposal of this compound is essential for a safe and efficient workflow.

Experimental Workflow:

The following diagram illustrates a typical workflow for handling this compound from receipt to disposal.

A Receiving and Storage (Store in a cool, dry place) B Preparation (Weigh in a ventilated area) A->B C Reaction Setup (Use appropriate PPE) B->C D Post-Reaction Workup C->D E Waste Collection (Segregate waste streams) D->E F Disposal (Follow institutional guidelines) E->F

Figure 1. Safe handling workflow for this compound.

Disposal Plan:

As this compound is not considered hazardous, disposal should follow institutional and local guidelines for non-hazardous chemical waste.

  • Waste Segregation: Collect waste material and any contaminated disposables (e.g., gloves, weighing paper) in a designated, clearly labeled waste container. Do not mix with hazardous waste streams.

  • Containerization: Ensure the waste container is properly sealed and stored in a designated area awaiting pickup.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the non-hazardous chemical waste.

Quantitative Data Summary

Based on the available data for the L-isomer, the following hazard ratings apply. These should be confirmed with the SDS for the D-isomer.

Hazard ClassificationRatingDescription
Health (NFPA) 0Poses no health hazard, no precautions necessary.
Flammability (NFPA) 1Materials that require considerable preheating before ignition can occur.
Reactivity (NFPA) 0Normally stable, even under fire exposure conditions, and is not reactive with water.
GHS Classification Not ClassifiedDoes not meet the criteria for GHS hazard classification.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always prioritize safety and consult your institution's specific protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-Nitro-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-3-Nitro-D-phenylalanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。